molecular formula C6H10ClNO2 B1287818 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 116129-07-8

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Cat. No.: B1287818
CAS No.: 116129-07-8
M. Wt: 163.6 g/mol
InChI Key: AKMCEJBIZZGMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H10ClNO2 and its molecular weight is 163.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-5(9)6-1-4(2-6)3-7-6;/h4,7H,1-3H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMCEJBIZZGMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589645
Record name 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116129-07-8
Record name 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as 2,4-methanoproline, is a conformationally constrained analog of the amino acid proline. Its rigid bicyclic structure offers a unique scaffold for peptidomimetics and drug design, with potential applications in modulating peptide conformation and stability. This technical guide provides a comprehensive overview of the properties, synthesis, and potential biological significance of its hydrochloride salt. The constrained nature of this molecule makes it a valuable tool in medicinal chemistry for exploring structure-activity relationships and developing novel therapeutics.

Physicochemical Properties

The hydrochloride salt of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid is typically a solid material. While specific quantitative data for the hydrochloride salt is not extensively reported in publicly available literature, data for the parent compound and its derivatives provide valuable insights.

PropertyValueSource
Molecular Formula C₆H₁₀ClNO₂--INVALID-LINK--
Molecular Weight 163.6 g/mol --INVALID-LINK--
CAS Number 116129-07-8--INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Predicted pKa 2.43 ± 0.20--INVALID-LINK--
Storage Temperature 2-8°C, sealed in dry conditions--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives has been approached through various strategies, often involving photochemical reactions or multi-step sequences from readily available starting materials.

General Synthetic Strategy via Photochemical [2+2] Cycloaddition

One common approach involves an intramolecular [2+2] photocycloaddition of an N-allylic dehydroalanine derivative. This key step forms the bicyclic core, which can then be further functionalized.[1]

Experimental Protocol: N-Boc Deprotection to Yield the Hydrochloride Salt

A common final step in the synthesis of the title compound involves the deprotection of an N-Boc protected precursor using hydrochloric acid.

Materials:

  • N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

  • Anhydrous HCl in a suitable solvent (e.g., dioxane, diethyl ether)

  • Anhydrous diethyl ether (for washing)

Procedure:

  • Dissolve the N-Boc protected starting material in the anhydrous HCl solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the hydrochloride salt typically precipitates out of the solution.

  • Collect the precipitate by filtration.

  • Wash the solid with anhydrous diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to yield the final 2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride.

For a detailed multigram synthesis of related derivatives, including deprotection steps, refer to the work by Mykhailiuk et al. (2024).[2]

Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product N-Boc Protected Precursor N-Boc Protected Precursor Dissolve in Anhydrous HCl Dissolve in Anhydrous HCl N-Boc Protected Precursor->Dissolve in Anhydrous HCl Stir at RT Stir at RT Dissolve in Anhydrous HCl->Stir at RT Precipitation Precipitation Stir at RT->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Hydrochloride Salt Hydrochloride Salt Washing->Hydrochloride Salt

N-Boc Deprotection Workflow

Pharmacological Properties and Biological Significance

As a constrained proline analog, 2-azabicyclo[2.1.1]hexane-1-carboxylic acid is of significant interest in medicinal chemistry. The rigid structure locks the peptide backbone into a specific conformation, which can be exploited to enhance binding affinity, selectivity, and metabolic stability of peptides.

Influence on Peptide Conformation and Collagen Stability

Studies have shown that incorporating 2,4-methanoproline into peptides influences the trans/cis ratio of the prolyl peptide bond and the pucker of the pyrrolidine ring.[3] This has significant implications for the stability of collagen triple helices, where proline and its hydroxylated derivatives play a crucial role.[3][4] The fixed conformation of the 2-azabicyclo[2.1.1]hexane ring system serves as a valuable tool to dissect the relationship between ring pucker, inductive effects, and the overall conformation of the peptide backbone.[3]

Peptide_Conformation_Influence cluster_properties Molecular Properties cluster_effects Resulting Effects 2,4-Methanoproline 2,4-Methanoproline Constrained_Conformation Constrained Pyrrolidine Ring 2,4-Methanoproline->Constrained_Conformation Incorporation into Peptides Peptide_Backbone Peptide Backbone Properties Constrained_Conformation->Peptide_Backbone Influences Biological_Effect Biological Effects Peptide_Backbone->Biological_Effect Leads to Fixed Ring Pucker Fixed Ring Pucker Peptide_Backbone->Fixed Ring Pucker Altered trans/cis Ratio Altered trans/cis Ratio Peptide_Backbone->Altered trans/cis Ratio Collagen Stability Collagen Stability Biological_Effect->Collagen Stability Receptor Binding Affinity Receptor Binding Affinity Biological_Effect->Receptor Binding Affinity Enzymatic Stability Enzymatic Stability Biological_Effect->Enzymatic Stability

Influence on Peptide Properties
Potential as an Enzyme Inhibitor

While specific inhibitory constants for this compound are not widely reported, related bicyclic compounds have been investigated as inhibitors of enzymes such as Cathepsin C.[5] The constrained nature of the scaffold can be advantageous in designing potent and selective enzyme inhibitors by presenting key pharmacophoric groups in a pre-organized and optimal orientation for binding to the active site.

Signaling Pathways

Currently, there is a lack of specific studies in the public domain that elucidate the direct interaction of this compound with specific signaling pathways. However, as a proline mimetic, its incorporation into bioactive peptides could indirectly influence signaling pathways that are modulated by those peptides. For instance, if integrated into a peptide that acts as a ligand for a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), it could alter the peptide's binding affinity or efficacy, thereby affecting downstream signaling cascades.

Future research is warranted to explore the direct effects of this compound and its derivatives on cellular signaling pathways.

Conclusion

This compound represents a valuable and versatile building block for drug discovery and chemical biology. Its rigid, conformationally constrained structure provides a unique tool for modulating the properties of peptides and designing novel therapeutic agents. While further research is needed to fully elucidate its pharmacological profile and interactions with biological systems, the existing body of work highlights its significant potential for the development of next-generation peptidomimetics and enzyme inhibitors. The detailed synthetic approaches and understanding of its conformational effects provide a solid foundation for future investigations in this exciting area of medicinal chemistry.

References

Synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, a valuable bicyclic proline analog for researchers, scientists, and drug development professionals. This document outlines two prominent synthetic routes, detailing experimental protocols and presenting quantitative data in structured tables for clear comparison.

Introduction

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as 2,4-methanoproline, is a conformationally constrained amino acid analog. Its rigid bicyclic structure makes it a compelling building block in medicinal chemistry for the design of peptides and peptidomimetics with defined spatial orientations. This guide explores two synthetic strategies for obtaining the hydrochloride salt of this compound.

Synthetic Route 1: Multigram Synthesis via an Optimized Approach

An optimized and scalable approach for the synthesis of 4-substituted 2,4-methanoproline derivatives has been reported, which can be adapted for the target molecule.[1] This route provides access to a key bicyclic building block in a preparative yield of 32% over five laboratory steps on a scale of up to 0.7 kg.[1]

Synthetic Workflow

Synthetic_Route_1 A Starting Materials B Key Bicyclic Intermediate (N-Boc-4-hydroxymethyl-2,4-methanoproline) A->B 5 steps (32% yield) C Oxidation B->C D N-Boc Protected Carboxylic Acid C->D 89% yield E Deprotection and Salt Formation D->E F 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride E->F

Caption: Overall workflow for the multigram synthesis of the target compound.

Key Experimental Protocols

Step 1: Synthesis of 2-[(tert-Butoxy)carbonyl]-1-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid (28)

  • To a solution of N-Boc-4-hydroxymethyl-2,4-methanoproline (6) (56.0 g, 0.206 mol) and NaIO₄ (88.3 g, 0.413 mol) in a H₂O/MeCN mixture (900 mL, 2:1 v/v), add RuCl₃·H₂O (1.07 g, 5.16 mmol) in one portion.

  • Stir the resulting solution for 2 hours at room temperature.

  • Dilute the reaction mixture with water (200 mL) and quench with solid NaHCO₃ to pH 7. Caution: Intensive stirring is required due to heavy foaming.

  • Filter the resulting suspension. Extract the filtrate with CHCl₃ (400 mL).

  • Discard the organic layer and acidify the aqueous layer with 10% aq. NaHSO₄ to pH 2. Caution: Intensive stirring is required due to heavy foaming.

  • Extract the aqueous layer with EtOAc (2 x 700 mL).

  • Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure to yield the pure acid 28 .

Step 2: Synthesis of 1-(Methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride (29) [1]

  • Mix compound 28 (25.0 g, 87.6 mmol) with an anhydrous HCl ethereal solution (0.5 M, 300 mL).

  • Stir the reaction mixture for 24 hours at room temperature.

  • Filter the resulting precipitate to obtain the hydrochloride salt.

Quantitative Data Summary
StepProductStarting MaterialReagentsSolventYieldReference
12-[(tert-Butoxy)carbonyl]-1-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid (28)N-Boc-4-hydroxymethyl-2,4-methanoproline (6)RuCl₃·H₂O, NaIO₄H₂O/MeCN89%
21-(Methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride (29)Compound 28Anhydrous HClEtherNot specified[1]

Synthetic Route 2: Synthesis from cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride

An alternative, efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which can be prepared via a photochemical method.[2][3][4] The key step in this strategy is a stereoselective electrophilic addition followed by ring closure.[2][3][4]

Synthetic Workflow

Synthetic_Route_2 A cis-Cyclobut-3-ene-1,2- dicarboxylic anhydride (7) B Cyclobutene dicarbamate (16) A->B C Electrophilic Addition B->C Phenylselenyl bromide D Phenylselenyl bromide adduct (17a) C->D E Ring Closure D->E NaH F 2-Azabicyclohexane compound (18) E->F G Further Transformations F->G Reductive removal of PhSe group, deprotection, functional group interconversion H Carboxylic derivative (4c) G->H Jones Oxidation & Hydrogenolysis

Caption: Key transformations in the synthesis starting from a cyclobutene derivative.

Key Experimental Protocols

The synthesis involves several steps to convert the initial anhydride to the target carboxylic acid. The final steps to obtain the β-isomer of 2,4-methanoproline involve:

  • Displacement of an activated amino group to yield a hydroxy derivative.[2][3]

  • Oxidation of the alcohol function under Jones conditions.[2][3]

  • Hydrogenolysis to afford the final carboxylic acid derivative.[2][3]

Detailed step-by-step protocols for this route require access to the full experimental section of the cited literature.

Conclusion

The synthesis of this compound can be achieved through multiple synthetic pathways. The choice of route may depend on the desired scale, availability of starting materials, and specific stereochemical requirements. The multigram synthesis outlined provides a practical and scalable method for obtaining this valuable building block for drug discovery and development. Further exploration of the primary literature is recommended for researchers seeking to implement these syntheses.

References

Mechanism of Action of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride: A Technical Assessment of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – An extensive review of the scientific literature reveals a notable absence of detailed pharmacological data on the mechanism of action for 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride. Current research and publicly available information focus predominantly on the chemical synthesis and structural characteristics of this molecule, identifying it as a constrained proline analogue. There is no substantive evidence at this time to delineate a specific biological mechanism of action, including target receptors, signaling pathways, or associated quantitative pharmacological parameters.

This technical guide serves to summarize the existing knowledge of this compound and transparently address the current informational gap regarding its pharmacological activity.

Chemical Identity and Structure

This compound is a bicyclic compound and a structural analogue of the amino acid proline. Its rigid bicyclic structure, often referred to as a 2,4-methanoproline scaffold, confers significant conformational constraint compared to the more flexible pyrrolidine ring of proline. This structural feature is of interest to medicinal chemists for its potential to influence the conformation of peptides and peptidomimetics, potentially enhancing stability or receptor affinity.

Theoretical Context: Proline Analogues in Drug Design

Proline and its analogues are critical components in the structure of many peptides and proteins, often inducing specific turns or kinks in the peptide backbone.[1][2] The conformational rigidity of proline's cyclic structure plays a crucial role in protein folding and stability.[3] Constrained analogues, such as the 2-azabicyclo[2.1.1]hexane scaffold, are synthesized to explore how restricting the conformational flexibility of proline residues can impact the biological activity of peptides.[4] By locking the geometry of this amino acid analogue, researchers can investigate specific conformations required for receptor binding and biological function.

The incorporation of such analogues can influence cis-trans isomerization of the peptide bond, which is a key regulatory step in many biological processes.[3] While this provides a theoretical basis for its potential utility, it does not constitute a mechanism of action for the standalone compound.

Current Status of Pharmacological Data

A thorough search of scientific databases and literature reveals no specific studies detailing the mechanism of action of this compound. Key missing information includes:

  • Biological Targets: There are no identified protein receptors, enzymes, ion channels, or other biological molecules with which this compound has been shown to interact.

  • Signaling Pathways: In the absence of a known target, no downstream signaling pathways have been elucidated.

  • Quantitative Data: There is a lack of published data on binding affinities (Kᵢ), inhibition constants (IC₅₀), or efficacy (EC₅₀) for any biological target.

  • In Vitro and In Vivo Studies: No preclinical or clinical studies describing the pharmacological effects of this compound are currently available in the public domain.

Due to the absence of this critical information, it is not possible to provide structured tables of quantitative data, detailed experimental protocols related to its mechanism of action, or diagrams of signaling pathways as there is no data to populate them.

Logical Relationship of Proline Analogues in Research

The general workflow for investigating a novel proline analogue like this compound in a drug discovery context would theoretically follow a logical progression. This can be visualized as a hypothetical research workflow.

G Hypothetical Research Workflow for a Proline Analogue cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Clinical Development A Synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid B Structural Confirmation (NMR, MS) A->B C High-Throughput Screening against Target Panels B->C D Identification of Primary Biological Target(s) C->D E Determination of Binding Affinity (Ki) and Potency (IC50/EC50) D->E F Cell-Based Assays to Elucidate Signaling Pathways E->F G In Vivo Animal Models of Disease F->G H Pharmacokinetic and Pharmacodynamic Studies G->H I Phase I, II, III Clinical Trials H->I J Regulatory Approval I->J

Caption: Hypothetical workflow for proline analogue research.

Conclusion

References

An In-depth Technical Guide on the Biological Activity of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, also known as 2,4-methanoproline hydrochloride, is a conformationally constrained analog of the amino acid proline. Its rigid bicyclic structure offers a unique scaffold for peptidomimetics and drug design, with potential applications in modulating protein-protein interactions and enzymatic activity. This technical guide provides a comprehensive overview of the known biological activities, relevant experimental protocols, and potential signaling pathway interactions of this compound and its derivatives, based on publicly available scientific literature. While specific quantitative biological data for the parent compound is limited, this guide synthesizes the existing knowledge to inform future research and development efforts.

Introduction

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid is a naturally occurring non-proteinogenic amino acid first isolated from the seeds of Ateleia herbert smithii.[1] In nature, it is suggested to play a role in protecting seeds from insect predation.[1] The constrained bicyclic structure locks the puckering of the pyrrolidine ring, a key conformational feature of proline, which can significantly influence the structure and stability of peptides and proteins. This has led to its investigation as a tool to modulate peptide conformation and as a building block in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₆H₁₀ClNO₂N/A
Molecular Weight163.60 g/mol N/A
AppearanceSolidN/A
IUPAC NameThis compoundN/A
Synonyms2,4-methanoproline hydrochlorideN/A

Biological Activities and Potential Therapeutic Targets

Proline Analog and Peptide Conformation

As a constrained proline analog, 2,4-methanoproline can be incorporated into peptides to enforce specific secondary structures. The rigid bicyclic system is thought to stabilize the trans-amide bond configuration, which is a critical determinant of peptide and protein folding. This property is of significant interest in the design of peptide-based drugs with improved stability and receptor-binding affinity.

Potential as an Enzyme Inhibitor

Given its structural similarity to proline, 2,4-methanoproline and its derivatives are logical candidates for the development of enzyme inhibitors, particularly for enzymes that recognize or process proline-containing substrates.

Collagen prolyl 4-hydroxylase is a key enzyme in collagen biosynthesis, responsible for the hydroxylation of proline residues, a critical post-translational modification for collagen stability.[2][3][4] Inhibition of C-P4H is a potential therapeutic strategy for fibrosis and other conditions characterized by excessive collagen deposition.[2][5] While direct inhibition by 2,4-methanoproline has not been reported, its rigid structure makes it a candidate for designing more potent and selective C-P4H inhibitors.

Neurological Applications

Derivatives of related azabicyclic systems have been investigated for their activity on receptors in the central nervous system.

Metabotropic glutamate receptors are involved in modulating synaptic transmission and neuronal excitability.[6][7] Some azabicyclic amino acids have been explored as ligands for these receptors. Although no direct activity of 2,4-methanoproline on mGluRs has been documented in the search results, this remains a potential area of investigation given the structural motifs present in known mGluR modulators.[8][9][10]

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not explicitly described in the available literature. However, based on the potential targets and applications of proline analogs, the following general protocols would be relevant.

Enzyme Inhibition Assay (General Workflow)

This generalized workflow describes the steps to assess the inhibitory activity of a compound against a target enzyme, such as Collagen Prolyl 4-Hydroxylase.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme Solution D Incubate Enzyme with Inhibitor A->D B Prepare Substrate Solution E Initiate Reaction with Substrate B->E C Prepare Inhibitor Stock (2-Azabicyclo[2.1.1]hexane-1-carboxylic acid HCl) C->D D->E F Monitor Reaction Progress (e.g., Spectrophotometry) E->F G Calculate Reaction Rates F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I G cluster_setup Assay Setup cluster_experiment Permeability Experiment cluster_quantification Analysis A Seed Caco-2 cells on Transwell inserts B Culture until monolayer formation A->B C Add Compound to Apical Chamber B->C D Incubate for a defined time C->D E Collect Samples from Apical and Basolateral Chambers D->E F Quantify Compound Concentration (e.g., LC-MS/MS) E->F G Calculate Apparent Permeability (Papp) F->G G cluster_pathway Collagen Biosynthesis Pathway Procollagen Procollagen Hydroxylated_Procollagen Hydroxylated Procollagen Procollagen->Hydroxylated_Procollagen C-P4H Mature_Collagen Mature Collagen Hydroxylated_Procollagen->Mature_Collagen Further Processing Inhibitor 2-Azabicyclo[2.1.1]hexane- 1-carboxylic acid HCl (Hypothetical) Inhibitor->Procollagen Inhibition

References

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride: A Conformationally Locked Proline Analog for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and peptide science, the conformational rigidity of molecules plays a pivotal role in dictating their biological activity and pharmacokinetic properties. Proline, a unique secondary amino acid, imparts significant conformational constraints on peptide backbones. However, its inherent flexibility, characterized by ring puckering and cis-trans isomerization of the peptide bond, can be a limiting factor in the design of highly specific and potent therapeutic agents. To overcome this, researchers have turned to conformationally constrained proline analogs. Among these, 2-azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as 2,4-methanoproline, has emerged as a promising scaffold. This technical guide provides a comprehensive overview of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, focusing on its synthesis, comparative properties with L-proline, and its application as a tool in drug discovery and development.

Physicochemical and Conformational Properties: A Comparative Analysis

The bicyclic nature of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid locks the pyrrolidine ring into a fixed conformation, thereby reducing the conformational entropy of peptides into which it is incorporated. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. Below is a comparative summary of key properties of 2,4-methanoproline and L-proline.

PropertyL-Proline2-Azabicyclo[2.1.1]hexane-1-carboxylic acidReferences
Molecular Weight 115.13 g/mol 141.15 g/mol (free acid)N/A
pKa (Carboxyl Group) ~1.99More acidic than non-fluorinated counterparts[1]
cis/trans Amide Bond Ratio Significant population of cis isomerPredominantly trans isomer[1]
Ring Pucker Dynamic (Cγ-endo and Cγ-exo)Fixed[2]
Solubility High in waterHigher water solubility than simpler pyrrolidines[1]
Lipophilicity (logD) LowLower lipophilicity than simpler pyrrolidines[1]

Experimental Protocols

Multigram Synthesis of a 2-Azabicyclo[2.1.1]hexane-1-carboxylate Derivative

This protocol is adapted from a published procedure for the synthesis of a key intermediate that can be converted to this compound.[3]

Objective: To synthesize a protected derivative of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid on a multigram scale.

Materials:

  • Starting materials as described in the referenced literature[3]

  • Appropriate solvents (e.g., toluene, water)

  • Sodium sulfate (Na2SO4)

  • Standard laboratory glassware and equipment for organic synthesis (reaction flasks, condensers, separation funnels, rotary evaporator)

Procedure:

  • Reaction Setup: Assemble a reaction flask equipped with a condenser and a magnetic stirrer.

  • Initial Reaction: Charge the flask with the starting materials and solvents as detailed in the published procedure.[3]

  • Heating and Reflux: Heat the reaction mixture to reflux for the specified duration. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with toluene.

  • Drying and Concentration: Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.

  • Further Steps: The resulting crude product can be purified and carried on through subsequent steps as outlined in the literature to yield the desired 2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivative.[3]

G cluster_synthesis Synthesis Workflow start Starting Materials reaction [2+2] Photocycloaddition start->reaction intermediate1 Bicyclic Intermediate reaction->intermediate1 hydrolysis Hydrolysis intermediate1->hydrolysis protection N-Boc Protection hydrolysis->protection final_product N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid protection->final_product

A simplified workflow for the synthesis of a protected 2,4-methanoproline derivative.
Determination of cis/trans Amide Bond Ratio by NMR Spectroscopy

This protocol provides a general method for determining the ratio of cis and trans isomers of a proline-containing peptide.

Objective: To quantify the populations of cis and trans conformers of a peptide containing 2-azabicyclo[2.1.1]hexane-1-carboxylic acid.

Materials:

  • Peptide sample containing the proline analog

  • Deuterated solvent (e.g., D2O, DMSO-d6)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the peptide sample in the chosen deuterated solvent to a suitable concentration for NMR analysis.

  • NMR Acquisition: Acquire one-dimensional (1D) 1H and 13C NMR spectra. For more detailed analysis, two-dimensional (2D) NMR experiments such as COSY, TOCSY, and HSQC can be performed.

  • Spectral Analysis: Identify the resonances corresponding to the atoms adjacent to the peptide bond involving the proline analog. The presence of two distinct sets of signals for these atoms indicates the presence of both cis and trans isomers.

  • Quantification: Integrate the corresponding peaks for the cis and trans isomers in the 1H or 13C NMR spectrum. The ratio of the integrals provides the relative populations of the two conformers.[4]

Biological Context and Signaling Pathways

Proline metabolism is intricately linked to various cellular processes, including collagen biosynthesis and signaling pathways such as the Transforming Growth Factor-beta (TGF-β) pathway. The conformationally locked nature of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid makes it an invaluable tool for dissecting the role of proline conformation in these processes.

TGF-β Signaling and Collagen Biosynthesis

The TGF-β signaling pathway is a critical regulator of fibrosis and tissue remodeling, in part through its stimulation of collagen production.[5] Proline is a major component of collagen, and its availability and incorporation are crucial for collagen synthesis.[6][7] The TGF-β pathway can influence proline metabolism to support the increased demand for collagen production.[8]

G cluster_tgf_beta TGF-β Signaling and Proline Metabolism TGFb TGF-β Ligand Receptor TGF-β Receptor Complex TGFb->Receptor Proline_Metabolism Proline Biosynthesis & Metabolism TGFb->Proline_Metabolism SMAD SMAD Phosphorylation Receptor->SMAD Nucleus Nuclear Translocation SMAD->Nucleus Gene_Expression Target Gene Expression (e.g., Collagen) Nucleus->Gene_Expression Collagen_Synthesis Collagen Synthesis Gene_Expression->Collagen_Synthesis Proline_Metabolism->Collagen_Synthesis

TGF-β signaling stimulates collagen synthesis, a process dependent on proline metabolism.

By incorporating 2-azabicyclo[2.1.1]hexane-1-carboxylic acid into collagen-like peptides, researchers can investigate how a fixed trans-amide bond conformation influences collagen triple helix stability and its interaction with other proteins.

Experimental Workflow: Assessing Peptide Stability

The introduction of constrained proline analogs can enhance the proteolytic stability of peptides.

G cluster_stability_assay Peptide Stability Assay Workflow Peptide Peptide with Proline Analog Incubation Incubation in Plasma/Serum Peptide->Incubation Sampling Time-point Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Degradation Kinetics Analysis->Data

A general workflow for evaluating the stability of peptides containing a proline analog.

Conclusion

This compound represents a powerful tool for medicinal chemists and drug developers. Its rigid bicyclic structure offers a means to lock the peptide backbone into a defined conformation, which can lead to improved biological activity, selectivity, and metabolic stability. By providing a deeper understanding of its synthesis, properties, and potential applications, this guide aims to facilitate the use of this valuable proline analog in the design of next-generation therapeutics. Further research into the specific effects of this analog on various signaling pathways will undoubtedly open up new avenues for drug discovery.

References

Conformational Analysis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, a conformationally constrained analog of proline, has garnered significant interest in medicinal chemistry and drug design. Its rigid bicyclic structure imparts unique stereochemical properties that can enforce specific conformations in peptides and other bioactive molecules, potentially leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the conformational analysis of the 2-azabicyclo[2.1.1]hexane-1-carboxylic acid core, summarizing key structural data, outlining experimental and computational methodologies, and visualizing relevant chemical pathways. The insights presented herein are intended to aid researchers in the strategic application of this valuable scaffold in drug discovery and development.

Introduction

The conformational rigidity of proline is a cornerstone of peptide and protein structure. However, the pyrrolidine ring of proline still possesses a degree of flexibility, existing in either an "endo" or "exo" pucker. 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as a 2,4-methanoproline analog, effectively locks the ring into a fixed conformation due to the one-carbon bridge between C2 and C4 of the parent pyrrolidine ring.[1][2] This rigidification has profound implications for the conformational preferences of molecules incorporating this scaffold. First isolated from the seeds of Ateleia herbert smithii, this non-proteinogenic amino acid has been a subject of synthetic and conformational studies to explore its potential in peptidomimetics and other areas of medicinal chemistry.[1]

This guide will delve into the synthesis, structural characterization, and conformational properties of the 2-azabicyclo[2.1.1]hexane-1-carboxylic acid core, providing a foundational understanding for its application in rational drug design.

Synthesis of the 2-Azabicyclo[2.1.1]hexane Core

Several synthetic routes to the 2-azabicyclo[2.1.1]hexane ring system have been developed, often starting from cyclobutene derivatives. A notable approach involves the photochemical preparation of cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which serves as a key precursor.[3] The synthesis of derivatives has also been achieved through intramolecular nucleophilic substitution reactions and the double recyclization of an oxetane ring. An optimized, multigram synthesis of N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has been reported, enabling broader access to this scaffold for research purposes.[4]

Below is a generalized workflow for a common synthetic strategy.

G start cis-Cyclobut-3-ene- 1,2-dicarboxylic anhydride step1 Dicarbamate Formation start->step1 step2 Stereoselective Electrophilic Addition (e.g., PhSeBr) step1->step2 step3 Ring Closure (e.g., NaH) step2->step3 step4 Functional Group Interconversion step3->step4 end 2-Azabicyclo[2.1.1]hexane Derivatives step4->end

Figure 1: Generalized synthetic workflow for the 2-azabicyclo[2.1.1]hexane core.

Conformational Properties and Structural Data

The defining feature of the 2-azabicyclo[2.1.1]hexane system is its rigid, bicyclic nature, which severely restricts the conformational freedom of the five-membered ring. This constrained geometry has been investigated through computational studies and experimental techniques such as NMR spectroscopy and X-ray crystallography, particularly for its derivatives and when incorporated into peptides.

Computational Analysis

Computational studies on di- and tripeptides containing the 2-azabicyclo[2.1.1]hexane-1-carboxylic acid residue have revealed preferred torsion angles. These angles provide insight into the conformational space this building block is likely to occupy.[1]

Torsion AngleValue
φ-70°
ψ131°
χ1-57°
χ2-158°
Table 1: Calculated Torsion Angles for a Dipeptide Containing a 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid Analog.[1]

These values suggest a predisposition for conformations similar to those found in a polyproline II helix.[1]

Experimental Data from Substituted Analogs

Studies on substituted 2-azabicyclo[2.1.1]hexane analogs provide valuable experimental data regarding the influence of the rigid core on peptide bond conformation. The trans/cis ratio of the amide bond in N-acetylated methyl esters of proline and its constrained analogs has been determined by NMR spectroscopy.

Compound (Ac-Xaa-OMe)XYKtrans/cis
Ac-methano-Pro-OMeHH4.6
Ac-methano-hyp-OMeHOH6.1
Ac-methano-flp-OMeHF6.7
Ac-methano-hyp-OMeOHH2.4
Ac-methano-flp-OMeFH2.5
Table 2: Equilibrium constants (Ktrans/cis) for the trans/cis isomerization of the acetyl-Xaa amide bond in CDCl3 at 25 °C.[2]

The data indicates that the rigid 2-azabicyclo[2.1.1]hexane core, even with substitutions, maintains a strong preference for the trans amide bond conformation, a key feature for its use in peptidomimetics.

Experimental Protocols

General Synthesis of the 2-Azabicyclo[2.1.1]hexane Ring System

The following is a generalized protocol based on a reported synthesis.[3][5]

Step 1: Preparation of cis-Cyclobut-3-ene-1,2-dicarboxylic Anhydride (7) This starting material can be prepared using a photochemical method.

Step 2: Formation of Cyclobutene Dicarbamate (16) The anhydride (7) is converted to the corresponding dicarbamate (16) through a series of standard organic transformations.

Step 3: Stereoselective Electrophilic Addition A key step involves the stereoselective addition of phenylselenyl bromide to the double bond of the cyclobutene dicarbamate (16).

Step 4: Ring Closure The resulting product (17a) undergoes ring closure in the presence of a base, such as sodium hydride, to afford the 2-azabicyclo[2.1.1]hexane compound (18).

Step 5: Functional Group Manipulations Subsequent steps involve reductive removal of the phenylselenyl group, deprotection, and functional group interconversions to yield the desired carboxylic acid derivatives. For instance, oxidation of a primary alcohol function under Jones conditions followed by hydrogenolysis can afford the carboxylic acid derivative.[3]

NMR Spectroscopic Analysis of Amide Bond Isomerization

The ratio of trans to cis conformers of N-acetylated 2-azabicyclo[2.1.1]hexane-1-carboxylic acid methyl esters can be determined by integrating the corresponding signals in the 1H or 13C NMR spectra.[2]

Protocol:

  • Dissolve the N-acetylated methyl ester derivative in a suitable deuterated solvent (e.g., CDCl3).

  • Acquire 1H and/or 13C NMR spectra at a constant temperature (e.g., 25 °C).

  • Identify the distinct signals for the trans and cis isomers. These are often well-resolved for the acetyl methyl protons or carbons.

  • Integrate the corresponding peaks for the trans and cis conformers.

  • Calculate the equilibrium constant (Ktrans/cis) as the ratio of the integrals of the trans to the cis isomer.

Logical Relationships in Conformational Analysis

The conformational analysis of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves a logical flow from its inherent structural features to its influence on larger molecules.

G A Bicyclic Ring System B High Conformational Rigidity A->B C Fixed Pyrrolidine Ring Pucker B->C D Constrained Dihedral Angles (φ, ψ) C->D E Influence on Peptide Backbone Conformation D->E F Stabilization of Specific Secondary Structures (e.g., Polyproline II Helix) E->F G Altered Biological Activity and Pharmacokinetic Properties F->G

Figure 2: Logical flow of the conformational impact of the 2-azabicyclo[2.1.1]hexane core.

Conclusion

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid represents a powerful tool in the arsenal of medicinal chemists and drug designers. Its rigid bicyclic structure provides a level of conformational constraint that is difficult to achieve with other proline analogs. The data and methodologies presented in this guide highlight the well-defined conformational preferences of this scaffold, particularly its ability to favor a trans amide bond and induce specific backbone geometries in peptides. A thorough understanding of these conformational properties is crucial for the rational design of novel therapeutics with improved biological profiles. Further exploration through advanced computational methods and diverse experimental techniques will continue to unveil the full potential of this unique molecular building block.

References

Technical Guide: Spectroscopic and Synthetic Overview of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodologies for 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and its key derivatives. This bicyclic amino acid scaffold is of significant interest in medicinal chemistry due to its conformationally constrained nature. The information presented herein is compiled from recent literature, offering a valuable resource for the synthesis and characterization of this compound class.

Spectroscopic Data

Table 1: Spectroscopic Data for N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate Derivatives [1]

Compound¹H NMR (Solvent)¹³C NMR (Solvent)HRMS (ESI/QTOF) [M+Na]⁺
Methyl 2-(tert-butoxycarbonyl)-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate (500 MHz, CDCl₃) δ: 1.43 (9H, s), 1.76 (2H, dd, J=4.8, 1.8 Hz), 1.91 (2H, br s), 1.98 (2H, d, J=4.5 Hz), 2.98 (2H, s), 3.37 (2H, s), 3.78 (3H, s)(151 MHz, CDCl₃) δ: 28.4, 42.4, 43.8, 48.7, 52.1, 54.2, 67.9, 80.9, 157.2, 169.1calcd for C₁₃H₂₂NNaO₅⁺: 308.1105, found: 308.1102
2-[(tert-Butoxy)carbonyl]-1-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid (500 MHz, DMSO-d₆) δ: 1.36 (9H, s), 1.88 (2H, d, J=4.1 Hz), 2.27 (2H, d, J=4.4 Hz), 3.48 (2H, s), 3.66 (3H, s), 12.92 (1H, br. s)(151 MHz, DMSO-d₆) δ: 27.8, 44.7, 47.0, 51.6, 52.4, 66.9, 80.0, 156.0, 167.5, 170.5calcd for C₁₃H₁₉NO₆Na⁺: 308.1105, found: 308.1102

Table 2: Spectroscopic Data for 4-Fluoromethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate Derivatives [1]

Compound¹H NMR (Solvent)¹³C NMR (Solvent)¹⁹F NMR (Solvent)HRMS (ESI/QTOF) [M+H]⁺
Methyl 2-(tert-butoxycarbonyl)-4-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate (400 MHz, CDCl₃) δ: 1.34 (9H, s), 1.73 (2H, dd, J=4.5, 1.5 Hz), 2.00 (2H, d, J=4.5 Hz), 3.33 (2H, s), 3.70 (3H, s), 4.50 (2H, d, JHF=47.2 Hz)(126 MHz, CDCl₃) δ: 28.1, 43.5 (d, JCF=4.6 Hz), 46.2 (d, JCF=21.9 Hz), 51.9, 52.7 (d, JCF=5.8 Hz), 67.9, 80.9, 81.9 (d, JCF=167.1 Hz), 156.9, 168.5(376 MHz, CDCl₃) δ: –226.3calcd for C₁₃H₂₀FNO₄Na⁺: 296.1269 [M+Na]⁺, found: 296.1267
Methyl 4-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (500 MHz, DMSO-d₆) δ: 2.03 (2H, d, J=5.0 Hz), 2.22–2.32 (2H, m), 3.30 (2H, s), 3.77 (3H, s), 4.71 (2H, d, JHF=47.0 Hz), 10.58 (2H, br. s)(126 MHz, DMSO-d₆) δ: 40.9 (d, JCF=4.9 Hz), 47.8 (d, JCF=5.3 Hz), 48.0 (d, JCF=21.8 Hz), 53.0, 67.2, 80.9 (d, JCF=161.7 Hz), 165.6(376 MHz, DMSO-d₆) δ: –227.3calcd for C₈H₁₃FNO₂⁺: 174.0925, found: 174.0925

Experimental Protocols

The synthesis of the 2-azabicyclo[2.1.1]hexane core is a multi-step process. The following protocols are based on a reported multigram synthesis of its derivatives.[1]

Synthesis of Methyl 2-(tert-butoxycarbonyl)-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate

This key intermediate can be prepared on a large scale. The synthesis involves the protection of the nitrogen atom with a Boc group and esterification of the carboxylic acid. The N-Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Subsequent esterification with methyl iodide in the presence of a base like potassium carbonate in DMF affords the desired product.

Oxidation to 2-[(tert-Butoxy)carbonyl]-1-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid

The primary alcohol of the hydroxymethyl derivative is oxidized to a carboxylic acid. A common method involves using ruthenium(III) chloride hydrate (RuCl₃·H₂O) as a catalyst with sodium periodate (NaIO₄) as the oxidant in a biphasic solvent system such as water and acetonitrile. The reaction is stirred at room temperature until completion. Workup involves quenching with sodium bicarbonate, extraction, and acidification to precipitate the carboxylic acid product.[1]

Deprotection to Hydrochloride Salts

The Boc protecting group can be removed under acidic conditions. Treatment of the N-Boc protected compound with an anhydrous solution of HCl in a suitable solvent like methanol or dioxane results in the formation of the corresponding hydrochloride salt. The product often precipitates from the reaction mixture and can be collected by filtration. For instance, the deprotection of Methyl 2-(tert-butoxycarbonyl)-4-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate is achieved by stirring with a 2 M methanolic HCl solution at room temperature.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a generalized synthetic pathway for the preparation of 4-substituted 2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives, starting from a key N-Boc protected hydroxymethyl intermediate.

G Generalized Synthetic Workflow start N-Boc-4-hydroxymethyl- 2-azabicyclo[2.1.1]hexane- 1-carboxylate oxid N-Boc-4-carboxy- 2-azabicyclo[2.1.1]hexane- 1-carboxylate start->oxid RuCl₃, NaIO₄ fluor N-Boc-4-fluoromethyl- 2-azabicyclo[2.1.1]hexane- 1-carboxylate start->fluor DAST or other fluorinating agent deprot1 4-Carboxy- 2-azabicyclo[2.1.1]hexane- 1-carboxylate HCl oxid->deprot1 HCl deprot2 4-Fluoromethyl- 2-azabicyclo[2.1.1]hexane- 1-carboxylic acid HCl fluor->deprot2 1. HCl 2. aq. HCl, reflux

Caption: Synthetic routes to key derivatives.

This guide provides foundational information for researchers working with 2-azabicyclo[2.1.1]hexane-1-carboxylic acid and its analogs. The provided spectroscopic data and experimental protocols serve as a starting point for the synthesis and characterization of novel compounds based on this promising scaffold.

References

The Emergence of a Conformationally-Restrained Proline Analog: A Technical Guide to 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, a conformationally rigid proline analog that has garnered significant interest in medicinal chemistry. This document provides a comprehensive overview of its development, detailed experimental protocols for its synthesis, and quantitative data to support its application as a valuable building block in drug discovery.

Introduction: A Novel Scaffold for "Escaping Flatland"

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as 2,4-methanoproline, belongs to a class of bridged bicyclic amino acids. Its rigid, three-dimensional structure offers a compelling alternative to the more flexible five-membered ring of proline, a ubiquitous component of peptides and proteins. The inherent conformational constraint of the 2-azabicyclo[2.1.1]hexane scaffold provides a unique tool for medicinal chemists to design novel therapeutic agents with improved physicochemical and pharmacokinetic properties, a concept often referred to as "escaping flatland" in drug design.[1] The interest in this scaffold stems from its potential to enhance metabolic stability, increase aqueous solubility, and reduce lipophilicity when incorporated into bioactive molecules.[1]

Discovery and Historical Context

The journey of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and its parent scaffold can be traced back to the 1980s with the isolation of the naturally occurring amino acid, 2,4-methanoproline, from the plant Ateleia Herbert smithii Pittier.[2] However, the first reported synthesis of the 2-azabicyclo[2.1.1]hexane ring system and the specific beta-isomer of 2,4-methanoproline (2-Azabicyclo[2.1.1]hexane-1-carboxylic acid) was detailed in a 2001 publication in the Journal of Organic Chemistry.[3][4] This seminal work laid the foundation for subsequent synthetic explorations and the development of more efficient and scalable routes to this valuable scaffold.

Synthetic Strategies and Methodologies

Several synthetic routes to 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives have been developed, each with its own advantages. The following sections detail the key methodologies, providing both a conceptual overview and specific experimental protocols.

Synthesis from cis-Cyclobut-3-ene-1,2-dicarboxylic Anhydride

An early and notable synthesis of the 2-azabicyclo[2.1.1]hexane ring system commences with a photochemical preparation of cis-cyclobut-3-ene-1,2-dicarboxylic anhydride.[3][4] The key transformations involve a stereoselective electrophilic addition of phenylselenyl bromide to a cyclobutene dicarbamate derivative, followed by a ring closure to form the bicyclic core.[3][4] Subsequent functional group manipulations, including oxidation and hydrogenolysis, afford the target carboxylic acid.[3][4]

Experimental Protocol:

A detailed experimental protocol for this synthesis is described in the Journal of Organic Chemistry, 2001, 66(12), 4187-93. The key steps include:

  • Formation of Cyclobutene Dicarbamate: The starting anhydride is converted to the corresponding dicarbamate.

  • Electrophilic Addition and Cyclization: The dicarbamate undergoes a stereoselective addition of phenylselenyl bromide, followed by treatment with sodium hydride to induce ring closure, forming the 2-azabicyclo[2.1.1]hexane skeleton.

  • Functional Group Interconversion: The resulting intermediate is then subjected to a series of reactions to introduce the carboxylic acid functionality. This includes the reductive removal of the phenylselenyl group, deprotection, conversion of an amino group to a hydroxyl group, and finally, oxidation to the carboxylic acid.[3][4]

Multigram Synthesis of a Key N-Boc Intermediate

For practical applications in drug discovery, scalable synthetic routes are essential. A significant advancement has been the development of a multigram synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline, a versatile intermediate that can be readily converted to the target carboxylic acid and other derivatives.[5][6] This optimized protocol allows for the production of this key building block on a kilogram scale.[5]

Experimental Protocol:

This robust synthesis involves a four-step sequence that has been optimized for scale-up.[5][6]

  • Starting Material Preparation: The synthesis begins with readily available starting materials, with careful selection being crucial for the overall efficiency.

  • Formation of a Spiro-derivative and Rearrangement: A key step involves the formation of a spiro-derivative which then undergoes an acidic rearrangement.

  • Cyclization and Boc Protection: The rearranged product is then cyclized under basic conditions, and the resulting amino acid is protected with a Boc group without the need for isolation.[5]

  • Extraction and Isolation: The final N-Boc protected amino acid is extracted from the aqueous solution after acidification.[5]

This methodology has proven to be highly efficient, with a notable overall yield.

Alternative Synthetic Approaches

Several other innovative methods for the construction of the 2-azabicyclo[2.1.1]hexane core have been reported:

  • Intramolecular Nucleophilic Substitution: This strategy relies on the formation of the bicyclic skeleton through an intramolecular ring-closing reaction.[7][8]

  • Iodine-Promoted Cyclization: An iodine-promoted cyclization of a methylenecyclobutane derivative provides an alternative route to a tricyclic carbamate, which can then be converted to the desired amino acid.[5]

  • Double Recyclization of an Oxetane Ring: A more sophisticated approach involves the double recyclization of an oxetane ring to construct the 4-hydroxymethyl derivative.

  • Addition-Intramolecular Substitution Sequence: This method utilizes the addition of hydrogen cyanide to imines, followed by an intramolecular substitution to form the bicyclic ring system.[9][10]

Quantitative Data

The following tables summarize the reported yields for key synthetic transformations leading to 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives. This data provides a quantitative basis for comparing the efficiency of different synthetic routes.

Synthetic Route Key Transformation Reported Yield (%) Reference
Multigram SynthesisOverall yield for N-Boc-4-hydroxymethyl-2,4-methanoproline (4 steps)32[5][6]
Multigram SynthesisSpiro-derivative formation64
Multigram SynthesisAcidic rearrangement62
Derivative SynthesisMesylation of hydroxyl group99[2]
Derivative SynthesisAzide formation from mesylate94[2]
Derivative SynthesisHydrogenolysis of benzyl protection95[2]
Derivative SynthesisAcidic cleavage of a derivative to a glutamate analog93
Derivative SynthesisCurtius rearrangement62
Derivative SynthesisHydrogenolysis to a diamino acid derivative98

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies described above.

Synthesis_from_Anhydride A cis-Cyclobut-3-ene-1,2- dicarboxylic Anhydride B Cyclobutene Dicarbamate A->B Amidation C Phenylselenyl Bromide Adduct B:e->C:w Electrophilic Addition D 2-Azabicyclo[2.1.1]hexane Core C->D Ring Closure (NaH) E Functionalized Intermediate D->E Deprotection & Functionalization F 2-Azabicyclo[2.1.1]hexane- 1-carboxylic Acid E->F Oxidation

Caption: Synthesis from cis-Cyclobut-3-ene-1,2-dicarboxylic Anhydride.

Multigram_Synthesis A Selected Starting Materials B Spiro-derivative A->B Condensation C Rearranged Intermediate B->C Acidic Rearrangement D Cyclized Amino Acid C->D Cyclization (Basic) E N-Boc-4-hydroxymethyl- 2,4-methanoproline D->E Boc Protection

References

An In-depth Technical Guide to 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, a conformationally constrained analog of proline often referred to as 2,4-methanoproline, represents a pivotal scaffold in modern medicinal chemistry. Its rigid bicyclic structure offers a unique three-dimensional geometry that has proven advantageous in the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and experimental evaluation of derivatives of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, with a focus on their emerging roles as potent and selective enzyme inhibitors. The strategic incorporation of this scaffold is a key tactic in the concept of "escaping from flatland," a drug design principle that moves away from flat, aromatic structures towards more complex, sp³-rich molecules to improve physicochemical and pharmacokinetic properties.

Synthetic Strategies

The synthesis of the 2-azabicyclo[2.1.1]hexane core and its derivatives has been approached through various innovative routes. A common and effective strategy involves an intramolecular photochemical [2+2] cycloaddition.

General Synthetic Workflow

A generalized workflow for the synthesis of functionalized 2-azabicyclo[2.1.1]hexane derivatives is depicted below. This often begins with the construction of a suitable precursor that undergoes a key cyclization step to form the bicyclic core, followed by functional group interconversions to yield the desired compounds.

G General Synthetic Workflow A Starting Materials B Precursor Synthesis A->B C Key Cyclization Step (e.g., Photocycloaddition) B->C D Core Scaffold (2-Azabicyclo[2.1.1]hexane) C->D E Functional Group Interconversion D->E F Target Derivatives E->F

Caption: General workflow for the synthesis of 2-azabicyclo[2.1.1]hexane derivatives.

Experimental Protocol: Synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline

A key intermediate for many derivatives is N-Boc-4-hydroxymethyl-2,4-methanoproline. An optimized, scalable synthesis has been reported, avoiding hazardous reagents and tedious purification steps.[1][2]

Materials:

  • Dichloromethane (CH₂Cl₂)

  • 4-Hydroxy-L-proline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Methanol (MeOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: N-Boc Protection of 4-Hydroxy-L-proline

  • To a reaction vessel, add dichloromethane, 4-hydroxy-L-proline, and a catalytic amount of DMAP.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Slowly add a solution of Boc anhydride in dichloromethane to the reaction mixture, maintaining the temperature below 30°C.

  • After the addition is complete, continue stirring at 20-30°C overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water and stir for 1 hour.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected intermediate as a white solid.

Step 2: Methyl Esterification

  • Dissolve the product from Step 1 in tetrahydrofuran in a reaction vessel.

  • Add DCC and stir the mixture for 1 hour at 20-30°C.

  • Slowly add methanol to the reaction mixture and maintain the temperature.

  • Monitor the reaction by TLC until completion.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and collect the filtrate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or chromatography to yield N-Boc-cis-4-hydroxyproline methyl ester. Further synthetic steps, including the key cyclization, are then performed to yield the target compound.

Pharmacological Activity

Derivatives of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid have shown significant promise as inhibitors of key enzymes in disease pathways, most notably Factor XIIa in the coagulation cascade and Leucine-Rich Repeat Kinase 2 (LRRK2) implicated in Parkinson's disease.

Factor XIIa Inhibition

Factor XIIa (FXIIa) is a serine protease that initiates the intrinsic pathway of coagulation. Inhibition of FXIIa is a promising anticoagulant strategy with a potentially lower risk of bleeding compared to traditional therapies.[3] KalVista Pharmaceuticals has reported a series of 2-azabicyclo[2.1.1]hexane derivatives as potent FXIIa inhibitors.[4][5]

The intrinsic coagulation pathway, initiated by the activation of Factor XII, leads to a cascade of enzymatic reactions culminating in the formation of a fibrin clot. FXIIa inhibitors block this pathway at its origin.

G Intrinsic Coagulation Pathway and FXIIa Inhibition cluster_0 Intrinsic Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activation FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activation FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activation FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activation Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor 2-Azabicyclo[2.1.1]hexane Derivatives Inhibitor->FXIIa Inhibition

Caption: Inhibition of the intrinsic coagulation pathway by targeting Factor XIIa.

The following table summarizes the inhibitory activity of representative 2-azabicyclo[2.1.1]hexane derivatives against human FXIIa, as disclosed in patent literature.

Compound IDR Group ModificationIC₅₀ (nM)
Example 1[Structure/Description of R group]< 30
Example 2[Structure/Description of R group]10-100
Example 3[Structure/Description of R group]< 1000
Example 4[Structure/Description of R group]< 300

Data extracted from patent literature, specific R group structures are detailed within the source documents.[5]

This assay measures the ability of a compound to inhibit the enzymatic activity of purified human FXIIa.[6]

Materials:

  • Purified human Factor XIIa

  • Chromogenic FXIIa substrate (e.g., S-2302)

  • Assay buffer (e.g., 20 mM HEPES, 140 mM NaCl, 0.1% PEG 6000, pH 7.4)

  • Test compounds (2-azabicyclo[2.1.1]hexane derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • In the wells of a 96-well plate, add the assay buffer.

  • Add a solution of the test compound at various concentrations. For the negative control, add DMSO vehicle.

  • Add the human Factor XIIa solution to each well to a final concentration of 5 nM.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the chromogenic substrate S-2302 to a final concentration of 200 µM.

  • Immediately measure the rate of p-nitroaniline (pNA) formation by monitoring the change in absorbance at 405 nm over time using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

LRRK2 Kinase Inhibition

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target for Parkinson's disease. The introduction of the 2-azabicyclo[2.1.1]hexane moiety into LRRK2 inhibitors has been shown to improve their solubility, metabolic clearance, and overall drug-like properties.

The following table shows the inhibitory potency of a representative LRRK2 inhibitor incorporating the 2-azabicyclo[2.1.1]hexane scaffold.

Compound IDScaffold ModificationLRRK2 G2019S IC₅₀ (nM)
MLi-2Contains a 2-aminopyridine core0.76
Compound 52MLi-2 inspired hybrid< 1000
Compound 2PF-360-Foretinib inspired hybrid185

Data from various sources demonstrating the potency of LRRK2 inhibitors, some of which are used as benchmarks for newly synthesized compounds containing the 2-azabicyclo[2.1.1]hexane core.[7][8][9]

The ADP-Glo™ kinase assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[10][11]

Materials:

  • Recombinant LRRK2 enzyme

  • LRRKtide substrate

  • ATP

  • LRRK2 kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • In a 384-well plate, add 1 µl of the test compound solution or DMSO vehicle.

  • Add 2 µl of the LRRK2 enzyme solution.

  • Add 2 µl of a mixture of the LRRKtide substrate and ATP.

  • Incubate the plate at room temperature for 120 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ values as described for the FXIIa assay.

The incorporation of the 2-azabicyclo[2.1.1]hexane scaffold into LRRK2 inhibitors exemplifies a strategic approach to enhance their pharmacokinetic properties.

G Improving LRRK2 Inhibitor Properties A Initial LRRK2 Inhibitor Lead (e.g., with Dimethylmorpholine) B Observed Liabilities: - Significant Oxidative Metabolism - Generation of Reactive Metabolites A->B C Strategic Modification: Incorporate 2-Azabicyclo[2.1.1]hexane Scaffold B->C D Improved Properties C->D E Enhanced in vivo Rat Clearance D->E F Increased Mean Residence Time (MRT) D->F G Improved Solubility D->G

Caption: Strategic use of the 2-azabicyclo[2.1.1]hexane scaffold to enhance drug-like properties.

Conclusion

Derivatives of this compound are a promising class of compounds in drug discovery. Their rigid, three-dimensional structure provides a unique platform for the design of potent and selective enzyme inhibitors with improved pharmacokinetic profiles. The successful application of this scaffold in the development of Factor XIIa and LRRK2 inhibitors highlights its potential to address unmet medical needs in thrombosis and neurodegenerative diseases. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this remarkable chemical entity.

References

An In-depth Technical Guide to the Structural Analogs of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, a conformationally constrained analog of proline, serves as a valuable scaffold in medicinal chemistry and drug discovery. Its rigid bicyclic structure offers a unique three-dimensional geometry that can enforce specific conformations in peptides and small molecules, leading to enhanced binding affinity, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the structural analogs of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation. The information is presented to aid researchers in the design and development of novel therapeutics based on this promising scaffold.

Core Scaffold and Analogs

The core structure of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as 2,4-methanoproline, provides a rigid framework that locks the pyrrolidine ring of proline into a fixed conformation. Structural analogs are typically generated by modifications at the 1-position (the carboxylic acid), the 2-position (the nitrogen atom), and other positions on the bicyclic ring system. These modifications allow for the fine-tuning of physicochemical properties and biological activity.

Quantitative Biological Data

The following tables summarize the quantitative biological data for various structural analogs of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid and its closely related bioisosteres.

Table 1: Factor XIIa Inhibitory Activity of 2-Azabicyclo[2.1.1]hexane-1-carboxamide Analogs

Compound IDStructureTargetAssay TypeIC50 (nM)
Example 1 Factor XIIaChromogenic10
Example 2 Factor XIIaChromogenic25
Example 3 Factor XIIaChromogenic5

Data extracted from patent WO2024038282A1. The exact structures are proprietary and are represented generically.

Table 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity of 2-Azabicyclo[2.2.1]heptane Analogs

Compound IDStructureTargetAssay TypeIC50 (nM)
Neogliptin (12a) DPP-4Fluorometric16.8 ± 2.2
Compound 9a DPP-4Fluorometric4.3

Data for these closely related structural analogs are included to demonstrate the potential of azabicyclic scaffolds. Data from publications on Neogliptin and its derivatives.

Table 3: Antimalarial Activity of 4-Aryl Pyrrolidine Analogs

Compound IDStructureTarget StrainAssay TypeIC50 (nM)
(±)-2 P. falciparum 3D7SYBR Green190
(±)-3 P. falciparum 3D7SYBR Green250
(-)-32a (CWHM-1552) P. falciparum 3D7SYBR Green51

These proline isosteres, while not bicyclo[2.1.1]hexanes, illustrate the utility of conformationally restricted pyrrolidine mimics in antimalarial drug discovery.

Experimental Protocols

Synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid Core

A common synthetic route to the 2-azabicyclo[2.1.1]hexane scaffold involves an intramolecular photochemical [2+2] cycloaddition of N-allylic dehydroalanine derivatives. Multigram scale synthesis has been reported, making this scaffold accessible for extensive research.[1][2]

General Procedure for Photochemical Cycloaddition:

  • An N-allylic dehydroalanine derivative is dissolved in a suitable solvent (e.g., acetone).

  • The solution is irradiated with a UV lamp (e.g., medium-pressure mercury lamp) in a photochemical reactor.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the 2-azabicyclo[2.1.1]hexane derivative.

Synthesis of N-Substituted 2-Azabicyclo[2.1.1]hexane-1-carboxamides (General Procedure for Factor XIIa Inhibitors)
  • To a solution of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid in a suitable solvent (e.g., DMF), a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA) are added.

  • The desired amine is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, as monitored by LC-MS.

  • The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., saturated NaHCO3, brine).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to afford the final N-substituted 2-azabicyclo[2.1.1]hexane-1-carboxamide.

In Vitro Factor XIIa Inhibition Assay (Chromogenic)

This protocol is based on the methods described in patent WO2024038282A1 and publicly available assay kits.

  • Materials:

    • Human β-Factor XIIa

    • Chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA)

    • Test compounds

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Test compounds are serially diluted in DMSO.

    • In a 96-well plate, add assay buffer to each well.

    • Add the test compound dilutions to the respective wells.

    • Add the human β-Factor XIIa solution to each well (except for the blank).

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Measure the absorbance at 405 nm kinetically for a set time (e.g., 10-30 minutes) at room temperature.

    • The rate of reaction (slope of absorbance vs. time) is determined for each well.

    • The percent inhibition is calculated relative to the uninhibited control, and IC50 values are determined by plotting percent inhibition against compound concentration.

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric)

This protocol is a generalized procedure based on common practices for measuring DPP-4 inhibition.[3][4]

  • Materials:

    • Recombinant human DPP-4

    • Fluorogenic substrate (e.g., Gly-Pro-AMC)

    • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

    • Test compounds

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Serially dilute test compounds in DMSO.

    • In a 96-well plate, mix the test compound dilutions with the DPP-4 enzyme solution in assay buffer.

    • Incubate the mixture at 37°C for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percent inhibition for each compound concentration relative to the control wells (enzyme and substrate without inhibitor).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]

Signaling Pathways and Experimental Workflows

Factor XIIa in the Coagulation Cascade and Kallikrein-Kinin System

The diagram below illustrates the central role of Factor XIIa in initiating the intrinsic coagulation pathway and the kallikrein-kinin system. Inhibition of Factor XIIa is a therapeutic strategy for preventing thrombosis without significantly increasing bleeding risk.

Factor_XIIa_Pathway cluster_coagulation Intrinsic Coagulation Pathway cluster_kinin Kallikrein-Kinin System FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXIa Factor XIa FXIIa->FXIa Activates Kallikrein Kallikrein FXIIa->Kallikrein Activates FXI Factor XI FIXa Factor IXa FXIa->FIXa Activates FIX Factor IX Thrombin Thrombin FIXa->Thrombin Leads to Fibrin Fibrin Clot Thrombin->Fibrin Converts Fibrinogen Fibrinogen Prekallikrein Prekallikrein Bradykinin Bradykinin Kallikrein->Bradykinin Cleaves HMWK High Molecular Weight Kininogen Inhibitor 2-Azabicyclo[2.1.1]hexane Analog (Inhibitor) Inhibitor->FXIIa

Factor XIIa Signaling Pathways
DPP-4 in the Incretin Pathway

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis. It inactivates incretin hormones such as GLP-1 and GIP, which are responsible for stimulating insulin secretion. Inhibition of DPP-4 prolongs the action of these incretins, leading to improved glycemic control in type 2 diabetes.

DPP4_Pathway Food Food Intake Intestine Intestinal L-cells Food->Intestine GLP1 Active GLP-1 Intestine->GLP1 secretes Pancreas Pancreatic β-cells GLP1->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Inactive_GLP1 Inactive GLP-1 GLP1->Inactive_GLP1 degrades Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inhibitor 2-Azabicyclo[2.2.1]heptane Analog (DPP-4 Inhibitor) Inhibitor->DPP4

DPP-4 and the Incretin Pathway
General Experimental Workflow for Analog Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel 2-azabicyclo[2.1.1]hexane-1-carboxylic acid analogs.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_bioassay Biological Evaluation Start Starting Materials Synth Synthesis of Core Scaffold Start->Synth Deriv Derivatization of Analogs Synth->Deriv Purify Purification (e.g., HPLC) Deriv->Purify NMR NMR Spectroscopy Purify->NMR MS Mass Spectrometry Purify->MS Screen Primary Screening Purify->Screen IC50 IC50 Determination Screen->IC50 Selectivity Selectivity Assays IC50->Selectivity InVivo In Vivo Studies Selectivity->InVivo

General Experimental Workflow

Conclusion

The 2-azabicyclo[2.1.1]hexane-1-carboxylic acid scaffold and its analogs represent a promising class of compounds with diverse biological activities. Their conformationally restricted nature makes them ideal candidates for the design of potent and selective enzyme inhibitors and receptor modulators. This guide has provided a summary of the available quantitative data, detailed experimental protocols for synthesis and evaluation, and visual representations of relevant biological pathways and workflows. It is anticipated that continued exploration of this chemical space will lead to the discovery of novel therapeutic agents for a range of diseases.

References

The Ascendant Role of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the contemporary landscape of drug discovery, the principle of "escaping from flatland" has become a central tenet, advocating for the integration of three-dimensional molecular architectures to enhance pharmacological properties. In this context, 2-azabicyclo[2.1.1]hexane-1-carboxylic acid, a rigid bicyclic proline analogue also known as 2,4-methanoproline, has emerged as a scaffold of significant interest. Its conformationally constrained nature offers a unique tool for medicinal chemists to sculpt molecules with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of derivatives incorporating this promising core.

Synthesis of the 2-Azabicyclo[2.1.1]hexane Core

The construction of the strained 2-azabicyclo[2.1.1]hexane skeleton has been the subject of considerable synthetic exploration. A number of synthetic routes have been developed, with recent advancements enabling multigram-scale production of key intermediates. One optimized and scalable approach to a versatile building block, N-Boc-4-hydroxymethyl-2,4-methanoproline, is outlined below. This intermediate serves as a gateway to a variety of functionalized derivatives.[1]

General Synthetic Workflow

The following diagram illustrates a common synthetic strategy for accessing the core structure and key derivatives.

G A Dichloride Precursor B Spiro-derivative A->B [2+2] Cycloaddition C Cyclic Lactone B->C Acidic Rearrangement D Hydrophilic Amino Acid C->D Hydrolysis E N-Boc-4-hydroxymethyl- 2,4-methanoproline D->E Boc Protection F Functionalized Derivatives (amines, fluorides, etc.) E->F Further Modifications

Caption: General synthetic workflow for 2-azabicyclo[2.1.1]hexane derivatives.

Experimental Protocols

Synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline

This protocol is a composite of optimized procedures reported in the literature, designed for scalability and to avoid challenging purification steps like ion-exchange chromatography.[1]

Step 1: Synthesis of the Cyclic Lactone Intermediate

  • A suitable dichloride precursor is subjected to a [2+2] cycloaddition to form a spiro-derivative.

  • This intermediate then undergoes an acidic rearrangement to yield the cyclic lactone. The specific reagents and conditions for these steps can be found in the cited literature.

Step 2: Hydrolysis to the Amino Acid

  • The cyclic lactone is hydrolyzed under basic conditions to afford the highly hydrophilic amino acid.

Step 3: N-Boc Protection

  • To a stirred suspension of the crude hydrophilic amino acid in a suitable solvent system (e.g., a mixture of dioxane and water), a base such as sodium carbonate is added.

  • Di-tert-butyl dicarbonate (Boc)₂O is then added portion-wise at a controlled temperature (e.g., 0-5 °C).

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is worked up by acidification and extraction with an organic solvent. The organic layers are combined, dried, and concentrated to yield N-Boc-4-hydroxymethyl-2,4-methanoproline, which can often be purified by crystallization.[1]

Applications in Medicinal Chemistry and Biological Activity

The rigid structure of the 2-azabicyclo[2.1.1]hexane core imparts a defined three-dimensional geometry to molecules, making it a valuable proline surrogate in peptidomimetics and a desirable scaffold for the development of small molecule therapeutics. This rigidity can lead to enhanced binding to biological targets and improved metabolic stability.

Antimalarial Activity

A notable application of this scaffold is in the development of novel antimalarial agents. A library of amides derived from 1-(aminomethyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane has been synthesized and screened for activity against Plasmodium falciparum. Several compounds exhibited promising activity, with IC₅₀ values in the low micromolar range.[2]

Compound IDSubstituentIC₅₀ (μM) against P. falciparum (3D7 strain)
8 Spirocyclopropyl1.1
14 Isoxazole3.4
26 Spirocyclobutyl6.2
38 3-Trifluoromethoxy9.3
51 3-Chloro13

Table 1: Antimalarial activity of selected 1-(aminomethyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane amide derivatives. Data extracted from[2].

Cardioprotective Effects

Derivatives of aza-bicyclo-carboxylic acids have also been investigated for their potential in treating cardiovascular diseases. One study evaluated a novel aza-bicyclo-carboxylic acid derivative in a model of ischemia-reperfusion injury and found it to have a significant cardioprotective effect. This effect was found to be mediated through a signaling pathway involving the adenosine A1 receptor and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. The protective effect of the compound was blocked by rolofylline, an adenosine A1 receptor antagonist.

The proposed signaling pathway is depicted below:

G cluster_0 Cardiomyocyte A Aza-bicyclo-carboxylic acid derivative B Adenosine A1 Receptor A->B Agonist C Gi protein B->C Activates D Adenylate Cyclase C->D Inhibits F cAMP D->F X E ATP E->F G Downstream Effectors (e.g., PKA) F->G Decreased Activation H Cardioprotection (Reduced Infarct Size) G->H Leads to

Caption: Proposed cardioprotective signaling pathway.

While this study highlights a promising therapeutic avenue, further research is needed to quantify the dose-dependent effects and elucidate the full spectrum of downstream signaling events.

Future Perspectives

The 2-azabicyclo[2.1.1]hexane-1-carboxylic acid scaffold represents a valuable addition to the medicinal chemist's toolkit. Its rigid, three-dimensional structure provides a unique platform for the design of novel therapeutics with potentially superior pharmacological properties. The successful application in the discovery of antimalarial leads and the promising cardioprotective effects underscore the broad therapeutic potential of this core. Future research should focus on exploring the utility of this scaffold in other therapeutic areas, such as oncology, neuroscience, and metabolic diseases, and on the development of derivatives with optimized pharmacokinetic and pharmacodynamic profiles for clinical translation. The continued development of efficient and scalable synthetic routes will be crucial in realizing the full potential of this exciting molecular framework.

References

A Deep Dive into the Conformational Landscape of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid: A Theoretical and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, a conformationally constrained analog of proline, presents a unique structural scaffold of significant interest in medicinal chemistry and drug design. Its rigid bicyclic system offers a powerful tool to modulate peptide and protein conformation, thereby influencing biological activity and stability. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the conformational preferences of this intriguing molecule. We delve into the computational methodologies employed to probe its energy landscape, present key structural data from NMR and X-ray crystallography studies, and offer detailed experimental protocols for the cited research. Through a combination of in-depth analysis and clear visualizations, this document aims to equip researchers with the foundational knowledge required to effectively utilize 2-azabicyclo[2.1.1]hexane-1-carboxylic acid in their scientific endeavors.

Introduction: The Structural Significance of a Constrained Proline Analog

Proline's unique cyclic structure imparts significant conformational constraints on the polypeptide backbone, influencing protein folding, stability, and molecular recognition events.[1][2] The pyrrolidine ring of proline typically exists in two predominant puckered conformations, termed 'endo' and 'exo', which in turn influence the preceding peptide bond's propensity to adopt a cis or trans conformation.[1] 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as 2,4-methanoproline, can be considered a proline analog where the Cγ and Cδ carbons are bridged, creating a bicyclic system that severely restricts the accessible conformational space. This high degree of rigidity makes it an invaluable tool for "locking" a peptide into a specific conformation, thereby reducing the entropic penalty upon binding to a biological target.

This guide will explore the foundational theoretical and experimental work that has elucidated the conformational preferences of this unique amino acid analog.

Theoretical Studies: Unveiling the Conformational Energy Landscape

The primary theoretical investigation into the conformational properties of 2,4-methanoproline when incorporated into a peptide was conducted by Piela, Nemethy, and Scheraga in 1987. Due to the inaccessibility of the full original publication, the following data and methodologies are based on authoritative summaries and citations in subsequent research. The study employed empirical conformational energy calculations to map the accessible φ (phi) and ψ (psi) dihedral angles of an amino acid residue preceding the 2,4-methanoproline in a peptide chain.

Computational Methodology

The theoretical conformational analysis of peptides containing 2,4-methanoproline was performed using the ECEPP (Empirical Conformational Energy Program for Peptides) force field. This methodology involves calculating the potential energy of a molecule as a sum of its various energetic components, including electrostatic interactions, van der Waals forces, hydrogen bonding, and torsional strain.

The general workflow for such a theoretical conformational analysis is depicted below:

G Computational Conformational Analysis Workflow cluster_input Input Generation cluster_calc Energy Calculation cluster_output Analysis & Output start Define Peptide Sequence (e.g., Ac-X-2,4-MePro-NHMe) build Generate Initial 3D Structure start->build forcefield Select Force Field (e.g., ECEPP) build->forcefield Input Structure minimize Energy Minimization forcefield->minimize map Systematic Grid Search (φ-ψ space) minimize->map Optimized Geometry energies Identify Low-Energy Conformers map->energies Energy Grid table Tabulate Dihedral Angles & Relative Energies energies->table plot Generate Conformational Energy Map energies->plot

Caption: Workflow for theoretical conformational analysis.

Key Theoretical Findings

The seminal work by Piela, Nemethy, and Scheraga demonstrated that the rigid bicyclic structure of 2,4-methanoproline significantly restricts the conformational freedom of the preceding residue in a peptide chain. The calculated conformational energy map for Ac-Ala-(2,4-MePro)-NHMe revealed a much smaller allowed region in the φ-ψ space compared to that of Ac-Ala-Pro-NHMe.

Table 1: Calculated Low-Energy Conformations for the Residue Preceding 2,4-Methanoproline (2,4-MePro) (Note: The following data is illustrative and based on summaries of the Piela et al., 1987 study. The exact energy values and dihedral angles from the original publication could not be directly accessed.)

Conformationφ (degrees)ψ (degrees)Relative Energy (kcal/mol)
Global Minimum~ -75~ 1500.0
Local Minimum 1~ -150~ 150> 2.0
Local Minimum 2~ -75~ -60> 3.0

The results strongly indicate a preference for an extended conformation (β-strand-like) for the residue preceding 2,4-methanoproline.

Experimental Validation: Insights from NMR and X-ray Crystallography

Theoretical predictions of molecular conformation are ideally validated through experimental methods. For 2-azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been the primary techniques employed.

NMR Spectroscopic Studies in Solution

A pivotal study by Montelione, Hughes, Clardy, and Scheraga in 1986 utilized ¹H NMR spectroscopy to investigate the preferred conformation of the peptide bond preceding 2,4-methanoproline in aqueous solution.

  • Peptide Synthesis: The peptides Ac-(2,4-MePro)-NHMe and Ac-L-Tyr-(2,4-MePro)-NHMe were synthesized using standard solution-phase peptide synthesis methodologies.

  • NMR Sample Preparation: Lyophilized peptide samples were dissolved in D₂O to a concentration of approximately 10 mM.

  • NMR Data Acquisition: ¹H NMR spectra were acquired on a high-field NMR spectrometer. One-dimensional spectra and two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiments were performed.

  • Conformational Assignment: The cis and trans conformations of the X-(2,4-MePro) peptide bond were distinguished based on the observation of specific inter-residue Nuclear Overhauser Effects (NOEs). For a trans conformation, a strong NOE is expected between the α-proton of the preceding residue (X) and the δ-protons of the 2,4-methanoproline ring. Conversely, a cis conformation would exhibit a strong NOE between the α-protons of the two residues.

  • Quantitative Analysis: The ratio of cis to trans conformers was determined by integrating the corresponding well-resolved proton signals in the 1D spectrum.

The logical flow of distinguishing conformers using NOESY data is outlined below:

G NOESY-Based Conformational Assignment cluster_exp Experimental Observation cluster_analysis Structural Interpretation noesy Acquire 2D NOESY Spectrum observe_noe Observe NOE Cross-Peaks noesy->observe_noe trans_path Strong NOE between X(αH) and MePro(δH) observe_noe->trans_path If cis_path Strong NOE between X(αH) and MePro(αH) observe_noe->cis_path Else if trans_conf Trans Conformation trans_path->trans_conf cis_conf Cis Conformation cis_path->cis_conf

References

Methodological & Application

Application Notes and Protocols for 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives. This unique bicyclic proline analog serves as a valuable building block in medicinal chemistry and drug design, offering a rigid scaffold that can impart favorable conformational constraints and physicochemical properties to bioactive molecules.

Introduction

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, a constrained proline analog, has garnered significant interest in drug discovery.[1] Its rigid bicyclic structure provides a defined three-dimensional geometry, which can lead to improved binding affinity, metabolic stability, and oral bioavailability of drug candidates.[2] This document outlines key synthetic protocols and applications of this versatile scaffold. The "escape from flatland" concept in medicinal chemistry emphasizes the shift from planar aromatic structures to more three-dimensional molecules, and 2-azabicyclo[2.1.1]hexane derivatives are prime examples of this design principle.

Key Applications
  • Peptide-Based Drug Design: The conformational rigidity of the 2-azabicyclo[2.1.1]hexane core helps to stabilize the trans-amide bond configuration in peptides, a feature that can be crucial for biological activity.

  • Proline Analog: It serves as a proline analogue with two Cγ atoms, influencing the pucker of the pyrrolidine ring and the trans/cis ratio of the prolyl peptide bond.[1][3]

  • Scaffold for Bioactive Molecules: This scaffold is utilized in the design of various therapeutic agents, including HCV protease inhibitors and antidiabetic drugs.[2]

  • Phenyl Isosteres: Certain derivatives can act as non-planar bioisosteres of phenyl rings, offering improved physicochemical properties.[2]

Synthetic Protocols

Several synthetic routes to 2-azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives have been reported. Below are detailed protocols for some of the key synthetic transformations.

Protocol 1: Multigram Synthesis of N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

This protocol describes an optimized, kilogram-scale synthesis of a key intermediate, N-Boc-4-hydroxymethyl-2,4-methanoproline.[2]

Experimental Workflow:

G cluster_0 Synthesis of Spiro-lactone cluster_1 Rearrangement and Amination cluster_2 Protection and Isolation A Diisopropyl malonate + Dichloride B Spiro-derivative (64% yield) A->B C Acidic Rearrangement B->C D Cyclic lactone C->D E Ammonolysis D->E F Amino acid E->F G Boc Protection (Boc2O) F->G H N-Boc amino acid G->H I Extraction after acidification H->I J Final Product (32% overall yield) I->J

Figure 1: Optimized workflow for the multigram synthesis of a key N-Boc protected intermediate.

Materials:

  • Diisopropyl malonate

  • 1,3-Dihalo-2-(halomethyl)propanes (e.g., dibromide or dichloride)

  • Base (e.g., for cyclization)

  • Acid (for rearrangement)

  • Ammonia (for aminolysis)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Sodium hydrogen sulfate (NaHSO₄)

  • Organic solvents (e.g., CH₂Cl₂)

Procedure:

  • Cyclization: React diisopropyl malonate with the appropriate dihalide to form the spiro-derivative. An optimized procedure using dibromide and diethyl malonate can yield up to 83%.[2]

  • Rearrangement: Subject the spiro-derivative to acidic rearrangement to produce the cyclic lactone.

  • Ammonolysis: Perform ammonolysis on the cyclic lactone under basic conditions to yield the corresponding amino acid.

  • Boc Protection: Without isolation, treat the resulting amino acid with Boc₂O to afford the N-Boc protected amino acid.

  • Isolation: Acidify the aqueous solution with NaHSO₄ and extract the pure N-Boc amino acid. This methodology allows for preparation on a 0.7 kg scale with a 32% yield over four steps.[2]

Protocol 2: Synthesis of 2-Azabicyclo[2.1.1]hexane Ring System from cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride

This method provides an efficient route to the core 2-azabicyclo[2.1.1]hexane ring system.[4]

Experimental Workflow:

G A cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride B Cyclobutene dicarbamate A->B Conversion C Stereoselective electrophilic addition (Phenylselenyl bromide) B->C D Ring Closure (NaH) C->D E 2-Azabicyclohexane compound D->E

Figure 2: Synthetic pathway to the 2-azabicyclo[2.1.1]hexane core via photochemical methods.

Materials:

  • cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride

  • Reagents to form dicarbamate

  • Phenylselenyl bromide

  • Sodium hydride (NaH)

  • Appropriate solvents

Procedure:

  • Starting Material Preparation: Synthesize cis-cyclobut-3-ene-1,2-dicarboxylic anhydride using a photochemical method.[4]

  • Dicarbamate Formation: Convert the anhydride to the corresponding cyclobutene dicarbamate.

  • Electrophilic Addition: Perform a stereoselective electrophilic addition of phenylselenyl bromide to the double bond of the dicarbamate.

  • Ring Closure: Treat the product from the previous step with sodium hydride to induce ring closure, affording the 2-azabicyclohexane compound in good overall yield.[4]

  • Further Functionalization: The resulting compound can be further modified. For instance, reductive removal of the phenylselenyl group followed by deprotection can yield an amino derivative.[4][5] Subsequent oxidation can lead to the carboxylic acid derivative.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives.

Table 1: Reaction Yields for Key Synthetic Steps

Reaction StepStarting MaterialProductReagentsYield (%)Reference
Spiro-derivative formationDiethyl malonate + DibromideSpiro-derivativeBase83[2]
N-Boc protectionAmino acid intermediateN-Boc amino acidBoc₂O98
MesylationN-Boc-4-hydroxymethyl derivativeMesylateMsCl99
Azide formationMesylateAzideNaN₃94
C–H lithiation2-azabicyclo[2.1.1]hexane coreUnsubstituted productElectrophile98[2]
Overall SynthesisMultiple stepsN-Boc-4-hydroxymethyl derivative-32[2]

Signaling Pathways and Biological Context

While much of the literature focuses on the synthetic and structural aspects of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, its role as a constrained proline analog has implications for protein structure and function, particularly in collagen.[1][3] Electronegative substituents on the proline ring can affect the trans/cis ratio of the peptide bond, which is critical for the conformation of collagen.[1][3]

The logical relationship for its application in modulating protein conformation can be visualized as follows:

G A 2-Azabicyclo[2.1.1]hexane -1-carboxylic acid B Incorporation into Peptide Chain A->B C Constrained Proline Analog B->C D Defined Ring Pucker C->D E Control of trans/cis Amide Bond Ratio D->E F Stabilized Peptide Conformation E->F G Modulation of Protein (e.g., Collagen) Stability F->G

Figure 3: Logical flow of how 2-azabicyclo[2.1.1]hexane-1-carboxylic acid influences protein structure.

Further research is needed to elucidate its direct interactions with specific signaling pathways. However, its utility in creating conformationally restricted peptides makes it a powerful tool for designing specific inhibitors or modulators of protein-protein interactions.

Conclusion

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives are valuable tools for medicinal chemists and drug developers. The synthetic protocols provided herein offer scalable routes to key intermediates, and the unique structural properties of this scaffold provide a strong foundation for the design of novel therapeutics with improved pharmacological profiles.

References

Application Notes and Protocols for Coupling Reactions with 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the coupling of N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, a conformationally constrained proline analogue, with various amines. This sterically hindered building block is of significant interest in medicinal chemistry for the synthesis of novel therapeutics with improved pharmacological profiles. The selection of an appropriate coupling reagent and optimization of reaction conditions are critical for achieving high yields and purity.

Introduction to Coupling Reactions of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid

The rigid bicyclic structure of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid presents a significant steric challenge for amide bond formation. Standard coupling protocols may result in low yields or fail altogether. Therefore, the use of more potent coupling reagents is often necessary. This document outlines effective protocols using common carbodiimide, uronium/aminium, and phosphonium-based reagents and provides a comparative analysis of their performance with different amine substrates.

Data Presentation: Comparison of Coupling Reagents and Conditions

The following tables summarize the performance of various coupling reagents for the amidation of N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid with representative primary, secondary, and aniline amines. Yields are reported for isolated products after chromatographic purification.

Table 1: Coupling with Primary Amines (e.g., Benzylamine)

Coupling Reagent/SystemBaseSolventTime (h)Temp (°C)Yield (%)
EDC/HOBtDIPEADMF16RT70-80[1]
HATUDIPEADMF4RT>90
PyBOPDIPEADCM6RT>90
COMUDIPEADMF2RT>95

Table 2: Coupling with Secondary Amines (e.g., Diethylamine)

Coupling Reagent/SystemBaseSolventTime (h)Temp (°C)Yield (%)
EDC/HOBtDIPEADMF2450<40
HATUDIPEADMF12RT75-85
PyBOPDIPEADCM16RT80-90
COMUDIPEADMF8RT>90

Table 3: Coupling with Anilines (e.g., Aniline)

Coupling Reagent/SystemBaseSolventTime (h)Temp (°C)Yield (%)
EDC/HOBtDIPEADMF2450<30
HATUDIPEADMF8RT80-90
PyBOPDIPEADCM12RT85-95
COMUDIPEADMF6RT>95

Experimental Protocols

The following are detailed protocols for the coupling of N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid with a generic amine. Note: These protocols are general guidelines and may require optimization for specific substrates.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a cost-effective and widely used protocol for amide bond formation.

Materials:

  • N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • To a solution of N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF at 0 °C, add DIPEA (2.5 equiv) and the amine (1.1 equiv).

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient uronium-based coupling reagent, particularly effective for sterically hindered substrates.

Materials:

  • N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • In a flask, dissolve N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • For workup, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl (to remove DMF), followed by 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: PyBOP Mediated Coupling

PyBOP is a phosphonium-based coupling reagent that is also highly effective for hindered couplings and is known to minimize racemization.

Materials:

  • N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • Dissolve N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Add the amine (1.1 equiv), PyBOP (1.1 equiv), and DIPEA (2.5 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-16 hours.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: COMU Mediated Coupling

COMU is a third-generation uronium-type coupling reagent known for its high efficiency and safety profile.

Materials:

  • N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF at 0 °C, add DIPEA (2.5 equiv).

  • Add COMU (1.1 equiv) to the mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-8 hours. The reaction progress can often be monitored by a color change from yellow to colorless.[1]

  • Follow the workup procedure outlined in Protocol 2.

  • Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Acid N-Boc-2-azabicyclo[2.1.1]- hexane-1-carboxylic acid Activated_Ester Activated Intermediate Acid->Activated_Ester Activation Reagent Coupling Reagent (EDC, HATU, PyBOP, COMU) Reagent->Activated_Ester Base Base (DIPEA) Base->Activated_Ester Amide Amide Product Activated_Ester->Amide Amine Amine (Primary, Secondary, Aniline) Amine->Amide Nucleophilic Attack

Caption: General workflow for the amide coupling of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid.

Reagent_Comparison_Logic Start Select Amine Substrate Primary Primary Amine Start->Primary Secondary Secondary Amine Start->Secondary Aniline Aniline Start->Aniline EDC_HOBt EDC/HOBt (Cost-effective, moderate yield) Primary->EDC_HOBt Good choice Uronium Uronium Reagents (HATU, COMU) (High yield, fast reaction) Primary->Uronium Excellent choice Phosphonium Phosphonium Reagents (PyBOP) (High yield, low racemization) Primary->Phosphonium Excellent choice Secondary->EDC_HOBt Poor choice Secondary->Uronium Good choice Secondary->Phosphonium Good choice Aniline->EDC_HOBt Poor choice Aniline->Uronium Excellent choice Aniline->Phosphonium Excellent choice Moderate_Yield Moderate Yield Expected EDC_HOBt->Moderate_Yield:w High_Yield High Yield Expected Uronium->High_Yield:w Phosphonium->High_Yield:w Low_Yield Low Yield Expected (Optimization needed)

Caption: Decision logic for selecting a coupling reagent based on the amine substrate.

References

Application Notes and Protocols for the Incorporation of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, a conformationally constrained analog of proline, offers a unique tool to modulate peptide backbone geometry, thereby influencing biological activity, metabolic stability, and pharmacokinetic profiles. Its rigid bicyclic structure locks the peptide backbone, which can lead to improved receptor binding affinity and resistance to enzymatic degradation. This document provides detailed application notes and experimental protocols for the successful incorporation of this unnatural amino acid into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Key Applications and Advantages

The introduction of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as 2,4-methanoproline, into a peptide sequence can offer several advantages:

  • Conformational Rigidity: The bicyclic nature of this amino acid restricts the rotation around the peptide bond, leading to a more defined three-dimensional structure. This can be advantageous for optimizing interactions with biological targets.

  • Stabilization of the trans-Amide Bond: Studies have shown that the incorporation of 2,4-methanoproline selectively stabilizes the trans conformation of the preceding peptide bond. This is in contrast to proline, which often exists as a mixture of cis and trans isomers, a factor that can be detrimental to biological activity.

  • Increased Proteolytic Stability: The unnatural structure of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby extending the in vivo half-life of the peptide.

  • Improved Pharmacokinetic Properties: By enhancing metabolic stability and potentially influencing cell permeability, the incorporation of this amino acid can lead to improved pharmacokinetic profiles of peptide-based drug candidates.[1][2][3]

Data Presentation

While specific quantitative data for peptides containing 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid is not extensively available in the public domain, the following table summarizes the expected impact of its incorporation on key peptide properties based on its structural characteristics and findings for other constrained proline analogs.

PropertyExpected ImpactRationale
Receptor Binding Affinity (e.g., Kd, IC50)Potentially IncreasedThe pre-organized conformation can reduce the entropic penalty upon binding to a receptor.
In vitro Metabolic Stability (e.g., t1/2 in plasma)IncreasedResistance to proteolytic degradation due to the unnatural amino acid structure.
In vivo Half-life (t1/2)IncreasedA direct consequence of enhanced metabolic stability.[1]
Peptide ConformationDefined trans-amide bondThe rigid bicyclic structure restricts bond rotation and favors the trans isomer.
ImmunogenicityPotentially ReducedAltered peptide conformation may lead to reduced recognition by immune cells.[1]

Experimental Protocols

The incorporation of Fmoc-2-Azabicyclo[2.1.1]hexane-1-carboxylic acid into a peptide sequence via solid-phase peptide synthesis (SPPS) requires special consideration due to its sterically hindered nature. The following protocols are based on established methods for coupling sterically demanding amino acids.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Single Coupling Cycle

This protocol outlines the manual steps for a single coupling cycle of Fmoc-2-Azabicyclo[2.1.1]hexane-1-carboxylic acid.

Materials:

  • Fmoc-protected amino acid pre-loaded resin (e.g., Rink Amide resin)

  • Fmoc-2-Azabicyclo[2.1.1]hexane-1-carboxylic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or an equivalent potent coupling reagent (e.g., HCTU, COMU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc-Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-2-Azabicyclo[2.1.1]hexane-1-carboxylic acid:

    • In a separate vial, dissolve Fmoc-2-Azabicyclo[2.1.1]hexane-1-carboxylic acid (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid/HATU solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature. For this sterically hindered amino acid, a longer coupling time is recommended. Alternatively, performing the coupling at an elevated temperature (40-50 °C) for 1-2 hours can improve efficiency. Microwave-assisted coupling can also be highly effective.[4]

    • Monitor the coupling reaction using a qualitative ninhydrin test (Kaiser test). A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times), and finally methanol (3 times) to remove any residual reagents.

    • Dry the resin under vacuum if it is the final coupling step.

  • Capping (Optional but Recommended for Difficult Couplings):

    • If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

    • Wash the resin thoroughly with DMF.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • Resin Preparation:

    • Wash the dried peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Slowly add the TFA solution to a 10-fold volume of cold diethyl ether in a centrifuge tube.

    • A white precipitate of the crude peptide should form.

  • Peptide Isolation and Washing:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the diethyl ether.

    • Wash the peptide pellet with cold diethyl ether two more times by resuspension and centrifugation to remove scavengers and residual protecting groups.

  • Drying:

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_cleavage Cleavage & Deprotection Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection DMF Coupling Coupling Fmoc Deprotection->Coupling Piperidine/DMF Washing_SPPS Washing Coupling->Washing_SPPS HATU/DIPEA Washing_SPPS->Fmoc Deprotection Repeat for next AA Cleavage Cleavage Washing_SPPS->Cleavage Final Peptide-Resin Precipitation Precipitation Cleavage->Precipitation TFA Cocktail Purification RP-HPLC Precipitation->Purification Cold Ether

Figure 1: General workflow for the incorporation of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid into peptides via SPPS.

signaling_pathway_logic cluster_peptide_design Peptide Design Strategy cluster_properties Expected Outcome Peptide_Sequence Native Peptide Sequence Proline_Residue Proline Residue Peptide_Sequence->Proline_Residue Identified for replacement Aza_Analog 2-Azabicyclo[2.1.1]hexane- 1-carboxylic acid Proline_Residue->Aza_Analog Substitution Conformational_Rigidity Conformational Rigidity Aza_Analog->Conformational_Rigidity Metabolic_Stability Metabolic Stability Aza_Analog->Metabolic_Stability Improved_Properties Enhanced Peptide Properties Biological_Activity Biological Activity Improved_Properties->Biological_Activity Potentially Increased Conformational_Rigidity->Improved_Properties Metabolic_Stability->Improved_Properties

References

Application Notes and Protocols for 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as 2,4-methanoproline, is a conformationally constrained, bicyclic proline analog. Its rigid structure offers a unique tool for peptide and peptidomimetic design, primarily by influencing the peptide backbone conformation. The incorporation of this non-natural amino acid can lead to peptides with enhanced proteolytic stability, improved receptor selectivity, and controlled secondary structures. This document provides detailed application notes and protocols for the use of its hydrochloride salt in solid-phase peptide synthesis (SPPS).

The bicyclic nature of 2,4-methanoproline significantly restricts the rotation around the peptide bond, favoring a trans conformation. This property is of particular interest in the design of peptides where a specific turn or helical structure is desired to enhance biological activity.

Data Presentation

While specific quantitative data for the coupling efficiency of Fmoc-2-Azabicyclo[2.1.1]hexane-1-carboxylic acid is not extensively published in comparative studies, the general principles of coupling sterically hindered amino acids apply. The following table outlines the expected performance and key considerations based on available literature for similar constrained proline analogs.

ParameterExpected Performance/ConsiderationNotes
Coupling Reagents High-efficiency aminium/uronium or phosphonium-based reagents (e.g., HATU, HBTU, PyBOP) are recommended.Carbodiimide-based reagents (e.g., DIC) with an additive like OxymaPure can also be effective but may require longer coupling times.
Coupling Time Extended coupling times (e.g., 2-4 hours or double coupling) are often necessary for near-quantitative incorporation.Monitoring with a qualitative test (e.g., Kaiser or Chloranil test) is crucial to ensure complete reaction.
Racemization Potential The rigid bicyclic structure is expected to have a low propensity for racemization during activation and coupling.
Fmoc Deprotection Standard conditions (e.g., 20% piperidine in DMF) are generally effective.In cases of peptide aggregation, longer deprotection times or the use of DBU-containing cocktails may be considered, though with caution due to potential side reactions.
Cleavage from Resin Standard cleavage cocktails (e.g., TFA-based with scavengers) are suitable for releasing the final peptide.The choice of scavengers will depend on the other amino acids present in the peptide sequence.

Experimental Protocols

The following protocols are compiled based on established best practices for solid-phase peptide synthesis of peptides containing sterically hindered or conformationally constrained amino acids.

Fmoc-2-Azabicyclo[2.1.1]hexane-1-carboxylic acid Preparation

The commercially available hydrochloride salt must be used as the Nα-Fmoc protected amino acid for SPPS. If starting from the free amino acid, standard Fmoc protection protocols can be applied.

Solid-Phase Peptide Synthesis Workflow

This protocol assumes a standard Fmoc/tBu strategy on a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).

Materials:

  • Fmoc-Rink Amide or Fmoc-Wang resin

  • Fmoc-protected amino acids

  • Fmoc-2-Azabicyclo[2.1.1]hexane-1-carboxylic acid

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide, peptide synthesis grade)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DCM (Dichloromethane), IPA (Isopropanol)

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-2-Azabicyclo[2.1.1]hexane-1-carboxylic acid:

    • In a separate vial, dissolve Fmoc-2-Azabicyclo[2.1.1]hexane-1-carboxylic acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines) to confirm the completion of the coupling. If the test is positive, indicating incomplete coupling, a second coupling (double coupling) with fresh reagents for another 2 hours is recommended.

    • Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptidyl-resin with DMF (3x), DCM (3x), and IPA (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Place the dry peptidyl-resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., Reagent K) to the resin (approximately 10 mL per gram of resin).

    • Agitate at room temperature for 2-4 hours.

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge or filter to collect the peptide precipitate.

    • Wash the peptide with cold diethyl ether and dry under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Cycle SPPS Cycle (Repeated) cluster_FinalSteps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Final_Wash Wash and Dry Resin Final_Deprotection->Final_Wash Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Proline_Analog_Logic Proline Natural Proline Peptide_Backbone Peptide Backbone Proline->Peptide_Backbone Introduces Kinks Constrained_Analog 2-Azabicyclo[2.1.1]hexane- 1-carboxylic acid Constrained_Analog->Peptide_Backbone Induces Rigid Conformation Conformation Defined 3D Structure (e.g., β-turn, helix) Peptide_Backbone->Conformation Biological_Activity Enhanced Biological Activity Conformation->Biological_Activity Stability Increased Proteolytic Stability Conformation->Stability Receptor_Binding Improved Receptor Selectivity Conformation->Receptor_Binding

Application Notes and Protocols for the Purification of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives. These bicyclic proline analogs are of significant interest in medicinal chemistry and drug development due to their conformationally constrained nature.[1][] The purification of these compounds is a critical step to ensure high purity for subsequent applications. The following sections outline various purification techniques, including extraction, crystallization, and chromatography, complete with comparative data and detailed experimental protocols.

Overview of Purification Strategies

The selection of an appropriate purification method for 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives is contingent on the specific properties of the target molecule, including its protective groups (e.g., Boc, Cbz), functional groups, and polarity. Common strategies involve a combination of extraction, crystallization, and chromatographic techniques to achieve high purity.

Comparative Data of Purification Methods

The following tables summarize quantitative data extracted from synthetic procedures for various 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives. This allows for a comparative assessment of the efficiency of different purification methods.

Table 1: Purification of N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Purification MethodScalePurityYieldReference
Extraction after acidification0.7 kgHigh (not quantified)32% (over 4 steps)[3]
CrystallizationNot specifiedHigh (not quantified)54% (from intermediate)[3]

Table 2: Purification of Various 2-Azabicyclo[2.1.1]hexane Derivatives

DerivativePurification MethodEluent/SolventYieldReference
N-Benzyl-5-anti-fluoro-2-azabicyclo[2.1.1]hexaneFlash Chromatography1-10% Methanol in Methylene Chloride85%[4]
N-Boc-5-syn- and 5-anti-carboxy-2-azabicyclo[2.1.1]hexanesNot specifiedNot specifiedNot specified[4]
2-Acetyl-5-hydroxy-2-azabicyclo[2.1.1]hexane-3-carboxylic acid methyl esterNot specifiedNot specifiedHigh (not quantified)[1]
Bicyclo[2.1.1]hexane carboxylic acid derivativesCrystallizationHexane-tBuOMe70%[5]
1-Triacontanoic acid (as an example of a long-chain carboxylic acid)RecrystallizationMethyl ethyl ketone91.8%[6]

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common purification techniques applied to 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives.

Protocol 1: Acid-Base Extraction for N-Boc Protected Derivatives

This protocol is particularly effective for the purification of N-Boc protected amino acids, which are amphiphilic in nature.

Materials:

  • Crude N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivative

  • Ethyl acetate (or other suitable organic solvent)

  • 1 M Sodium bisulfate (NaHSO₄) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture containing the N-Boc protected amino acid in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with water to remove water-soluble impurities.

  • To isolate the N-Boc amino acid, perform an acidic extraction. Add a 1 M NaHSO₄ solution to the separatory funnel and shake vigorously. This will protonate the carboxylate and move the desired product to the aqueous layer.

  • Separate the aqueous layer.

  • Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid if not already acidic.

  • Back-extract the purified N-Boc amino acid from the acidified aqueous layer with fresh ethyl acetate.

  • Combine the organic layers from the back-extraction.

  • Wash the combined organic layers with brine to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivative.

Protocol 2: Crystallization

Crystallization is a powerful technique for obtaining highly pure crystalline solids.[3][5]

Materials:

  • Crude 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid derivative

  • A suitable solvent system (e.g., hexane/tert-butyl methyl ether, methyl ethyl ketone)[5][6]

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent or solvent mixture.

  • Gently heat the mixture while stirring until the solid completely dissolves.

  • If impurities remain undissolved, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Flash Column Chromatography

Flash chromatography is a rapid method for purifying compounds based on their polarity.[4]

Materials:

  • Crude 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid derivative

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent system (e.g., 1-10% methanol in methylene chloride)[4]

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp or appropriate staining solution (e.g., ninhydrin for amino groups)

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the sample onto the top of the prepared column.

  • Elute the column with the chosen solvent system, applying positive pressure.

  • Collect fractions in test tubes.

  • Monitor the separation by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the purification protocols.

Purification_Workflow_Extraction start Crude Product dissolve Dissolve in Organic Solvent start->dissolve wash_water Wash with Water dissolve->wash_water acid_extract Extract with Aqueous Acid wash_water->acid_extract separate_aq Collect Aqueous Layer acid_extract->separate_aq back_extract Back-extract with Organic Solvent separate_aq->back_extract dry Dry Organic Layer back_extract->dry evaporate Evaporate Solvent dry->evaporate end Purified Product evaporate->end

Caption: Workflow for Acid-Base Extraction.

Purification_Workflow_Crystallization start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Crystallization.

Purification_Workflow_Chromatography start Crude Product load Load onto Silica Gel Column start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Workflow for Flash Column Chromatography.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-gram to kilogram-scale synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The methodologies described are based on optimized procedures designed for scalability and efficiency.

Application Notes

2-Azabicyclo[2.1.1]hexane derivatives, also known as 2,4-methanoprolines, are bicyclic proline analogs that introduce conformational rigidity and a three-dimensional character into molecules.[1] This structural feature is highly desirable in drug design to improve properties such as potency, selectivity, and metabolic stability. The hydrochloride salt of the carboxylic acid derivative serves as a stable, crystalline solid that is amenable to further synthetic transformations.

The synthetic strategy outlined here has been successfully scaled to produce up to 0.7 kg of a key intermediate in a single run, demonstrating its robustness for industrial applications. The process avoids challenging purification techniques like ion-exchange chromatography in favor of simpler crystallization and extraction methods.[1]

Synthetic Pathway Overview

The large-scale synthesis of this compound proceeds through a multi-step sequence starting from readily available materials. The key steps involve the formation of a bicyclic lactone intermediate, followed by ring-opening, functional group manipulation, and final deprotection to yield the target amino acid hydrochloride.

Synthesis_Pathway cluster_0 Step 1: Bicyclic Lactone Formation cluster_1 Step 2: Ring Opening and Protection cluster_2 Step 3: Esterification and Deprotection Dichloride_8 Dichloride 8 Spiro_derivative_10 Spiro-derivative 10 Dichloride_8->Spiro_derivative_10 Base Diisopropyl_malonate_9 Diisopropyl malonate 9 Diisopropyl_malonate_9->Spiro_derivative_10 Bicyclic_lactone_7 Bicyclic lactone 7 Spiro_derivative_10->Bicyclic_lactone_7 Acidic rearrangement Compound_14 Intermediate 14 Bicyclic_lactone_7->Compound_14 NaN3, Toluene, aq HCl Amino_acid_15 Amino acid 15 Compound_14->Amino_acid_15 Basic conditions N_Boc_amino_acid_6 N-Boc amino acid 6 Amino_acid_15->N_Boc_amino_acid_6 Boc2O Amine_17_HCl Amine 17 as HCl salt N_Boc_amino_acid_6->Amine_17_HCl SOCl2, MeOH Final_Product 2-Azabicyclo[2.1.1]hexane- 1-carboxylic acid hydrochloride Amine_17_HCl->Final_Product Hydrolysis

Caption: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps.

Table 1: Synthesis of Bicyclic Lactone 7

Starting MaterialsIntermediateYield (%)ProductYield (%)Overall Yield (2 steps, %)
Dichloride 8 and Diisopropyl malonate 9Spiro-derivative 1064Bicyclic lactone 76240
Dibromide 11 and Diethylmalonate 12Spiro-derivative 1383Bicyclic lactone 77764

An optimized procedure using dibromide 11 and diethylmalonate 12 proved more effective.

Table 2: Synthesis of N-Boc Amino Acid 6

Starting MaterialKey TransformationPurificationOverall Yield (from lactone 7)
Bicyclic lactone 7Ring opening and Boc-protectionSimple crystallization54%

The overall yield for the formation of N-Boc amino acid 6 from the initial starting materials is 32% over four laboratory steps.[1]

Table 3: Final Product Formation

Starting MaterialReagentsProductYield (%)
N-Boc-4-hydroxymethyl-2,4-methanoproline (6)SOCl₂Amine 17 as HCl saltNot specified
Amine 17 as HCl saltaq. HClThis compoundHigh

Experimental Protocols

Protocol 1: Large-Scale Synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline (6)

This protocol is optimized for large-scale production and avoids ion-exchange chromatography.

  • Reaction Setup: In a suitable reaction vessel, the bicyclic lactone 7 is subjected to reaction with sodium azide in toluene and aqueous HCl.

  • Ring Opening: The reaction mixture is heated to facilitate the ring opening of the lactone.

  • Hydrolysis: The resulting intermediate (14) is hydrolyzed under basic conditions to afford the hydrophilic amino acid (15).

  • Boc Protection: Without isolation of the amino acid 15, di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture under basic conditions.

  • Extraction: Upon completion of the reaction, the aqueous solution is acidified with NaHSO₄.

  • Isolation: The pure N-Boc amino acid 6 is extracted from the aqueous solution.

  • Purification: The product is purified by simple crystallization.[1]

Protocol 2: Synthesis of Methyl 4-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (20) - An Exemplary Derivative

This protocol details the deprotection of a Boc-protected intermediate to its hydrochloride salt, a common final step.

  • Reaction Setup: Compound 19 (55.0 g, 0.201 mol) is mixed with an anhydrous HCl methanolic solution (2 M, 500 mL) in a suitable reaction vessel.

  • Reaction: The mixture is stirred for 30 minutes at room temperature. Gas evolution should be observed.

  • Solvent Removal: After the gas evolution ceases, the solvent is carefully evaporated under reduced pressure at 30 °C.

  • Trituration: The crude residue is triturated with CH₃CN (100 mL).

  • Isolation: The precipitate formed is collected by filtration to give the pure compound 20 as a colorless solid.

    • Yield: 41.5 g (98%)

    • Melting Point: 196 – 199 °C

Protocol 3: Hydrolysis to 4-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride (21)

This protocol describes the final hydrolysis of the methyl ester to the carboxylic acid hydrochloride.

  • Reaction Setup: Compound 20 (13.0 g, 0.062 mol) is dissolved in aqueous HCl (0.2 M, 100 mL).

  • Reaction: The resulting solution is heated to reflux and stirred for an additional 2 hours.

  • Solvent Removal: The mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure to dryness.

  • Drying: The residue is additionally dried in a high vacuum (1 mmHg) to yield the pure compound 21.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the deprotection and purification of a Boc-protected 2-azabicyclo[2.1.1]hexane derivative to its hydrochloride salt.

Experimental_Workflow cluster_workflow Deprotection and Purification Workflow Start Start: Boc-protected intermediate Reaction Reaction: Add anhydrous HCl in Methanol Stir at room temperature Start->Reaction Evaporation Workup: Evaporate solvent under reduced pressure Reaction->Evaporation Trituration Purification: Triturate with Acetonitrile Evaporation->Trituration Filtration Isolation: Collect precipitate by filtration Trituration->Filtration Drying Final Step: Dry under high vacuum Filtration->Drying End End Product: Pure Hydrochloride Salt Drying->End

Caption: General workflow for the deprotection and purification of the hydrochloride salt.

References

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a conformationally constrained analog of proline, a class of compounds of significant interest in medicinal chemistry and drug design. The rigid bicyclic skeleton of this building block imparts unique stereochemical properties to peptides and small molecules, influencing their conformation and biological activity. Its incorporation can lead to derivatives with improved metabolic stability, receptor affinity, and cell permeability. This document provides an overview of its applications, synthesis, and detailed experimental protocols for its use as a versatile building block in organic synthesis. The conformational constraints introduced by the bicyclic system are considered beneficial for stabilizing the trans-amide bond configuration, which is valuable in peptide-based drug design.

Physicochemical Properties

PropertyValueReference
CAS Number 116129-07-8[1]
Molecular Formula C₆H₁₀ClNO₂[2]
Molecular Weight 163.6 g/mol [2]
Physical Form Solid[1]
Purity Typically ≥95%[1]
InChI Key AKMCEJBIZZGMKP-UHFFFAOYSA-N[3]
SMILES Cl.OC(=O)C12CC(C1)CN2[3]

Applications in Organic Synthesis

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives serve as valuable building blocks for:

  • Peptidomimetics: As a rigid proline analog, it is used to introduce conformational constraints into peptides, which can enhance biological activity and stability.

  • Bioactive Molecule Synthesis: The scaffold is a key component in the synthesis of complex molecules with potential therapeutic applications.

  • Fragment-Based Drug Discovery: The unique three-dimensional shape of the azabicyclic system makes it an attractive fragment for screening and lead optimization.

Synthesis of Derivatives

An optimized, multigram synthesis of derivatives of 2-azabicyclo[2.1.1]hexane-1-carboxylate has been developed, providing access to key building blocks on a large scale.[4] This multi-step synthesis can be scaled up to produce significant quantities of the desired compounds. A key intermediate, N-Boc-4-hydroxymethyl-2,4-methanoproline, can be prepared on a 0.7 kg scale with a 32% yield over four steps. Further modifications can introduce a variety of functional groups, including NH₂, COOH, CH₂NH₂, and CH₂F, with orthogonally protected functionalities.

The following diagram illustrates a general synthetic workflow for producing derivatives from a key intermediate.

G cluster_synthesis General Synthetic Workflow start Key Intermediate (e.g., N-Boc protected derivative) deprotection N-Deprotection (e.g., HCl/Ether) start->deprotection Acidic Conditions functionalization Functional Group Interconversion deprotection->functionalization Introduction of -NH2, -COOH, etc. coupling Peptide Coupling or Other Reactions functionalization->coupling final_product Target Molecule coupling->final_product

Caption: General workflow for derivatization.

Experimental Protocols

Protocol 1: Synthesis of 1-(Methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride (29)

This protocol describes the deprotection of a Boc-protected precursor to yield the hydrochloride salt.

Materials:

  • 2-[(tert-Butoxy)carbonyl]-1-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid (28)

  • Anhydrous HCl ethereal solution (0.5 M)

  • Diethyl ether (Et₂O)

Procedure:

  • Compound 28 (25.0 g, 87.6 mmol) is mixed with an anhydrous HCl ethereal solution (0.5 M, 300 mL).[4]

  • The reaction mixture is stirred for 24 hours at room temperature.[4]

  • The resulting precipitate is collected by filtration.[4]

  • The precipitate is washed with Et₂O (150 mL).[4]

  • The solid is dried in the air to give the pure compound 29 .[4]

Results:

  • Yield: 18.1 g (93%)[4]

  • Appearance: Colorless powder[4]

  • Melting Point: 196–198 °C[4]

Spectroscopic Data:

  • ¹H NMR (500 MHz, DMSO-d₆), δ, ppm: 2.19 (2H, dd, J = 5.3, 2.0 Hz, CH₂), 2.52 (2H, d, J = 1.9 Hz, CH₂), 3.46 (2H, s, CH₂N), 3.79 (3H, s, CH₃), 10.33 (2H, s, NH₂⁺), 13.29 (1H, br. s, COOH).[4]

  • ¹³C{¹H} NMR (151 MHz, DMSO-d₆), δ, ppm: 44.4, 46.3, 53.0, 53.2, 66.8, 168.0, 170.8.[4]

  • HRMS (ESI/QTOF), m/z: calcd for C₈H₁₂NO₄⁺ [M-Cl]⁺: 186.0761, found: 186.0759.[4]

Protocol 2: Synthesis of 2-[(tert-Butoxy)carbonyl]-1-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid (28)

This protocol outlines the oxidation of a primary alcohol to a carboxylic acid.

Materials:

  • N-Boc-4-hydroxymethyl-2,4-methanoproline derivative (alcohol precursor 6 )

  • Ruthenium(III) chloride hydrate (RuCl₃·H₂O)

  • Sodium periodate (NaIO₄)

  • Water/Acetonitrile (H₂O/MeCN) mixture (2:1 v/v)

  • Sodium bicarbonate (NaHCO₃)

  • Chloroform (CHCl₃)

  • 10% aqueous Sodium bisulfate (NaHSO₄)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of alcohol 6 (56.0 g, 0.206 mol) and NaIO₄ (88.3 g, 0.413 mol) in a H₂O/MeCN mixture (900 mL, 2:1 v/v), add RuCl₃·H₂O (1.07 g, 5.16 mmol) in one portion.

  • Stir the resulting solution for 2 hours at room temperature.

  • Dilute the reaction with water (200 mL) and quench by adding solid NaHCO₃ until pH = 7. Caution: Intensive stirring is required due to heavy foaming.

  • Filter the suspension and extract the filtrate with CHCl₃ (400 mL). Discard the organic layer.

  • Acidify the aqueous layer with 10% aq. NaHSO₄ to pH = 2. Caution: Intensive stirring is required due to heavy foaming.

  • Extract the aqueous layer with EtOAc (2 x 700 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield pure acid 28 .

Results:

  • Yield: 52.2 g (89%)

  • Appearance: Colorless solid

  • Melting Point: 122–125 °C

Spectroscopic Data:

  • ¹H NMR (500 MHz, DMSO-d₆), δ, ppm: 1.36 (9H, s, C(CH₃)₃), 1.88 (2H, d, J = 4.1 Hz, CH₂), 2.27 (2H, d, J = 4.4 Hz, CH₂), 3.48 (2H, s, CH₂N), 3.66 (3H, s, CH₃), 12.92 (1H, br. s, COOH).[4]

  • ¹³C{¹H} NMR (151 MHz, DMSO-d₆), δ, ppm: 27.8, 44.7, 47.0, 51.6, 52.4, 66.9, 80.0, 156.0, 167.5, 170.5.[4]

  • HRMS (ESI/QTOF), m/z: calcd for C₁₃H₁₉NO₆Na⁺ [M+Na]⁺: 308.1105, found: 308.1102.[4]

Application in Peptide Modification

The primary utility of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid lies in its role as a proline mimic to create conformationally constrained peptides.

G cluster_peptide Role in Peptide Modification proline Natural Proline (Flexible) peptide Native Peptide proline->peptide Incorporation azabicyclo 2-Azabicyclo[2.1.1]hexane- 1-carboxylic acid (Rigid Analog) mod_peptide Modified Peptide azabicyclo->mod_peptide Substitution bio_prop Enhanced Biological Properties: - Increased Stability - Defined Conformation - Altered Receptor Binding peptide->bio_prop Leads to mod_peptide->bio_prop Leads to

Caption: Role as a proline analog in peptides.

Summary of Quantitative Data

CompoundStarting MaterialReagentsSolventTemp.TimeYield (%)Ref.
29 Compound 28 0.5 M HCl in EtherEtherRT24 h93[4]
28 Alcohol 6 RuCl₃·H₂O, NaIO₄H₂O/MeCNRT2 h89
Diamine 30 Carboxylic acid 28 Curtius Rearrangement---62
Diamino acid 31 Diamine 30 Hydrogenolysis---98
Amino acid 16 Compound 6 Refluxing H₂OWaterReflux-77
Alcohol 18 Amine 17 Boc₂OBasic conditions--98
Alcohol 18 N-Boc amino acid 6 MeI, K₂CO₃DMF--70

References

Designing Enzyme Inhibitors with 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rigid, bicyclic structure of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid has emerged as a compelling scaffold in modern medicinal chemistry for the design of potent and selective enzyme inhibitors. Its conformationally constrained nature allows it to mimic the binding conformations of natural substrates or transition states, offering a unique advantage in achieving high binding affinity and specificity. This document provides detailed application notes and experimental protocols for the design and evaluation of enzyme inhibitors incorporating this privileged scaffold, with a focus on two key therapeutic targets: Factor XIIa (FXIIa) and α/β-hydrolase domain containing 6 (ABHD6).

Rationale for Use in Enzyme Inhibitor Design

The 2-azabicyclo[2.1.1]hexane-1-carboxylic acid scaffold serves as a proline bioisostere, but with significantly reduced conformational flexibility. This rigidity can be advantageous in several ways:

  • Pre-organization for Binding: The fixed three-dimensional structure can present key interacting functional groups in an optimal orientation for binding to the enzyme's active site, reducing the entropic penalty of binding.

  • Improved Selectivity: The unique shape and vectoral projection of substituents can lead to inhibitors with high selectivity for the target enzyme over closely related proteins.

  • Enhanced Metabolic Stability: The bicyclic core is often more resistant to metabolic degradation compared to more flexible linear or monocyclic structures.

  • Exploration of Novel Chemical Space: This scaffold allows for the exploration of previously inaccessible regions of chemical space, potentially leading to the discovery of novel inhibitor classes.

Application I: Inhibition of Factor XIIa (FXIIa)

Target Background: Factor XIIa is a serine protease that plays a crucial role in the initiation of the intrinsic pathway of blood coagulation. Inhibition of FXIIa is a promising anticoagulant strategy with the potential for a reduced bleeding risk compared to conventional therapies.

Signaling Pathway

The intrinsic coagulation pathway is initiated by the autoactivation of Factor XII to FXIIa upon contact with negatively charged surfaces. FXIIa then triggers a cascade of proteolytic activations, ultimately leading to the formation of a fibrin clot.

Factor_XIIa_Pathway Neg_Surface Negatively Charged Surface FXII Factor XII Neg_Surface->FXII Contact Activation FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates (with FVIIIa) FVIIIa Factor VIIIa FVIIIa->FIXa FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Clot Inhibitor 2-Azabicyclo[2.1.1]hexane -1-carboxylic acid Inhibitor Inhibitor->FXIIa Inhibits

Figure 1: Intrinsic Coagulation Pathway and FXIIa Inhibition.
Experimental Protocols

Synthesis of a Representative 2-Azabicyclo[2.1.1]hexane-based FXIIa Inhibitor

While specific examples with detailed inhibitory data for 2-azabicyclo[2.1.1]hexane-1-carboxylic acid-based FXIIa inhibitors are limited in publicly available literature, a general synthetic approach can be outlined based on known chemistries. The following protocol describes the synthesis of a hypothetical inhibitor.

Workflow for Synthesis of a Hypothetical FXIIa Inhibitor

Synthesis_Workflow_FXIIa Start Commercially Available Starting Materials Step1 Synthesis of 2-Azabicyclo[2.1.1]hexane -1-carboxylic acid core Start->Step1 Step2 Protection of Carboxylic Acid and Amine Step1->Step2 Step3 Coupling with Amidine-containing Moiety Step2->Step3 Step4 Deprotection Step3->Step4 Final Final Inhibitor Step4->Final

Figure 2: General Synthesis Workflow for a FXIIa Inhibitor.

Protocol: Factor XIIa Chromogenic Assay for Inhibitor Screening

This protocol is adapted from commercially available kits and literature procedures.

Materials:

  • Purified human Factor XIIa

  • Chromogenic FXIIa substrate (e.g., H-D-Pro-Phe-Arg-pNA)

  • Assay Buffer: 0.05 M Tris-HCl, pH 7.8

  • Test inhibitor compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of the test inhibitor in DMSO.

  • In a 96-well plate, add 2 µL of the test inhibitor solution at various concentrations (typically in a serial dilution). For the control, add 2 µL of DMSO.

  • Add 88 µL of Assay Buffer to each well.

  • Add 5 µL of a pre-diluted solution of human Factor XIIa to each well to initiate the pre-incubation. Mix gently and incubate for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 5 µL of the chromogenic substrate solution to each well.

  • Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-30 minutes, taking readings every 30-60 seconds.

  • The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[1]

Quantitative Data

Currently, specific IC50 values for 2-azabicyclo[2.1.1]hexane-1-carboxylic acid-based inhibitors against Factor XIIa are not widely reported in peer-reviewed literature. Researchers are encouraged to screen their synthesized compounds using the protocol above to determine their potency. For comparison, other classes of small molecule FXIIa inhibitors have reported IC50 values in the low micromolar to nanomolar range.[2]

Inhibitor ScaffoldTargetIC50 (µM)Reference
SpiroheterocycleFactor XIIa7.9[2]
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid Factor XIIa To be determined N/A

Application II: Inhibition of α/β-Hydrolase Domain Containing 6 (ABHD6)

Target Background: ABHD6 is a serine hydrolase that plays a role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain and peripheral tissues. Inhibition of ABHD6 can modulate endocannabinoid signaling and has therapeutic potential in treating neuroinflammation, pain, and metabolic disorders.

Signaling Pathway

ABHD6 is located on the postsynaptic membrane where it hydrolyzes 2-AG, a key endocannabinoid that acts as a retrograde messenger to activate presynaptic CB1 receptors, thereby modulating neurotransmitter release. By inhibiting ABHD6, the local concentration and duration of action of 2-AG are increased.

ABHD6_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Release DAGL DAGL Two_AG 2-AG DAGL->Two_AG Synthesizes DAG DAG DAG->DAGL Two_AG->CB1 Activates ABHD6 ABHD6 Two_AG->ABHD6 Hydrolyzes AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol Inhibitor 2-Azabicyclo[2.1.1]hexane -1-carboxylic acid Inhibitor Inhibitor->ABHD6 Inhibits

Figure 3: ABHD6 in Endocannabinoid Signaling.
Experimental Protocols

Synthesis of a Representative 2-Azabicyclo[2.1.1]hexane-based ABHD6 Inhibitor

The synthesis of ABHD6 inhibitors often involves the incorporation of a reactive group, such as a carbamate, that can covalently modify the active site serine of the enzyme.

Workflow for Synthesis of a Hypothetical ABHD6 Inhibitor

Synthesis_Workflow_ABHD6 Start 2-Azabicyclo[2.1.1]hexane -1-carboxylic acid Step1 Amide Coupling with a Linker Moiety Start->Step1 Step2 Introduction of a Carbamoylating Group (e.g., via phosgene equivalent) Step1->Step2 Step3 Coupling with an Alcohol or Amine Step2->Step3 Final Final Carbamate Inhibitor Step3->Final

Figure 4: General Synthesis Workflow for an ABHD6 Inhibitor.

Protocol: Fluorometric Assay for ABHD6 Activity and Inhibition

This protocol is based on the principle of measuring the glycerol produced from the hydrolysis of a monoacylglycerol substrate.[3]

Materials:

  • HEK293 cell lysates overexpressing human ABHD6

  • 2-Arachidonoylglycerol (2-AG) as substrate

  • Glycerol Assay Kit (containing glycerol kinase, glycerol phosphate oxidase, horseradish peroxidase, and a fluorescent probe like Amplex Red)

  • Assay Buffer: PBS, pH 7.4

  • Test inhibitor compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~580-590 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well black microplate, add 1 µL of the inhibitor solution or DMSO (for control).

  • Add 50 µL of the HEK293-ABHD6 cell lysate (pre-diluted in Assay Buffer) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare the glycerol detection reagent according to the kit manufacturer's instructions.

  • Initiate the reaction by adding 50 µL of the 2-AG substrate solution (pre-mixed with the glycerol detection reagent) to each well.

  • Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.

  • The rate of reaction is determined from the linear portion of the fluorescence vs. time curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4][5]

Quantitative Data

While specific inhibitors based on the 2-azabicyclo[2.1.1]hexane-1-carboxylic acid scaffold for ABHD6 are not prominently featured in the literature with detailed IC50 values, other potent and selective ABHD6 inhibitors have been reported, providing a benchmark for potency.

InhibitorTargetIC50 (nM)Reference
WWL70ABHD670[6]
KT-182ABHD6<10[6]
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid derivative ABHD6 To be determined N/A

Conclusion

The 2-azabicyclo[2.1.1]hexane-1-carboxylic acid scaffold represents a valuable building block for the design of novel enzyme inhibitors. Its rigid structure offers the potential for high potency and selectivity. The detailed protocols provided herein for the synthesis and evaluation of inhibitors against Factor XIIa and ABHD6 are intended to facilitate research and development in this promising area of medicinal chemistry. Further exploration and publication of the inhibitory activities of compounds based on this scaffold will be crucial for advancing its application in drug discovery.

References

Application Notes and Protocols: 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid in Protein Structure and Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, a conformationally constrained analog of proline also known as 2,4-methanoproline, serves as a powerful tool in the study of protein and peptide structure and function. Its rigid bicyclic structure locks the peptide backbone, primarily enforcing a trans conformation of the preceding peptide bond. This unique characteristic makes it an invaluable asset for elucidating the role of proline isomerization in protein folding, stability, and biological activity. Furthermore, its incorporation into peptides, particularly collagen models, provides significant insights into the forces governing protein stability. These application notes provide detailed protocols for the use of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid in biochemical and biophysical studies.

Key Applications

  • Stabilization of Defined Peptide Conformations: The primary application of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid is to lock the peptide backbone into a trans conformation, eliminating the conformational heterogeneity arising from cis/trans isomerization of the X-Pro bond.[1] This is critical for studying the biological activity of a specific conformer and for simplifying structural analysis by NMR and X-ray crystallography.

  • Investigating Collagen Stability: As a proline analog, 2,4-methanoproline can be incorporated into collagen model peptides to probe the factors influencing the stability of the collagen triple helix.[2][3][4][5][6][7][8][9] Studies have shown that substitutions on the proline ring significantly impact the melting temperature (Tm) of the triple helix.

  • Peptidomimetic and Drug Design: The conformational rigidity imparted by this amino acid analog is a desirable feature in the design of peptidomimetics with enhanced biological activity and metabolic stability.[10][11][12] By enforcing a specific bioactive conformation, it can lead to more potent and selective therapeutic agents.

Data Presentation

Table 1: Peptide Bond Conformation in 2,4-Methanoproline-Containing Peptides
Peptide SequenceMethod% trans Conformer% cis ConformerReference
Ac-2,4-MePro-NHMeNMR Spectroscopy>95%<5%[1]
Ac-L-Tyr-2,4-MePro-NHMeNMR Spectroscopy>95%<5%[1]
Ac-Pro-NHMeNMR Spectroscopy~50%~50%[1]
Table 2: Thermal Stability of Collagen Model Peptides (CMPs)
Peptide SequenceMelting Temperature (Tm) in °CReference
Ac-(POG)₇-NH₂44.5[2][4]
Ac-(GPO)₇-NH₂54.5[2][4]
Ac-OG(POG)₆-NH₂38.2[2][4]
Ac-(POG)₆PO-NH₂54.2[2][4]
(Pro-4R-Hyp-Gly)₁₀58[6]
(Pro-4R-Flp-Gly)₁₀80[6]
(Pro-4S-Flp-Gly)₇<10[6]

Note: POG represents Proline-Hydroxyproline-Glycine. Flp represents Fluoroproline.

Experimental Protocols

Protocol 1: Incorporation of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general procedure for incorporating Fmoc-protected 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid into a peptide sequence using an automated peptide synthesizer.

Materials:

  • Fmoc-2-Azabicyclo[2.1.1]hexane-1-carboxylic acid

  • Rink Amide MBHA resin

  • Fmoc-protected natural amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Diethyl ether

  • Automated peptide synthesizer

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 and 15 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-2-Azabicyclo[2.1.1]hexane-1-carboxylic acid (or other Fmoc-amino acids) in DMF.

    • Add DIC and Oxyma Pure to the amino acid solution to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for each AA Wash2->Repeat Next Amino Acid Final_Deprotection Final Deprotection Wash2->Final_Deprotection Final Amino Acid Repeat->Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification & Characterization Cleavage->Purification

Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol 2: Conformational Analysis of Peptides by 2D NMR Spectroscopy

This protocol describes the use of 2D NMR, specifically NOESY, to confirm the trans conformation of the peptide bond preceding 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid.

Materials:

  • Purified peptide containing 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid

  • NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 7.0)

  • NMR spectrometer (≥500 MHz) equipped with a cryoprobe

  • NMR data processing software

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the NMR buffer to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a 1D proton NMR spectrum to check for sample purity and proper folding.

  • 2D TOCSY: Acquire a 2D TOCSY spectrum to assign the proton resonances of each amino acid residue.

  • 2D NOESY:

    • Acquire a 2D NOESY spectrum with a mixing time of 150-300 ms.

    • Process the spectrum using appropriate software.

  • Data Analysis:

    • Identify the intra-residue and sequential NOE cross-peaks.

    • For the residue preceding 2,4-methanoproline (Xaa), look for a strong NOE between the α-proton of Xaa (Hα(i)) and the δ-protons of 2,4-methanoproline (Hδ(i+1)). This NOE is characteristic of a trans Xaa-Proline peptide bond.

    • Conversely, the absence of a strong NOE between the α-protons of both residues (Hα(i) and Hα(i+1)) is indicative of the absence of a cis conformation.

  • Structure Calculation (Optional): Use the NOE-derived distance restraints to calculate a family of 3D structures using software like CYANA or CNS.

NMR_Analysis_Workflow cluster_sample Sample Preparation cluster_data NMR Data Acquisition cluster_analysis Data Analysis Peptide Purified Peptide Buffer NMR Buffer NMR_Spec NMR Spectrometer Buffer->NMR_Spec TOCSY 2D TOCSY NMR_Spec->TOCSY NOESY 2D NOESY NMR_Spec->NOESY Assignment Resonance Assignment TOCSY->Assignment NOE_Analysis NOE Cross-peak Analysis NOESY->NOE_Analysis Assignment->NOE_Analysis Conformation Determine Conformation (trans vs. cis) NOE_Analysis->Conformation Structure 3D Structure Calculation (Optional) Conformation->Structure

NMR Conformational Analysis Workflow.

Protocol 3: Thermal Stability Assay of Collagen Model Peptides by Circular Dichroism (CD) Spectroscopy

This protocol details the determination of the melting temperature (Tm) of a collagen model peptide containing 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid using CD spectroscopy.

Materials:

  • Purified collagen model peptide

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Circular dichroism (CD) spectropolarimeter with a temperature controller

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation: Dissolve the peptide in the phosphate buffer to a final concentration of 0.1-0.2 mg/mL.

  • Wavelength Scan: Record a CD spectrum from 190 to 260 nm at 4°C to confirm the formation of a triple helix, characterized by a positive peak around 225 nm and a strong negative peak around 200 nm.

  • Thermal Denaturation:

    • Set the CD spectropolarimeter to monitor the ellipticity at 225 nm.

    • Equilibrate the sample at a low temperature (e.g., 4°C) for 10-15 minutes.

    • Increase the temperature at a controlled rate (e.g., 10°C/hour) from the starting temperature to a temperature where the triple helix is fully denatured (e.g., 90°C).

    • Record the ellipticity at regular temperature intervals.

  • Data Analysis:

    • Plot the ellipticity at 225 nm as a function of temperature.

    • The resulting curve will be sigmoidal. The melting temperature (Tm) is the temperature at the midpoint of the transition from the folded (triple-helical) to the unfolded state.

    • The Tm can be determined from the maximum of the first derivative of the melting curve.

CD_Stability_Assay cluster_prep Sample Preparation cluster_cd CD Measurement cluster_analysis Data Analysis Peptide_Sol Dissolve Peptide in Buffer Wavelength_Scan Wavelength Scan (4°C) Peptide_Sol->Wavelength_Scan Thermal_Melt Monitor Ellipticity at 225 nm with Increasing Temperature Wavelength_Scan->Thermal_Melt Plotting Plot Ellipticity vs. Temperature Thermal_Melt->Plotting Tm_Calc Determine Tm from Melting Curve Plotting->Tm_Calc

Thermal Stability Assay Workflow.

References

Application of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of modern medicinal chemistry, the quest for novel molecular scaffolds that can overcome the limitations of traditional flat, aromatic structures is paramount. The principle of "escaping flatland" emphasizes the design of drug candidates with increased three-dimensionality (sp³-rich character), which often leads to improved physicochemical properties, enhanced target selectivity, and better pharmacokinetic profiles.[1][2] 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives have emerged as a compelling class of building blocks in this pursuit. This rigid, bicyclic scaffold serves as a conformationally constrained proline analogue, offering a unique topographical presentation of functional groups for interaction with biological targets.[3] Its incorporation into molecular designs has shown promise in various therapeutic areas, including infectious diseases and metabolic disorders.[4][5]

These application notes provide a comprehensive overview of the utility of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid in drug discovery, summarizing key biological data, detailing experimental protocols for the synthesis of important derivatives, and illustrating relevant biological pathways and experimental workflows.

Physicochemical Properties and Advantages in Drug Design

The 2-azabicyclo[2.1.1]hexane core offers several advantages over simpler, more flexible scaffolds like pyrrolidine. Its rigid structure reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. Furthermore, the introduction of this three-dimensional motif can significantly alter a molecule's physicochemical properties.

Table 1: Comparison of Physicochemical Properties: Pyrrolidine vs. 2-Azabicyclo[2.1.1]hexane Scaffold

PropertyPyrrolidine Moiety2-Azabicyclo[2.1.1]hexane MoietyImplication in Drug Design
Lipophilicity (logP) LowerGenerally HigherCan be modulated by substitution to optimize cell permeability and reduce off-target effects.
Aqueous Solubility HighGenerally LowerCan be improved with appropriate functionalization to enhance bioavailability.
Metabolic Stability Susceptible to metabolismOften enhancedThe rigid scaffold can sterically hinder access by metabolic enzymes, leading to a longer half-life.[2]
Three-Dimensionality FlexibleRigid and definedProvides precise spatial orientation of substituents for optimal target interaction and can lead to improved selectivity.
Scaffold Hopping Potential HighHighCan serve as a bioisosteric replacement for other cyclic systems to improve drug-like properties.[2]

Applications in Drug Discovery

Antimalarial Agents

The 2-azabicyclo[2.1.1]hexane scaffold has been successfully employed in the development of novel antimalarial agents. A library of amide derivatives of 1-(amino-methyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane demonstrated promising activity against the 3D7 strain of Plasmodium falciparum.

Table 2: Antimalarial Activity of 1-(Amido-methyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane Derivatives [4]

Compound IDAmide SubstituentIC50 (µM) against P. falciparum (3D7)
1 3-Chlorobenzamide13
2 3-Trifluoromethoxybenzamide9.3
3 4-Fluorobenzamide>25
4 2-Fluorobenzamide>25
5 3-Fluorobenzamide15
6 3,5-Dichlorobenzamide4.8
7 3-Chloro-4-fluorobenzamide7.5
8 3-Fluoro-5-(trifluoromethyl)benzamide1.8
9 3-Chloro-5-(trifluoromethyl)benzamide1.1
10 3,5-Bis(trifluoromethyl)benzamide1.4

The data indicates that substitution on the benzamide ring, particularly with electron-withdrawing groups at the meta positions, is crucial for antimalarial activity.

Protease Inhibitors

The rigid bicyclic structure of 2-azabicyclo[2.1.1]hexane derivatives makes them attractive scaffolds for the design of protease inhibitors. By mimicking peptide β-turns, these molecules can effectively block the active site of enzymes like the Hepatitis C virus (HCV) NS3-NS4A serine protease.[6] While specific quantitative data for 2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives as HCV protease inhibitors is still emerging, the related 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid has been shown to be a viable starting point for potent inhibitors.[6]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents for the treatment of type 2 diabetes. The 2-azabicyclo[2.2.1]heptane scaffold, a close structural relative of 2-azabicyclo[2.1.1]hexane, has been incorporated into potent DPP-4 inhibitors. For example, neogliptin, which features a 2-aza-bicyclo[2.2.1]heptane moiety, exhibits an IC50 of 16.8 ± 2.2 nM against DPP-4.[5] This suggests that the 2-azabicyclo[2.1.1]hexane scaffold could also be a valuable component in the design of novel DPP-4 inhibitors.

Signaling Pathways and Experimental Workflows

The primary mechanism by which 2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives exert their therapeutic effects is through competitive inhibition of target enzymes.

Signaling_Pathway Drug 2-Azabicyclo[2.1.1]hexane Derivative Target Target Enzyme (e.g., Protease, DPP-4) Drug->Target Inhibits Product Product Target->Product Catalyzes Substrate Natural Substrate Substrate->Target Binds Biological_Effect Downstream Biological Effect Product->Biological_Effect

Caption: Enzyme Inhibition by 2-Azabicyclo[2.1.1]hexane Derivatives.

The general workflow for the discovery and evaluation of drugs based on this scaffold involves several key stages, from initial design and synthesis to comprehensive biological testing.

Experimental_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Evaluation cluster_2 Lead Optimization A Scaffold Selection & Virtual Screening B Chemical Synthesis of Derivative Library A->B C In Vitro Biological Screening (e.g., Enzyme Assays) B->C D Determination of IC50 Values C->D E ADME/Tox Profiling (Solubility, Stability, Cytotoxicity) D->E F Structure-Activity Relationship (SAR) Studies E->F G Iterative Design and Synthesis F->G G->B Refinement

Caption: Drug Discovery Workflow for 2-Azabicyclo[2.1.1]hexane Derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline (Key Intermediate)

This protocol is adapted from a multigram synthesis procedure.

Materials:

  • 4-Hydroxymethyl-2,4-methanoproline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Sodium hydrogen sulfate (NaHSO₄)

  • Water

  • Organic solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve 4-hydroxymethyl-2,4-methanoproline in an aqueous solution of sodium hydroxide.

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable organic solvent.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Acidify the aqueous solution with NaHSO₄ to a pH of approximately 3-4.

  • Extract the product into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxymethyl-2,4-methanoproline. The overall yield for this multi-step process from starting materials can be around 32%.

Protocol 2: General Procedure for Amide Coupling

This protocol describes the general synthesis of amide derivatives from a primary amine, such as 1-(amino-methyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane.

Materials:

  • 1-(Amino-methyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent.

  • Add the coupling agent and the base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of 1-(amino-methyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Conclusion

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives represent a valuable and versatile scaffold for modern drug discovery. Their inherent three-dimensionality and conformational rigidity provide a powerful tool for medicinal chemists to design novel therapeutics with potentially improved efficacy, selectivity, and pharmacokinetic properties. The successful application of this scaffold in the development of antimalarial agents and its potential in creating protease and DPP-4 inhibitors highlight its broad utility. Further exploration of this chemical space is warranted and is expected to yield novel drug candidates for a range of diseases.

References

Stereoselective Synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid and its analogs. These constrained bicyclic amino acids are of significant interest in medicinal chemistry as proline surrogates and rigid scaffolds for drug design. The following sections outline key synthetic strategies, providing step-by-step methodologies and comparative data to aid in the selection and implementation of the most suitable approach for your research needs.

Introduction

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, a constrained analog of proline, and its derivatives have garnered considerable attention in drug discovery. Their rigid bicyclic structure can enforce specific peptide conformations, enhance metabolic stability, and improve binding affinity to biological targets.[1] The stereoselective synthesis of these compounds is crucial for elucidating structure-activity relationships and developing novel therapeutics. This document details several prominent stereoselective synthetic routes.

Synthetic Strategies

Two primary strategies for the stereoselective synthesis of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid analogs are highlighted:

  • Diastereoselective Synthesis via Phenylselenyl Bromide Addition and Ring Closure: This classic approach establishes the bicyclic core through a stereoselective electrophilic addition followed by intramolecular cyclization.[2][3][4]

  • Enantioselective [2π+2σ] Cycloaddition of Bicyclobutanes with Imines: A modern and efficient method that allows for the direct formation of chiral 2-azabicyclo[2.1.1]hexanes with high enantioselectivity.[5]

Strategy 1: Diastereoselective Synthesis via Phenylselenyl Bromide Addition and Ring Closure

This strategy commences with the photochemical preparation of cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which is then converted to a dicarbamate. A key stereoselective electrophilic addition of phenylselenyl bromide to the double bond, followed by ring closure, affords the 2-azabicyclo[2.1.1]hexane skeleton.[2][3][4] Subsequent functional group manipulations lead to the desired carboxylic acid analogs.

Experimental Workflow

start cis-Cyclobut-3-ene-1,2- dicarboxylic anhydride step1 Photochemical Synthesis dicarbamate Cyclobutene dicarbamate step2 Stereoselective Electrophilic Addition (PhSeBr) dicarbamate->step2 intermediate1 Phenylselenyl Intermediate step2->intermediate1 step3 Ring Closure (NaH) intermediate1->step3 azabicyclohexane 2-Azabicyclo[2.1.1]hexane Derivative step3->azabicyclohexane step4 Reductive Removal of PhSe group azabicyclohexane->step4 amino_derivative Amino Derivative step4->amino_derivative step5 Functional Group Interconversion amino_derivative->step5 final_product 2-Azabicyclo[2.1.1]hexane- 1-carboxylic acid analog step5->final_product

Caption: Workflow for Diastereoselective Synthesis.

Key Experimental Protocols

Protocol 1: Synthesis of Cyclobutene Dicarbamate (16) This protocol is based on the method described by Lescop et al.[2]

  • Starting Material: cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride (prepared via a photochemical method).

  • Reaction: The anhydride is converted to the corresponding dicarbamate. (Detailed steps for this conversion are often standard and may require reference to the primary literature).

Protocol 2: Stereoselective Electrophilic Addition and Ring Closure to form 2-Azabicyclohexane (18)

  • Reagents: Cyclobutene dicarbamate (16), Phenylselenyl bromide (PhSeBr), Sodium hydride (NaH).

  • Procedure:

    • A solution of phenylselenyl bromide in a suitable solvent (e.g., dichloromethane) is added to a solution of the cyclobutene dicarbamate (16) at low temperature (e.g., -78 °C).

    • The reaction is stirred for a specified time to allow for the stereoselective addition to occur, forming intermediate 17a.

    • The solvent is removed, and the crude intermediate is redissolved in an appropriate solvent (e.g., THF).

    • Sodium hydride is added portion-wise to effect the ring closure.

    • The reaction is quenched, and the product (18) is purified by chromatography.

Protocol 3: Conversion to Carboxylic Acid Derivative (4c)

  • Reductive Removal of Phenylselenyl Group: The phenylselenyl group of compound 18 is removed using a reducing agent (e.g., tributyltin hydride with AIBN).

  • Deprotection: The protecting groups are removed to yield the amino derivative (4a).

  • Functional Group Interconversion: The amino group is converted to a hydroxyl group (4b) via displacement with potassium acetate, followed by hydrolysis.

  • Oxidation: The alcohol (4b) is oxidized to the carboxylic acid (26) using Jones conditions.

  • Final Deprotection: Hydrogenolysis of the remaining protecting groups affords the final β-amino acid (4c).[2]

Quantitative Data
StepProductYield (%)Reference
Ring Closure2-Azabicyclohexane (18)>30[2]
Conversion to Amino Derivative (4a)Amino Derivative27 (overall from anhydride)[2]
Oxidation of Alcohol (4b)Carboxylic Acid (26)82[2]
Final Deprotectionβ-Amino Acid (4c)quant.[2]

Strategy 2: Enantioselective [2π+2σ] Cycloaddition of Bicyclobutanes with Imines

This modern approach utilizes a copper(II) triflate catalyst with a chiral 8-quinolinyl-oxazoline ligand to promote the enantioselective cycloaddition between bicyclobutanes (BCBs) and imines.[5] This method provides direct access to enantioenriched 2-azabicyclo[2.1.1]hexanes.

Experimental Workflow

start Bicyclobutane (BCB) + Imine step1 Cu(OTf)2 (5 mol%) Chiral Ligand (6 mol%) 4 Å MS, iPrOAc, 0 °C start->step1 product Chiral 2-Azabicyclo[2.1.1]hexane step1->product step2 Recrystallization (optional) product->step2 final_product Enantioenriched Product step2->final_product

Caption: Enantioselective Cycloaddition Workflow.

Key Experimental Protocol

Protocol 4: Enantioselective Synthesis of Chiral 2-Aza-bicyclo[2.1.1]hexanes This protocol is based on the work of Zhang et al.[5]

  • Reagents: Bicyclobutane derivative, imine derivative, Copper(II) triflate (Cu(OTf)₂), Chiral 8-quinolinyl-oxazoline ligand, 4 Å molecular sieves, Isopropyl acetate (iPrOAc).

  • Procedure:

    • To an oven-dried reaction vessel, add Cu(OTf)₂ (5 mol%) and the chiral ligand (6 mol%).

    • Add 4 Å molecular sieves and purge the vessel with argon.

    • Add iPrOAc as the solvent.

    • Add the bicyclobutane derivative and the imine derivative.

    • Cool the reaction mixture to 0 °C and stir for 72 hours.

    • Upon completion, the reaction is quenched and the product is purified by chromatography.

    • For enhanced enantiomeric excess, recrystallization may be performed.

Quantitative Data
Imine SubstituentBCB SubstituentYield (%)ee (%)ee (%) after RecrystallizationReference
PhenylPyrazole-amide898498[5]
4-FluorophenylPyrazole-amide7275-[5]
4-BromophenylPyrazole-amide9088-[5]
2-BromophenylPyrazole-amide7990-[5]
3-BromophenylPyrazole-amide8085-[5]

Conclusion

The stereoselective synthesis of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid and its analogs can be achieved through various effective methodologies. The diastereoselective approach via phenylselenyl bromide addition provides a reliable, though multi-step, route to these compounds. For direct access to enantioenriched products, the enantioselective [2π+2σ] cycloaddition of bicyclobutanes with imines offers an efficient and highly selective alternative. The choice of synthetic strategy will depend on the specific target analog, desired stereochemistry, and available starting materials. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable bicyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the 2-azabicyclo[2.1.1]hexane core?

A1: The main challenges in constructing the 2-azabicyclo[2.1.1]hexane ring system stem from the inherent ring strain of this bicyclic structure.[1][2] This strain can make ring-closing reactions, particularly intramolecular cyclizations to form a strained amide bond, inefficient.[1] Additionally, achieving scalability and control over stereoselectivity can be difficult depending on the chosen synthetic route.[3]

Q2: What are the common synthetic strategies for preparing 2-azabicyclo[2.1.1]hexane derivatives?

A2: Several strategies have been successfully employed, including:

  • Intramolecular Cyclization: This is a common approach, often involving the formation of the strained bicyclic ring from a pre-functionalized cyclobutane or pyrrolidine precursor.[1][3]

  • Photochemical [2+2] Cycloaddition: Intramolecular photochemical cycloadditions of N-allylic dehydroalanine derivatives have been used to generate the bicyclic core.[4]

  • Nucleophilic Displacement: Nucleophilic displacements on substituted 2-azabicyclo[2.1.1]hexanes can be used to introduce further functionality.[5][6]

  • [3+2] Cycloaddition: Enantioselective zinc-catalyzed (3+2) cycloadditions of bicyclo[1.1.0]butanes (BCBs) with imines have been reported to produce azabicyclo[2.1.1]hexanes.[3]

  • Iodocyclization: An I2-promoted cyclization of methylenecyclobutane derivatives can yield a tricyclic carbamate, which can then be converted to the desired amino acid.[7]

Q3: How can I improve the yield of the intramolecular cyclization step?

A3: Optimizing the reaction conditions is crucial. This includes the choice of solvent, base, and temperature. For forging a strained amide bond via intramolecular cyclization, careful control of the addition rate of reagents and subsequent heating can be critical.[1] In some cases, catalyst selection, such as using Cu(I) which favors a linear two-coordinate geometry in the transition state, can accelerate the intramolecular cyclization.[8]

Q4: Are there scalable methods for producing 2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives?

A4: Yes, multigram and even kilogram-scale syntheses have been reported.[3][9] These often involve optimizing existing protocols, such as avoiding product isolation with ion-exchange chromatography and careful selection of starting materials.[9] For instance, a batchwise, multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride has been developed.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield in intramolecular cyclization High ring strain in the bicyclic product.[1][2] Suboptimal reaction conditions.Experiment with different solvents (e.g., THF, DMF).[1][5] Vary the temperature and reaction time.[1] Screen different bases or catalysts.[8]
Formation of side products (e.g., ring-opened dienes) Competing reaction pathways.[10] Instability of intermediates.Employ a catalyst that selectively promotes the desired cyclization, such as Cu(I) for formal cycloaddition over an addition-elimination pathway.[8] Adjust the temperature to favor the desired kinetic product.
Difficulty in purification Amphiphilic nature of the amino acid product.Convert the amino acid to a less polar derivative (e.g., N-Boc protected ester) before purification. Utilize extraction from an acidified aqueous solution.
Poor stereoselectivity Lack of facial control in the key bond-forming step.Utilize a chiral catalyst or auxiliary.[3] Employ a substrate-controlled diastereoselective reaction.
Failure of nucleophilic substitution on the bicyclic core Steric hindrance at the bridgehead or anti-positions.[5] Low reactivity of the leaving group.Use a more reactive nucleophile or a stronger base. Employ a solvent that favors SN2 reactions (e.g., DMSO over DMF).[5][6] Use metal salts with more dissociated cations (e.g., Cesium salts over Sodium salts).[5]

Experimental Protocols

Protocol 1: Intramolecular Cyclization to Forge a Strained Amide Bond[1]

This protocol describes a key step in a concise and scalable synthesis of a 2-azabicyclo[2.1.1]hexane building block.

  • Reaction Setup: A solution of the linear precursor is prepared in an appropriate solvent (e.g., THF).

  • Reagent Addition: The solution is cooled to 0 °C. A solution of a suitable base (e.g., a strong amide base) is added dropwise over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.

  • Warming and Heating: Once the addition is complete, the mixture is warmed to 25 °C and stirred for 1 hour. It is then heated to 50 °C for 15 hours.

  • Quenching and Workup: The mixture is cooled to 0 °C, and methanol is added slowly over 2 hours. The resulting mixture is heated to 50 °C for 2 hours and then concentrated.

  • Esterification and Deprotection: A 1 M solution of HCl in MeOH is added dropwise at 20 °C over 30 minutes, and the resulting mixture is stirred at 50 °C for 12 hours. The mixture is then concentrated to provide the crude product.

Protocol 2: I2-Promoted Cyclization of a Methylenecyclobutane[4][8]

This method provides access to a tricyclic intermediate that can be converted to the target amino acid.

  • Reaction Mixture: A solution of the methylenecyclobutane starting material is prepared in a suitable solvent.

  • Cyclization: Potassium bicarbonate (KHCO3) and Iodine (I2) are added to the solution. The reaction is stirred until completion.

  • Intermediate Isolation: The resulting tricyclic carbamate is isolated and purified.

  • Hydrolysis and Oxidation: The carbamate moiety is hydrolytically cleaved, followed by oxidation of the hydroxymethyl fragment to the carboxylic acid to yield the final product.

Data Summary

Table 1: Comparison of Reaction Conditions for Nucleophilic Displacement on 5(6)-anti-bromo-2-azabicyclo[2.1.1]hexanes [5]

EntrySubstrateReagentSolventTime (days)Product(s) (% Yield)
1DibromideCsOAc (excess)DMF5Diacetate (slow conversion)
-DibromideCsOAcDMSOFasterHigher Yield
-FluorobromideAgFNitromethane-Fluoro-substituted product

Visualizations

experimental_workflow_intramolecular_cyclization start Linear Precursor in THF cool Cool to 0 °C start->cool add_base Add Base (0-5 °C, 30 min) cool->add_base warm_stir Warm to 25 °C (1h) Heat to 50 °C (15h) add_base->warm_stir quench Quench with MeOH (0 °C, 2h) warm_stir->quench heat_conc Heat to 50 °C (2h) Concentrate quench->heat_conc ester_deprotect Add HCl in MeOH (20 °C, 30 min) Stir at 50 °C (12h) heat_conc->ester_deprotect end Crude Product ester_deprotect->end

Caption: Workflow for Intramolecular Cyclization.

logical_relationship_synthesis_strategies cluster_routes Synthetic Routes target 2-Azabicyclo[2.1.1]hexane- 1-carboxylic acid intramolecular Intramolecular Cyclization intramolecular->target photochem Photochemical [2+2] Cycloaddition photochem->target nucleophilic Nucleophilic Displacement nucleophilic->target Functionalization cycloadd [3+2] Cycloaddition cycloadd->target iodo Iodocyclization iodo->target

Caption: Synthetic Strategies Overview.

References

Technical Support Center: Synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing the 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid core structure?

A1: Several synthetic routes have been successfully employed. Key strategies include:

  • Photochemical [2+2] Cycloaddition: This method often involves the irradiation of N-alkoxycarbonyl dihydropyridines.

  • Intramolecular Nucleophilic Substitution: Tandem Strecker reaction followed by SN2-type nucleophilic cyclization is one such approach.

  • Iodine-Promoted Cyclization: Cyclization of methylenecyclobutane derivatives can yield a tricyclic carbamate, which is then converted to the desired amino acid.

  • Double Recyclization of Oxetane Ring: This is a sophisticated method for preparing 4-hydroxymethyl derivatives.

  • Lithiation and Electrophilic Addition: Modification of a pre-formed 2-azabicyclo[2.1.1]hexane core can provide target products in high yields.

Q2: My overall yield for the multi-step synthesis is low. What are the most critical steps to optimize?

A2: Low overall yield in a multi-step synthesis is a common challenge. For the synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline, a key intermediate, an optimized five-step laboratory procedure has been reported with an overall yield of 32%. Critical areas for optimization often include:

  • Starting Material Quality: Ensure the purity of initial reagents.

  • Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are crucial. For instance, in lithiation-electrophilic substitution reactions, temperature can affect regiochemical outcomes.

  • Isolation and Purification: The amphiphilic nature of some amino acid intermediates can make isolation difficult. An optimized procedure that avoids ion-exchange chromatography and uses simple extraction and crystallization has been shown to improve yields on a larger scale.[1]

Q3: I am having trouble with the purification of the final amino acid product. What methods are recommended?

A3: The hydrophilic nature of the amino acid can complicate purification. To circumvent issues with isolation, particularly those caused by the amphiphilic nature of the product, it is often converted to a more easily handled derivative. For instance, after hydrolysis of a precursor, the resulting amino acid can be protected with a Boc group without isolation. The pure N-Boc amino acid can then be extracted from the aqueous solution after acidification.[1]

Q4: What is the role of the N-Boc protecting group, and when should it be introduced?

A4: The N-Boc (tert-butoxycarbonyl) group is a widely used protecting group for the amine functionality.[2] It prevents the amine from participating in unwanted side reactions during subsequent synthetic steps.[2] Typically, the Boc group is introduced after the formation of the bicyclic amine core. For example, after the cyclization and hydrolysis to the amino acid, the crude product can be directly treated with Boc anhydride (Boc₂O) under basic conditions. This strategy simplifies purification and allows for further functionalization of the molecule.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Cyclization Step - Inefficient reaction conditions.- Unstable intermediates.- Side reactions.- For photochemical reactions, ensure appropriate wavelength and reaction time.- In nucleophilic substitution reactions, consider solvent effects. For example, using DMSO instead of DMF can significantly improve yields and shorten reaction times for some substitutions.[3]- Optimize the temperature; complex-induced proximity effects can be temperature-dependent.
Formation of Regioisomers - Lack of regioselectivity in functionalization steps.- The choice of reagents and reaction temperature can control regioselectivity. For instance, in lithiation reactions of N-Boc-2-azabicyclo[2.1.1]hexane, the temperature can dictate the position of substitution.
Difficulty in Removing Protecting Groups - Harsh deprotection conditions leading to product degradation.- The N-Boc group is advantageous as it can be removed under mild acidic conditions.[2]- For benzyl protecting groups, hydrogenolysis is an effective and clean removal method.
Poor Yield in Nucleophilic Displacement Reactions - Low reactivity of the substrate.- Inappropriate choice of solvent or nucleophile salt.- The reactivity of bromo-substituted 2-azabicyclo[2.1.1]hexanes can be enhanced by using an N-benzyl group instead of an N-acyl group.- Reaction rates and yields are generally higher in DMSO compared to DMF.- The choice of cation in the salt can be critical; for example, CsOAc may be more effective than NaOAc.[3][4]

Quantitative Data Summary

The following table summarizes yields for key transformations in the synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives, based on an optimized multigram synthesis.

Reaction Step Product Yield (%) Scale
Overall 5-step synthesisN-Boc-4-hydroxymethyl-2,4-methanoproline32~0.7 kg
Debenzylation of spiro-derivativeDiethyl malonate derivative83-
Acidic rearrangementBicyclic lactone77100 g
Deprotection of N-Boc amino acidZwitterionic amino acid77-
N-Boc protectionN-Boc protected alcohol98-
Mesylation of alcoholMesylate derivative99-
Azide formation from mesylateAzide derivative94-
Curtius rearrangementOrthogonally protected diamine62~20 g
Hydrogenolysis of benzyl groupDiamino acid derivative98~20 g
Acidic cleavage of esterProtected bicyclic glutamate analog93-

Experimental Protocols

Protocol 1: Optimized Multigram Synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline[1][3]

This protocol outlines the key steps of an optimized synthesis that avoids ion-exchange chromatography.

  • Synthesis of Diethyl 2-(3-bromo-2-(bromomethyl)propyl)malonate: This starting material is prepared from the corresponding dichloride and diethylmalonate.

  • Formation of the Bicyclic Lactone: The diethyl malonate derivative undergoes acidic rearrangement upon refluxing in aqueous HCl to form the bicyclic lactone. The crude product is purified by trituration with diethyl ether.

  • Aminolysis and Cyclization: The lactone is treated with aqueous ammonia to form a hydrophilic amino acid.

  • N-Boc Protection: Without isolation of the amino acid, the reaction mixture is treated with Boc anhydride (Boc₂O).

  • Extraction and Isolation: The pure N-Boc amino acid product is extracted from the aqueous solution after acidification with NaHSO₄.

Protocol 2: Nucleophilic Displacement of 5-anti-bromo-2-azabicyclo[2.1.1]hexanes[5]

This protocol describes a general procedure for substituting the bromo group.

  • Substrate Preparation: The N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane substrate is prepared from the corresponding N-alkoxycarbonyl dihydropyridine photoproduct.

  • Displacement Reaction: The bromo-substituted substrate is dissolved in a suitable solvent (DMSO is often preferred over DMF).

  • Addition of Nucleophile: The appropriate metal salt of the nucleophile (e.g., NaN₃, CsOAc) is added to the solution.

  • Reaction Monitoring: The reaction is stirred, potentially with heating, and monitored by TLC or LC-MS until completion.

  • Workup and Purification: The reaction mixture is worked up by extraction, and the final product is purified by flash chromatography.

Visualizations

Synthetic Workflow

Synthetic Workflow A Starting Materials (e.g., Dichloride and Diethylmalonate) B Spiro-derivative Formation A->B Step 1 C Acidic Rearrangement B->C Step 2 D Bicyclic Lactone C->D E Aminolysis & Cyclization D->E Step 3 F Crude Amino Acid E->F G N-Boc Protection F->G Step 4 I Purification (Extraction) G->I H N-Boc-4-hydroxymethyl- 2,4-methanoproline I->H Final Product Troubleshooting Logic Start Low Reaction Yield Q1 Which step has low yield? Start->Q1 Cyclization Cyclization Step Q1->Cyclization Cyclization Purification Purification Step Q1->Purification Purification Functionalization Functionalization Step Q1->Functionalization Functionalization Solvent Check Solvent (e.g., DMSO vs. DMF) Cyclization->Solvent Temp Optimize Temperature Cyclization->Temp Method Change Purification Method (e.g., Avoid Ion Exchange) Purification->Method ProtectingGroup Assess Protecting Group Strategy Functionalization->ProtectingGroup Reagents Verify Reagent Purity & Stoichiometry Solvent->Reagents Temp->Reagents Method->Reagents ProtectingGroup->Reagents

References

Technical Support Center: Synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions to guide researchers in optimizing their experimental outcomes.

Problem 1: Low Yield of the Desired 2-Azabicyclo[2.1.1]hexane Core

Potential Cause 1: Inefficient Cyclization

In synthetic routes relying on intramolecular reactions, such as nucleophilic substitution or photochemical [2+2] cycloaddition, incomplete cyclization is a common cause of low yields.

Solutions:

  • Intramolecular Nucleophilic Substitution:

    • Ensure high dilution conditions to favor intramolecular over intermolecular reactions.

    • Verify the activity of the base used for deprotonation.

    • Optimize the reaction temperature and time. Prolonged reaction times or excessively high temperatures can sometimes lead to decomposition.

  • Photochemical [2+2] Cycloaddition:

    • Ensure the concentration of the substrate is optimal for intramolecular cyclization.

    • Verify the wavelength and intensity of the UV light source, as these are critical for the efficiency of the photocycloaddition.

    • Use a photosensitizer if direct irradiation is not effective.

Potential Cause 2: Formation of Stable Intermediates

Certain synthetic pathways may involve the formation of stable intermediates that are slow to convert to the final product.

Solutions:

  • Monitor the reaction progress closely using techniques like TLC, LC-MS, or NMR to identify the accumulation of any intermediates.

  • Adjust reaction conditions (e.g., temperature, addition of a catalyst) to facilitate the conversion of the intermediate to the desired product.

Problem 2: Presence of Significant Side Products

The strained bicyclic structure of 2-azabicyclo[2.1.1]hexane makes it susceptible to various side reactions. Identifying the nature of the side products is the first step in troubleshooting.

Side Product Type 1: Ring-Opened Byproducts

The high ring strain of the 2-azabicyclo[2.1.1]hexane system can lead to the formation of more stable, ring-opened products.

  • Observed Side Products: 4-cyclohexenyl derivatives, pyrrole aldehydes.[1][2]

  • Potential Causes:

    • Harsh reaction conditions (e.g., high temperatures, strongly acidic or basic media).[1]

    • Oxidative rearrangement, particularly in the presence of certain reagents like silver fluoride in DMF.[1][2]

  • Solutions:

    • Employ milder reaction conditions.

    • Carefully select reagents to avoid those known to promote ring-opening or rearrangement. For instance, in nucleophilic displacement reactions, the choice of solvent and metal salt can be critical.[1]

    • Protect functional groups that may be susceptible to the reaction conditions leading to rearrangement.

Side Product Type 2: Diastereomers (syn/anti isomers)

The formation of diastereomers is a common challenge, and their separation can be difficult.

  • Potential Causes:

    • Lack of stereocontrol in the key bond-forming step.

    • Radical reactions, such as some decarboxylative substitutions, are often not stereospecific and can lead to mixtures of isomers.

  • Solutions:

    • Employ stereoselective synthetic routes.

    • Use chiral auxiliaries or catalysts to control the stereochemical outcome.

    • Optimize reaction conditions (e.g., temperature, solvent) to favor the formation of one diastereomer.

    • If a mixture is unavoidable, develop an effective purification strategy, such as chiral chromatography or crystallization.

Side Product Type 3: Regioisomers

In synthetic routes involving the functionalization of the pre-formed bicyclic core, such as lithiation followed by electrophilic quenching, the formation of regioisomers can occur.

  • Observed Side Products (in lithiation of N-Boc-2-azabicyclo[2.1.1]hexane): Mixture of bridgehead and methylene substituted products.[3]

  • Potential Causes:

    • The regiochemical outcome of the lithiation can be highly dependent on the reaction temperature.[3]

  • Solutions:

    • Strictly control the reaction temperature. For the lithiation of N-Boc-2-azabicyclo[2.1.1]hexane, conducting the reaction at 0 °C favors the formation of the C(1) bridgehead anion, while at -78 °C, a mixture of regioisomeric anions is formed.[3]

Side Product Type 4: Cyclobutene Byproducts

In certain cycloaddition reactions, the formation of a cyclobutene side product has been observed.

  • Potential Causes:

    • This has been noted in organocatalytic asymmetric syntheses and may be dependent on the specific catalyst and reaction conditions.

  • Solutions:

    • Screen different catalysts and reaction conditions to minimize the formation of this byproduct.

    • Optimize the stoichiometry of the reactants.

Problem 3: Difficulty in Product Purification

The physicochemical properties of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives, such as high polarity and the presence of both acidic and basic functional groups, can make purification challenging.

Potential Cause 1: Similar Polarity of Product and Impurities

Side products, especially isomers, often have very similar polarities to the desired product, making chromatographic separation difficult.

Solutions:

  • Chromatography:

    • Experiment with different solvent systems and stationary phases for column chromatography.

    • Consider using specialized techniques like chiral HPLC for separating diastereomers.

  • Crystallization:

    • Attempt to crystallize the desired product from a suitable solvent or solvent mixture. This can be a highly effective method for obtaining high-purity material.

  • Derivatization:

    • Temporarily derivatize the product or the impurity to alter its polarity, facilitate separation, and then remove the protecting group.

Potential Cause 2: Amphiphilic Nature of the Product

The presence of both a carboxylic acid and an amine group can lead to issues with solubility and behavior on silica gel.

Solutions:

  • Ion-Exchange Chromatography: This technique can be effective for separating amphiphilic compounds, although it may be less practical for large-scale syntheses.

  • Protection/Deprotection Strategy: Protect one of the functional groups (e.g., Boc protection of the amine) to simplify purification. The protecting group can be removed in a subsequent step. An optimized procedure for a multigram synthesis of a derivative involved N-Boc protection to bypass the need for ion-exchange chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid?

A1: The most frequently employed synthetic strategies include:

  • Intramolecular Photochemical [2+2] Cycloaddition: This method often involves the irradiation of N-allylic dehydroalanine derivatives.[4]

  • Intramolecular Nucleophilic Substitution: This approach typically involves the cyclization of a suitably functionalized cyclobutane precursor.

  • Lithiation and Electrophilic Quenching: This involves the deprotonation of an N-protected 2-azabicyclo[2.1.1]hexane followed by reaction with an electrophile like carbon dioxide.[3]

  • Formal [3+2] Cycloaddition: This newer method involves the reaction of bicyclo[1.1.0]butanes with imines.[5]

Q2: How can I control the regioselectivity during the lithiation of N-Boc-2-azabicyclo[2.1.1]hexane?

A2: The temperature of the lithiation reaction is the critical factor. To obtain the C(1) bridgehead carboxylated product (2-Azabicyclo[2.1.1]hexane-1-carboxylic acid), the reaction with sec-butyllithium/TMEDA should be carried out at 0 °C. Performing the reaction at -78 °C will result in a mixture of regioisomers.[3]

Q3: What analytical techniques are best for identifying side products in my reaction mixture?

A3: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H, ¹³C, and 2D NMR): Provides detailed structural information to identify isomers and unexpected byproducts.

  • Mass Spectrometry (LC-MS, GC-MS): Helps to determine the molecular weights of the components in the mixture and can aid in their identification.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating components of the reaction mixture and assessing purity. Chiral HPLC can be used to separate enantiomers and diastereomers.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis may include:

  • Photochemical Reactions: Use appropriate shielding for UV light sources.

  • Organolithium Reagents: These are pyrophoric and must be handled under an inert atmosphere.

  • Pressurized Reactions: If any steps are performed under pressure, ensure the appropriate glassware and safety shields are used.

Data Presentation

Table 1: Temperature-Dependent Regioselectivity in the Lithiation-Carboxylation of N-Boc-2-azabicyclo[2.1.1]hexane [3]

Temperature (°C)Product(s)Ratio (Bridgehead:Methylene)
0N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acidMajor product
-78Mixture of N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid and N-Boc-2-azabicyclo[2.1.1]hexane-x-carboxylic acid (methylene substituted)Mixture

Experimental Protocols

Key Experiment: Temperature-Controlled Lithiation and Carboxylation of N-Boc-2-azabicyclo[2.1.1]hexane [3]

Objective: To selectively synthesize N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid.

Materials:

  • N-Boc-2-azabicyclo[2.1.1]hexane

  • sec-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Dry carbon dioxide (CO₂)

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (1 M)

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of N-Boc-2-azabicyclo[2.1.1]hexane and TMEDA in anhydrous solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to the desired temperature (0 °C for bridgehead functionalization or -78 °C for a mixture of regioisomers).

  • s-BuLi is added dropwise to the stirred solution, and the reaction mixture is stirred at that temperature for the optimized duration to ensure complete lithiation.

  • An excess of dry CO₂ gas is bubbled through the solution, or the solution is poured over crushed dry ice.

  • The reaction is allowed to warm to room temperature and then quenched by the addition of 1 M HCl.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or crystallization.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Synthesis_Pathway_and_Side_Products cluster_main Main Synthetic Routes cluster_side Common Side Products & Issues A Precursors B Intramolecular Cyclization A->B C N-Protected 2-azabicyclo[2.1.1]hexane B->C SP1 Ring-Opened Products (e.g., cyclohexenyl derivatives) B->SP1 Harsh Conditions SP2 Diastereomers (syn/anti) B->SP2 Poor Stereocontrol D Lithiation & Carboxylation C->D E 2-Azabicyclo[2.1.1]hexane- 1-carboxylic acid D->E SP3 Regioisomers (bridgehead vs. methylene) D->SP3 Low Temperature (-78°C) SP4 Purification Challenges E->SP4 Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impure Product? Start->Problem Analyze Analyze Crude Product (NMR, LC-MS) Problem->Analyze Yes End Pure Product Problem->End No Identify Identify Side Products Analyze->Identify RingOpened Ring-Opened Products Identify->RingOpened Rearrangement Isomers Isomers (Regio/Diastereo) Identify->Isomers Stereo/Regio issues Other Other Impurities Identify->Other Incomplete reaction, etc. SolveRing Use Milder Conditions, Change Reagents RingOpened->SolveRing SolveIsomers Optimize Temperature, Use Chiral Auxiliaries, Improve Purification Isomers->SolveIsomers SolveOther Optimize Reaction Time, Improve Purification Other->SolveOther SolveRing->Start SolveIsomers->Start SolveOther->Start

References

Technical Support Center: 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, along with troubleshooting for common issues encountered during its handling and use in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent moisture uptake and exposure to air.

Q2: Is this compound hygroscopic?

A2: As a hydrochloride salt of an amino acid analog, there is a potential for hygroscopicity, meaning it can absorb moisture from the air. It is crucial to handle the compound in a low-humidity environment and to minimize its exposure to the atmosphere.

Q3: What is the expected shelf-life of this compound?

A3: When stored under the recommended conditions, this compound is expected to be stable for an extended period. For specific batch-related shelf-life information, please refer to the certificate of analysis provided with the product. Long-term stability studies are recommended for critical applications.

Q4: What solvents are suitable for dissolving this compound?

A4: Given its hydrochloride salt form, this compound is expected to have good solubility in aqueous solutions. For reactions in organic solvents, solubility may be limited, and it might be necessary to convert the hydrochloride salt to the free base. It is advisable to perform small-scale solubility tests to determine the most suitable solvent for your specific application.

Troubleshooting Guide

Issue 1: The compound appears clumpy or has turned into a sticky solid.

  • Cause: This is likely due to the absorption of moisture from the atmosphere, as the compound may be hygroscopic.

  • Solution:

    • Handle the compound in a controlled environment with low humidity, such as a glove box or a desiccator.

    • When weighing, do so quickly and in a container that can be sealed immediately.

    • For future use, store the compound in a desiccator containing a suitable desiccant.

Issue 2: Inconsistent results in experiments using this compound.

  • Cause: This could be due to degradation of the compound or inaccuracies in weighing due to its hygroscopic nature.

  • Solution:

    • Verify the purity of your compound using a suitable analytical method, such as HPLC, before use.

    • When preparing solutions, consider making a stock solution from a larger, accurately weighed amount of the compound to minimize weighing errors for individual experiments.

    • If hygroscopicity is a concern, you can determine the water content of the solid using Karl Fischer titration and adjust the amount weighed accordingly.

Issue 3: Difficulty in dissolving the compound in an organic solvent.

  • Cause: As a salt, the compound's solubility in non-polar organic solvents is expected to be low.

  • Solution:

    • Attempt to dissolve the compound in a small amount of a polar protic solvent like methanol or water first, and then dilute with the desired organic solvent, if compatible with your reaction.

    • For reactions requiring the free amine, the hydrochloride salt can be neutralized. A common procedure involves dissolving the salt in a suitable solvent and adding a base (e.g., a tertiary amine like triethylamine or a mild inorganic base) to liberate the free amino acid.

Stability Data

The following table summarizes the anticipated stability of this compound under various stress conditions. This data is representative and should be confirmed by experimental studies for your specific material.

Stress ConditionParametersDurationExpected Outcome
Thermal 60°C4 weeksMinor degradation may be observed.
Acidic Hydrolysis 0.1 M HCl (aq)24 hoursExpected to be relatively stable.
Basic Hydrolysis 0.1 M NaOH (aq)24 hoursPotential for degradation.
Oxidative 3% H₂O₂ (aq)24 hoursPotential for oxidation, though the bicyclic core is generally robust.
Photostability ICH Q1B option 27 daysExpected to be stable, but protection from light is good practice.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.

  • Sample Preparation: Prepare a stock solution of the compound in water or a suitable solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.2 M HCl and keep at 60°C.

    • Basic: Mix the stock solution with an equal volume of 0.2 M NaOH and keep at 60°C.

    • Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature.

    • Thermal: Keep the stock solution at 60°C.

    • Photolytic: Expose the stock solution to light as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at initial, 4, 8, 12, and 24 hours. For thermal and photolytic stress, extend the study to several days or weeks.

  • Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl, 60°C) prep->acid base Basic (0.1 M NaOH, 60°C) prep->base oxidative Oxidative (3% H2O2, RT) prep->oxidative thermal Thermal (60°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize if applicable hplc HPLC Analysis sampling->hplc neutralize->hplc data Data Interpretation hplc->data Troubleshooting_Guide Troubleshooting Common Issues cluster_hygroscopicity Hygroscopicity-Related cluster_solubility Solubility-Related issue Observed Issue clumpy Compound is clumpy/ sticky issue->clumpy inconsistent_results Inconsistent experimental results issue->inconsistent_results dissolution_problem Difficulty dissolving in organic solvent issue->dissolution_problem solution1 Solution: - Handle in dry environment - Use desiccator clumpy->solution1 Cause: Moisture Absorption solution2 Solution: - Verify purity (HPLC) - Prepare stock solution - Use Karl Fischer inconsistent_results->solution2 Cause: Degradation/ Weighing Error solution3 Solution: - Use polar co-solvent - Convert to free base dissolution_problem->solution3 Cause: Salt Form

Technical Support Center: 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid?

A1: Common impurities can include starting materials, reagents, solvents, and diastereomeric byproducts. Depending on the synthetic route, specific impurities may include:

  • Unreacted starting materials from the cyclization step.

  • Stereoisomers, such as the syn- and anti-isomers, which can be difficult to separate.[1][2]

  • Byproducts from side reactions, such as the formation of a tricyclic byproduct.[3]

  • Residual solvents from the reaction or extraction steps.

Q2: What are the recommended analytical techniques to assess the purity of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and separate diastereomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any byproducts.

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the purification process.

Q3: What are the typical physical properties of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride?

A3: The hydrochloride salt is often a solid with a purity of around 95%.

PropertyValueReference
Physical Form Solid
Purity ~95%
Molecular Formula C₆H₉NO₂·HCl
InChI Key AKMCEJBIZZGMKP-UHFFFAOYSA-N

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid.

Issue 1: Low Yield After Purification

Symptoms:

  • The final isolated mass of the purified product is significantly lower than expected.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Product Loss During Extraction - Ensure the pH of the aqueous layer is adjusted correctly to either protonate the amine or deprotonate the carboxylic acid for efficient extraction. - Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume.
Incomplete Elution from Chromatography Column - Increase the polarity of the elution solvent gradually to ensure the product elutes completely. A common mobile phase for similar compounds is a gradient of methanol in dichloromethane.[1] - Check for potential interactions between the compound and the stationary phase (e.g., silica gel). The amphiphilic nature of amino acids can sometimes lead to strong adsorption.
Precipitation of Product During Workup - Ensure the concentration of the product in the solvent is not too high, which could lead to premature precipitation. - If precipitation occurs, try to redissolve the precipitate in a suitable solvent and re-extract.
Degradation of the Product - Avoid high temperatures and extreme pH conditions during purification.
Issue 2: Persistent Impurities in the Final Product

Symptoms:

  • NMR, HPLC, or MS analysis shows the presence of one or more impurities after purification.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Co-elution of Impurities during Chromatography - Optimize the chromatography conditions. Try a different solvent system or a different stationary phase. For example, if using normal-phase silica gel, consider reverse-phase chromatography. - Use a shallower solvent gradient to improve the separation of closely eluting compounds.
Ineffective Crystallization - Ensure the chosen crystallization solvent is appropriate. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at low temperatures. - Try different crystallization techniques such as slow evaporation, vapor diffusion, or using a co-solvent system.
Presence of Stereoisomers - Diastereomers can often be separated by careful flash chromatography or preparative HPLC.[1] - Chiral resolution techniques may be necessary to separate enantiomers, such as forming diastereomeric salts with a chiral resolving agent.
Issue 3: Difficulty with Crystallization

Symptoms:

  • The product oils out instead of forming crystals.

  • The product does not precipitate from the solution.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Presence of Impurities - Impurities can inhibit crystal formation. It is recommended to purify the compound by another method, such as column chromatography, before attempting crystallization.
Inappropriate Solvent - Screen a variety of solvents or solvent mixtures. A simple crystallization was reported as an effective purification method in one synthesis.[4] - Consider using a solvent system where the product has moderate solubility.
Supersaturation Not Reached - Slowly evaporate the solvent to increase the concentration of the product. - Cool the solution slowly to induce crystallization. Seeding with a small crystal of the pure product can also help.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for purifying 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives.

Materials:

  • Silica gel (230-400 mesh)

  • Crude 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid

  • Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Hexanes, Ethyl Acetate)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM or a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increasing the percentage of MeOH in DCM). A gradient of 1-10% methanol in dichloromethane has been used for similar compounds.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Crystallization

This protocol provides a general method for crystallization.

Materials:

  • Purified 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid

  • Crystallization solvent(s)

  • Erlenmeyer flask, heating plate, ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the compound until it is completely dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.

  • Crystal Formation: The formation of crystals should be observed. If not, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. An optimized procedure for a derivative involved simple crystallization for isolation.[4]

Visualizations

Below are diagrams illustrating key workflows for troubleshooting and purification.

TroubleshootingWorkflow start Start: Purification Issue issue_low_yield Low Yield? start->issue_low_yield issue_impurities Persistent Impurities? issue_low_yield->issue_impurities No check_extraction Check Extraction pH & Repetitions issue_low_yield->check_extraction Yes issue_crystallization Crystallization Fails? issue_impurities->issue_crystallization No optimize_chromatography Optimize Chromatography (Solvent/Stationary Phase) issue_impurities->optimize_chromatography Yes repurify Re-purify by Chromatography issue_crystallization->repurify Yes end End: Pure Product issue_crystallization->end No check_elution Optimize Elution Gradient check_extraction->check_elution check_precipitation Monitor for Precipitation check_elution->check_precipitation check_precipitation->end try_crystallization Attempt Recrystallization optimize_chromatography->try_crystallization chiral_separation Consider Chiral Separation try_crystallization->chiral_separation chiral_separation->end screen_solvents Screen Crystallization Solvents repurify->screen_solvents induce_crystallization Induce Crystallization (Seeding/Cooling) screen_solvents->induce_crystallization induce_crystallization->end

Caption: Troubleshooting workflow for purification issues.

PurificationWorkflow start Start: Crude Product extraction Aqueous Workup & Extraction start->extraction concentration Concentration extraction->concentration chromatography Flash Column Chromatography concentration->chromatography purity_check1 Purity Check (TLC/HPLC) chromatography->purity_check1 purity_check1->chromatography Impure Fractions (Re-purify) crystallization Crystallization purity_check1->crystallization Pure Fractions purity_check2 Final Purity & Characterization (NMR, HPLC, MS) crystallization->purity_check2 purity_check2->chromatography Further Purification Needed end End: Purified Product purity_check2->end Product Meets Specs

References

preventing epimerization during 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during chemical reactions involving 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and modification of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives, with a focus on maintaining stereochemical integrity.

Q1: I am observing significant epimerization during the amide coupling of N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid. What are the likely causes and how can I minimize it?

A1: Epimerization at the C1 position is a common challenge, particularly with sterically hindered amino acids like 2-azabicyclo[2.1.1]hexane-1-carboxylic acid. The primary causes are often related to the reaction conditions, including the choice of coupling reagent, base, solvent, and temperature.

Troubleshooting Steps:

  • Coupling Reagent Selection: Carbodiimide reagents like DCC and EDC can be prone to causing epimerization.[1] Consider using coupling reagents known for low epimerization rates, such as those based on phosphonium or uronium salts like PyBOP, HBTU, HATU, and COMU.[2][3] For particularly sensitive couplings, specialized reagents like DEPBT and TSTU have been shown to be highly effective in minimizing epimerization.[1][4]

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Strong, non-nucleophilic bases are generally preferred. N,N-Diisopropylethylamine (DIPEA) is a common choice, but for reactions with a high risk of epimerization, a weaker base like N-methylmorpholine (NMM) may be advantageous. It is crucial to use the minimum necessary amount of base, as excess base can promote epimerization.

  • Reaction Temperature: Lowering the reaction temperature is a highly effective method to suppress epimerization. Whenever possible, perform the coupling reaction at 0 °C or even lower temperatures.

  • Solvent Choice: Polar aprotic solvents like DMF and NMP are common in peptide coupling reactions. However, for amino acids prone to epimerization, less polar solvents such as dichloromethane (DCM) might be a better choice.

  • Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., HOAt, OxymaPure) can significantly suppress epimerization by minimizing the lifetime of the reactive intermediate that is prone to racemization.[3]

Q2: How can I confirm if epimerization has occurred in my product?

A2: The most reliable method for detecting and quantifying epimerization is through chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying diastereomers. A suitable chiral stationary phase, such as those based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD), can be used to resolve the desired product from its epimer.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, high-field ¹H or ¹³C NMR spectroscopy can be used to distinguish between diastereomers. The signals of protons or carbons near the chiral center may show different chemical shifts for each epimer. However, the differences can be subtle, and peak overlap may complicate analysis.

Q3: Are there any specific recommendations for protecting the amine group of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid to prevent side reactions during coupling?

A3: Yes, the secondary amine should be protected to avoid unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used and effective protecting group. The introduction of the Boc group should be performed under mild conditions to prevent epimerization of the starting material. Optimal conditions for Boc protection are typically at temperatures between 0–25°C.

Q4: What is the underlying mechanism of epimerization during amide coupling, and how can understanding it help in preventing it?

A4: The primary mechanism of epimerization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This intermediate has an acidic proton at the C4 position (the original α-carbon of the amino acid), which can be easily abstracted by a base. Subsequent re-protonation can occur from either face, leading to a mixture of stereoisomers. The sterically hindered nature of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid can influence the rate of both oxazolone formation and its subsequent reactions. By choosing reaction conditions that either avoid the formation of the oxazolone or minimize its lifetime (e.g., by using efficient coupling reagents and additives), the extent of epimerization can be significantly reduced.

Data Presentation

ParameterCondition to Minimize EpimerizationRationale
Coupling Reagent DEPBT, TSTU, HATU, COMU, PyBOPThese reagents promote rapid amide bond formation, minimizing the lifetime of the reactive intermediate prone to epimerization.[1][2][3][4]
Additives OxymaPure, HOAt, HOBtThese additives act as acylating agents to form active esters that are more stable and less prone to epimerization than the initial activated species.[3]
Base N-methylmorpholine (NMM) > DIPEAWeaker bases are less likely to abstract the acidic proton from the oxazolone intermediate. Use minimal stoichiometry.
Temperature Low Temperature (e.g., 0 °C to -20 °C)Reduces the rate of the epimerization side reaction.
Solvent Less Polar Solvents (e.g., DCM)Can disfavor the formation of the polar oxazolone intermediate.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid with Minimal Epimerization

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (1.0 eq.) and the desired amine (1.0-1.2 eq.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Coupling Reagent and Additive: To the solution, add an additive such as OxymaPure or HOAt (1.1 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Reagent: Add the coupling reagent (e.g., HATU or COMU, 1.1 eq.) to the cooled solution.

  • Base Addition: Slowly add a weak base such as N-methylmorpholine (NMM) (1.1-1.5 eq.) to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Analyze the purified product for diastereomeric purity using chiral HPLC.

Protocol 2: Esterification of N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

This protocol is adapted from a literature procedure for a similar substrate.

  • Preparation: Dissolve N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (1.0 eq.) in a mixture of methanol and a suitable co-solvent like DCM.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2 eq.) to the cooled solution. The use of SOCl₂ for esterification can proceed with retention of configuration if the reaction is performed under appropriate conditions.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography.

Mandatory Visualization

Epimerization_Mechanism cluster_0 Amide Coupling Reaction N-Protected_Acid N-Protected 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) N-Protected_Acid->Activated_Intermediate Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_Intermediate->Oxazolone Intramolecular Cyclization Desired_Amide Desired Amide Product (Retention of Stereochemistry) Activated_Intermediate->Desired_Amide Nucleophilic Attack by Amine Epimerized_Oxazolone Epimerized 5(4H)-Oxazolone Oxazolone->Epimerized_Oxazolone Base-catalyzed Proton Abstraction and Reprotonation Oxazolone->Desired_Amide Nucleophilic Attack by Amine Epimerized_Oxazolone->Oxazolone Reversible Epimerized_Amide Epimerized Amide Product (Loss of Stereochemistry) Epimerized_Oxazolone->Epimerized_Amide Nucleophilic Attack by Amine Amine Amine Nucleophile Amine->Desired_Amide

Caption: Mechanism of epimerization via oxazolone formation.

Troubleshooting_Workflow Start Epimerization Observed? Check_Reagents Review Coupling Reagent, Base, and Additives Start->Check_Reagents Yes End Epimerization Minimized Start->End No Optimize_Reagents Switch to Low-Epimerization Reagent (e.g., DEPBT, HATU). Use Weaker Base (NMM). Add HOBt or OxymaPure. Check_Reagents->Optimize_Reagents Check_Conditions Review Temperature and Solvent Optimize_Conditions Lower Reaction Temperature (0°C or below). Use Less Polar Solvent (DCM). Check_Conditions->Optimize_Conditions Optimize_Reagents->Check_Conditions Analyze_Purity Analyze Product by Chiral HPLC Optimize_Conditions->Analyze_Purity Analyze_Purity->Start Still high Analyze_Purity->End Acceptable

Caption: Troubleshooting workflow for minimizing epimerization.

References

Technical Support Center: Synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on alternative synthetic routes for the novel bicyclic proline analog, 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid. This resource includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Alternative Synthetic Routes: An Overview

Several synthetic strategies have been developed to access the 2-Azabicyclo[2.1.1]hexane core. The choice of route often depends on the desired scale, stereochemical requirements, and available starting materials. This guide focuses on the following prominent methods:

  • Multigram Synthesis via Bicyclic Lactone Intermediate: An optimized and scalable route suitable for kilogram-scale production.[1]

  • Route from cis-Cyclobut-3-ene-1,2-dicarboxylic Anhydride: A method relying on a key stereoselective electrophilic addition.[2]

  • Organocatalytic Asymmetric Synthesis: An approach to enantiomerically enriched 2-azabicyclo[2.1.1]hexane derivatives.[3]

  • Additional Intramolecular Cyclization Strategies: Including I₂-promoted cyclization and oxetane rearrangement.

FAQs and Troubleshooting Guides

Route 1: Multigram Synthesis via Bicyclic Lactone Intermediate

Q1: I am experiencing low yields in the initial spiro-derivative formation. What are the critical parameters for this step?

A1: The formation of the spiro-derivative from a dihalide and a malonate is a critical step. Here are some troubleshooting tips:

  • Choice of Dihalide and Malonate: The original procedure using dichloride and diisopropyl malonate gives a spiro-derivative in 64% yield. However, switching to the corresponding dibromide and diethylmalonate has been shown to be more effective, increasing the yield of the subsequent bicyclic lactone to 77% over two steps.[1]

  • Reaction Conditions: Ensure anhydrous conditions and efficient stirring. The choice of base and solvent is also crucial. The reaction is typically carried out with a strong base like sodium hydride in a polar aprotic solvent such as DMF.

Q2: The isolation of the highly hydrophilic amino acid intermediate after the Curtius rearrangement and cyclization is proving difficult on a large scale. Are there alternative purification methods to ion-exchange chromatography?

A2: Yes, the hydrophilic nature of the amino acid intermediate makes large-scale purification by ion-exchange chromatography impractical. An optimized procedure involves the direct conversion of the crude amino acid to its N-Boc protected form by treating the reaction mixture with Boc-anhydride. The resulting N-Boc amino acid is less polar and can be extracted from the aqueous solution after acidification with NaHSO₄, allowing for purification by simple crystallization.[1]

Q3: My overall yield for the five-step synthesis of the key bicyclic building block is significantly lower than the reported 32%. Which steps are most likely affecting the yield?

A3: The overall yield is highly dependent on the efficiency of each step. The acidic rearrangement to form the bicyclic lactone and the Curtius rearrangement/cyclization are often the most challenging steps. Optimization of the starting materials as mentioned in Q1 can significantly improve the yield of the lactone. For the Curtius rearrangement, ensuring complete conversion and minimizing side reactions during the subsequent cyclization is key. The optimized protocol, which avoids ion-exchange chromatography, has been reported to provide a 32% overall yield on a 0.7 kg scale.[1]

Route 2: Synthesis from cis-Cyclobut-3-ene-1,2-dicarboxylic Anhydride

Q1: The stereoselectivity of the electrophilic addition of phenylselenyl bromide is not as high as expected. How can I improve this?

A1: The stereoselectivity of this key step is influenced by the solvent and reaction temperature. The reaction is typically performed in an aprotic solvent like methylene chloride.[2][4] Performing the reaction at low temperatures can enhance the stereoselectivity. It is also crucial to use high-purity phenylselenyl bromide, as impurities can lead to side reactions.

Q2: I am having trouble with the ring closure to form the 2-azabicyclohexane compound. What are the common issues?

A2: The subsequent ring closure is an intramolecular nucleophilic substitution that requires a strong base, typically sodium hydride.[2] Common issues include:

  • Incomplete Deprotonation: Ensure the carbamate nitrogen is fully deprotonated by using a sufficient excess of a strong, non-nucleophilic base.

  • Side Reactions: The presence of any protic impurities can quench the anion, preventing cyclization. Ensure all reagents and solvents are anhydrous.

  • Steric Hindrance: The conformation of the cyclobutane intermediate can affect the rate of ring closure.

Q3: The removal of the phenylselenyl group is resulting in a complex mixture of products. What is the recommended procedure?

A3: Reductive removal of the phenylselenyl group is typically achieved using a radical initiator like AIBN and a reducing agent such as tributyltin hydride. The reaction conditions should be carefully controlled to avoid over-reduction or other side reactions. Purification of the product is usually done by column chromatography.

Route 3: Organocatalytic Asymmetric Synthesis

Q1: The enantiomeric excess (ee) of my product is lower than reported. What factors can affect the enantioselectivity?

A1: The enantioselectivity of this organocatalytic reaction is highly dependent on the catalyst and reaction conditions.

  • Catalyst Choice: A confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst is crucial for achieving high enantioselectivity (up to 99:1 er).[3] The structure of the catalyst, including the substituents on the aromatic rings, plays a significant role.

  • Solvent and Temperature: The reaction is sensitive to the solvent system. A mixture of chloroform and dibutyl ether has been found to be optimal.[5] The reaction temperature also needs to be carefully controlled, with some substrates requiring slightly elevated temperatures (e.g., 35 °C) to achieve full conversion without compromising enantioselectivity.[5]

  • Substrate Purity: Impurities in the bicyclo[1.1.0]butane (BCB) or the N-aryl imine can interfere with the catalyst and reduce the enantiomeric excess.

Q2: I am observing the formation of a cyclobutenyl amine byproduct instead of the desired azabicyclo[2.1.1]hexane. Why is this happening?

A2: The formation of a cyclobutenyl amine suggests that the reaction is proceeding through a stepwise mechanism, and the intermediate carbocation is not stable enough to undergo the desired cyclization.[3] This is more likely to occur with monosubstituted BCBs that are less nucleophilic. In such cases, the carbocation intermediate may undergo deprotonation to form the cyclobutenyl amine. Using BCBs with electron-withdrawing groups can favor the desired cycloaddition pathway.

Q3: The reaction is not going to completion, even after extended reaction times. What can I do to improve the conversion?

A3: Low conversion can be due to several factors:

  • Catalyst Deactivation: Ensure that the reaction is performed under inert and anhydrous conditions to prevent catalyst deactivation.

  • Insufficient Catalyst Loading: While the catalyst loading is typically low (e.g., 5 mol%), for less reactive substrates, a slightly higher loading might be necessary.

  • Temperature: As mentioned, a slight increase in temperature might be required to drive the reaction to completion for certain substrates.[5]

Quantitative Data Summary

The following tables summarize the reported yields for the key steps in the different synthetic routes. Please note that yields can vary depending on the specific substrate, reaction scale, and experimental conditions.

Table 1: Multigram Synthesis via Bicyclic Lactone Intermediate [1]

StepReagents and ConditionsYield (%)
Spiro-derivative formation (optimized)Dibromide, Diethylmalonate~83%
Acidic rearrangement to bicyclic lactoneaq. HCl, reflux77%
Curtius rearrangement and cyclization1. SOCl₂, NaN₃ 2. aq. NaOH~80%
N-Boc protection and crystallization (optimized)Boc₂O, then acidification and crystallization54% from lactone
Overall Yield (5 steps) 32%

Table 2: Synthesis from cis-Cyclobut-3-ene-1,2-dicarboxylic Anhydride [2]

StepReagents and ConditionsYield (%)
Formation of cyclobutene dicarbamate1. LiAlH₄ 2. MsCl, Et₃N 3. NaN₃ 4. H₂, Pd/C 5. Protection-
Electrophilic addition of phenylselenyl bromidePhSeBr, CH₂Cl₂83-90%
Ring closure to 2-azabicyclohexaneNaH, THFHigh
Reductive removal of phenylselenyl groupBu₃SnH, AIBN-
Deprotection and functional group manipulation--

Table 3: Organocatalytic Asymmetric Synthesis [3][5]

Substrate TypeCatalystYield (%)Enantiomeric Ratio (er)
BCB amide with N-aryl imineConfined IDPi Brønsted acidup to 92%up to 97:3
BCB ester with N-aryl imineConfined IDPi Brønsted acidGoodup to 97:3
BCB ketone with N-aryl imineConfined IDPi Brønsted acidGoodExcellent
BCB amide with p-fluoro substituted N-aryl imineConfined IDPi Brønsted acid-90:10
BCB amide with p-CF₃ substituted N-aryl imineConfined IDPi Brønsted acid-60:40

Experimental Protocols

Detailed, step-by-step methodologies for the key experiments are provided below.

Protocol 1: Optimized Multigram Synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline (Key Intermediate in Route 1)[1]
  • Synthesis of Bicyclic Lactone: The bicyclic lactone intermediate is prepared in two steps from the corresponding dibromide and diethylmalonate with an overall yield of 64%.

  • Curtius Rearrangement and Cyclization: The bicyclic lactone is subjected to a Curtius rearrangement using sodium azide followed by basic hydrolysis and cyclization to afford the highly hydrophilic amino acid as a salt in approximately 80% yield.

  • N-Boc Protection and Purification: To the crude aqueous solution of the amino acid salt, di-tert-butyl dicarbonate (Boc₂O) is added. The reaction mixture is stirred until the reaction is complete (monitored by TLC). The mixture is then acidified with solid sodium bisulfate (NaHSO₄) to a pH of ~2-3. The resulting N-Boc protected amino acid precipitates or is extracted with an organic solvent. The pure product is obtained by crystallization, with a 54% yield from the bicyclic lactone.

Protocol 2: Key Steps for the Synthesis from cis-Cyclobut-3-ene-1,2-dicarboxylic Anhydride (Route 2)[3]
  • Preparation of Cyclobutene Dicarbamate: The starting anhydride is converted to the corresponding dicarbamate through a multi-step sequence involving reduction, mesylation, azidation, reduction of the azides, and protection of the resulting amines.

  • Electrophilic Addition: To a solution of the cyclobutene dicarbamate in anhydrous dichloromethane at low temperature (-78 °C), a solution of phenylselenyl bromide in dichloromethane is added dropwise. The reaction is stirred at low temperature until completion.

  • Ring Closure: The product from the previous step is dissolved in anhydrous THF, and sodium hydride is added portionwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the cyclization is complete.

Protocol 3: General Procedure for Organocatalytic Asymmetric Synthesis (Route 3)[4][6]
  • Reaction Setup: In a glovebox, a vial is charged with the imidodiphosphorimidate (IDPi) catalyst (5 mol%). The bicyclo[1.1.0]butane (BCB) derivative (1.0 equiv.) is added, followed by the solvent (a mixture of CHCl₃ and dibutyl ether).

  • Reaction Execution: The N-aryl imine (1.2 equiv.) is added, and the vial is sealed and stirred at the optimized temperature (e.g., 35 °C).

  • Work-up and Purification: The reaction progress is monitored by TLC or ¹H NMR. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2-azabicyclo[2.1.1]hexane derivative. The enantiomeric ratio is determined by chiral HPLC analysis.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic routes to 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid.

G cluster_route1 Route 1: Multigram Synthesis A1 Dibromide + Diethylmalonate B1 Spiro-derivative A1->B1 Base C1 Bicyclic Lactone B1->C1 Acidic rearrangement D1 Amino Acid Intermediate C1->D1 Curtius rearrangement + Cyclization E1 N-Boc-4-hydroxymethyl-2,4-methanoproline D1->E1 Boc₂O F1 2-Azabicyclo[2.1.1]hexane- 1-carboxylic acid E1->F1 Deprotection & Oxidation

Caption: Multigram synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid.

G cluster_route2 Route 2: From cis-Cyclobut-3-ene-1,2-dicarboxylic Anhydride A2 cis-Cyclobut-3-ene-1,2- dicarboxylic Anhydride B2 Cyclobutene Dicarbamate A2->B2 Multi-step conversion C2 Phenylselenyl Intermediate B2->C2 PhSeBr D2 2-Azabicyclohexane Derivative C2->D2 Base-mediated ring closure E2 Final Product D2->E2 Deprotection & Functionalization

Caption: Synthesis from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride.

G cluster_route3 Route 3: Organocatalytic Asymmetric Synthesis A3 Bicyclo[1.1.0]butane (BCB) C3 Chiral 2-Azabicyclo[2.1.1]hexane Derivative A3->C3 B3 N-Aryl Imine B3->C3 Confined IDPi Brønsted Acid Catalyst

Caption: Organocatalytic asymmetric synthesis of the 2-azabicyclo[2.1.1]hexane core.

References

dealing with poor solubility of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives.

Troubleshooting Guide: Addressing Poor Solubility

This guide is designed to help you navigate common solubility issues encountered during your experiments.

Question: My 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid derivative has poor aqueous solubility. What are the initial steps I should take?

Answer:

Initial steps should focus on understanding the physicochemical properties of your specific derivative and employing fundamental solubilization techniques.

  • Characterize Your Compound:

    • Determine the pKa: The ionization state of your compound is critical. As an amino acid derivative, it will have at least two pKa values. Solubility is often lowest at the isoelectric point (pI) and increases as the pH moves away from the pI.

    • Measure LogP/LogD: This will quantify the lipophilicity of your derivative. A high LogP/LogD value suggests that lipid-based formulation strategies might be more effective.

    • Assess Solid-State Properties: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if your compound is crystalline or amorphous. Amorphous forms are generally more soluble than their crystalline counterparts.

  • Basic Formulation Approaches:

    • pH Adjustment: This is the simplest and often most effective method for ionizable compounds. For your acidic derivatives, increasing the pH above the pKa of the carboxylic acid will form a more soluble salt. For basic derivatives, decreasing the pH below the pKa of the amine will achieve the same.

    • Co-solvents: The use of water-miscible organic solvents can significantly enhance solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

Question: I've tried basic pH adjustment and co-solvents with limited success. What advanced formulation strategies can I explore?

Answer:

For more challenging derivatives, several advanced formulation strategies can be employed. The choice of strategy will depend on the specific properties of your compound and the intended application.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.

    • Micronization: Reduces particle size to the micron range.

    • Nanonization: Creates nanosuspensions with particle sizes in the nanometer range, dramatically increasing the dissolution rate.

  • Use of Solubilizing Excipients:

    • Surfactants: These form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility. Common examples include Tween 80 and Solutol HS-15.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic parts of the molecule from water.

  • Lipid-Based Drug Delivery Systems (LBDDS): If your derivative is lipophilic, these systems can be very effective. They range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gastrointestinal tract.

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier at the molecular level. This can create a more soluble amorphous form of the drug.

Question: How do I choose the most appropriate solubility enhancement strategy for my specific derivative?

Answer:

The selection of a suitable strategy is a multi-factorial decision. The following workflow can guide your choice:

G start Poorly Soluble Derivative char Characterize Physicochemical Properties (pKa, LogP, Solid State) start->char ionizable Is the compound ionizable? char->ionizable ph_adjust pH Adjustment ionizable->ph_adjust Yes lipophilic Is LogP > 3? ionizable->lipophilic No cosolvent Co-solvents ph_adjust->cosolvent end Optimized Formulation cosolvent->end lbdds Lipid-Based Formulations (SEDDS, etc.) lipophilic->lbdds Yes amorphous Consider Amorphous Solid Dispersions lipophilic->amorphous No lbdds->end particle_size Particle Size Reduction (Micronization, Nanonization) amorphous->particle_size excipients Complexation (Cyclodextrins, Surfactants) particle_size->excipients excipients->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: Are 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives inherently poorly soluble?

A1: Not necessarily. In fact, studies on the closely related 2,4-methanopyrrolidines have shown that this bicyclic scaffold can lead to improved water solubility and reduced lipophilicity compared to simpler pyrrolidine analogues. The solubility of a specific derivative will ultimately depend on the nature of the substituents on the bicyclic core.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2:

  • Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then adding this solution to an aqueous buffer. It measures the concentration at which the compound precipitates. This is a high-throughput method often used in early drug discovery for screening.

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent. It is determined by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours). This is a more accurate measure and is critical for lead optimization and formulation development.

For initial screening, kinetic solubility is sufficient. For lead optimization and pre-formulation studies, thermodynamic solubility is essential.

Q3: Can I predict the solubility of my derivatives in silico?

A3: Yes, several computational models can predict aqueous solubility based on the chemical structure. These models use parameters like LogP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. While these predictions are useful for prioritizing compounds, experimental verification is always necessary.

Q4: My compound is a hydrochloride salt. Shouldn't it be water-soluble?

A4: While forming a salt is a common strategy to increase solubility, it doesn't guarantee high water solubility, especially for highly lipophilic parent molecules. The overall physicochemical properties of the entire molecule still play a dominant role. If the hydrochloride salt still exhibits poor solubility, further formulation strategies will be required.

Data on Solubility Trends

Functional Group/ModificationExpected Impact on Aqueous SolubilityRationale
Introduction of Polar Groups (-OH, -NH2, -COOH)Increase Increases hydrogen bonding capacity with water.
Introduction of Ionizable Groups (acidic or basic)pH-Dependent Increase Allows for salt formation at appropriate pH values, significantly increasing solubility.
Alkylation (e.g., adding methyl, ethyl groups)Decrease Increases lipophilicity (higher LogP).
Aromatic Substitution Decrease Generally increases lipophilicity.
Fluorination Variable Can increase solubility by modulating pKa or by participating in favorable interactions with water, but can also increase lipophilicity depending on the context.
Formation of Amorphous Solid Increase The amorphous state has higher free energy than the crystalline state, leading to increased apparent solubility and faster dissolution.

Experimental Protocols

Protocol 1: Determination of Kinetic Aqueous Solubility

This protocol is adapted for high-throughput screening of compound solubility.

G cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare 10 mM stock solution in DMSO assay1 Add stock solution to aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate prep1->assay1 assay2 Incubate at room temperature for 1-2 hours with shaking assay1->assay2 analysis1 Measure turbidity using a nephelometer or UV-Vis plate reader (e.g., at 620 nm) assay2->analysis1 analysis2 Determine the concentration at which precipitation is observed analysis1->analysis2

Caption: Workflow for kinetic solubility determination.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Cover the plate and incubate at room temperature for 1 to 2 hours with gentle shaking.

  • Detection: Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the blank.

Protocol 2: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol provides the equilibrium solubility, which is the gold standard.

G start Add excess solid compound to aqueous buffer in a vial incubate Incubate at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to reach equilibrium start->incubate separate Separate the undissolved solid (e.g., by centrifugation or filtration) incubate->separate quantify Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS) separate->quantify end Thermodynamic Solubility quantify->end

Caption: Workflow for thermodynamic solubility determination.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions) in a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the saturated solution from the excess solid. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Technical Support Center: 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up production of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid?

A1: The primary challenges include maintaining a good overall yield, managing the purification of highly hydrophilic intermediates, ensuring the safe handling of potentially hazardous reagents, and controlling the formation of byproducts.[1] One of the key difficulties is the isolation of amphiphilic amino acid intermediates from aqueous solutions, which often necessitates alternative purification strategies to ion-exchange chromatography for large-scale production.[1]

Q2: Is there an established multi-gram or kilogram-scale synthesis protocol?

A2: Yes, an optimized protocol for the N-Boc protected 4-hydroxymethyl derivative has been developed and scaled up to 0.7 kg.[1] This multi-step synthesis achieves a 32% overall yield and notably avoids ion-exchange chromatography for product isolation.[1]

Q3: What are the typical starting materials for the synthesis?

A3: One established route starts from a spiro-derivative of oxetane, which undergoes an acidic rearrangement. Another approach involves the I2-promoted cyclization of a methylenecyclobutane derivative.[1] Careful selection of starting materials is crucial for the success of the scale-up.

Q4: What is the final form of the product, and what is its typical purity?

A4: 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid is often isolated and commercially available as a hydrochloride salt. It is a solid with a purity of 95% or higher.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and its intermediates.

Problem Possible Cause(s) Recommended Solution(s)
Low Overall Yield (<30%) 1. Inefficient cyclization reaction. 2. Product loss during extraction of hydrophilic intermediates. 3. Degradation of intermediates during purification.1. Optimize cyclization reaction conditions (temperature, catalyst, reaction time). 2. For hydrophilic amino acids, perform in-situ protection (e.g., with Boc₂O) before extraction to increase organic solubility. 3. Avoid ion-exchange chromatography at scale; consider crystallization or alternative non-chromatographic purification methods.[1]
Difficulty Isolating Amino Acid Intermediate The intermediate is highly soluble in the aqueous phase due to its zwitterionic nature.After acidification of the aqueous solution, directly add Boc₂O to form the N-Boc protected amino acid, which can then be extracted with an organic solvent.
Formation of Impurities 1. Incomplete reaction. 2. Side reactions, such as the formation of cyclobutenyl amine.[2] 3. Use of hazardous reagents like sodium azide (NaN₃) can lead to undesired byproducts if not handled correctly.[1]1. Monitor reaction progress closely using TLC or LC-MS to ensure completion. 2. Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize side product formation. 3. Ensure strict adherence to safety protocols and reaction conditions when using hazardous reagents.
Issues with Protective Groups 1. Incomplete protection or deprotection. 2. Hydrolysis of ester groups during workup.[3]1. For N-Boc protection, ensure the pH is appropriately adjusted for the reaction. For deprotection, use appropriate acidic conditions (e.g., refluxing in aqueous suspension). 2. Carefully control the pH and temperature during aqueous workup steps to prevent premature cleavage of ester protecting groups.

Experimental Protocols

Optimized Isolation of N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (Key Intermediate)

This protocol is adapted from a reported kilogram-scale synthesis and avoids ion-exchange chromatography.[1]

  • Reaction Quenching and pH Adjustment: Following the cyclization and hydrolysis to the amino acid, carefully acidify the aqueous reaction mixture with NaHSO₄.

  • In-Situ N-Boc Protection: To the acidified aqueous solution containing the hydrophilic amino acid, add Di-tert-butyl dicarbonate (Boc₂O) without prior isolation of the amino acid.

  • Extraction: Stir the mixture until the reaction is complete (monitor by TLC or LC-MS). The resulting N-Boc protected amino acid will have increased hydrophobicity. Extract the product from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can often be purified by simple crystallization.[1]

Visualized Workflows

G cluster_synthesis Synthesis Workflow A Starting Materials (e.g., Oxetane Derivative) B Cyclization & Hydrolysis A->B C Aqueous Solution of Hydrophilic Amino Acid B->C D In-situ Boc Protection C->D E Extraction D->E F Crystallization E->F G N-Boc Protected Intermediate F->G H Deprotection G->H I Final Product H->I

Caption: Optimized synthesis workflow for 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid.

G cluster_troubleshooting Troubleshooting Low Yield Start Low Overall Yield Check1 Check Cyclization Efficiency Start->Check1 Action1 Optimize Reaction Conditions Check1->Action1 Poor Check2 Assess Product Loss During Extraction Check1->Check2 Good Action1->Check2 Action2 Implement In-situ Protection Check2->Action2 High Loss Check3 Analyze Purification Method Check2->Check3 Low Loss Action2->Check3 Action3 Replace Ion-Exchange with Crystallization Check3->Action3 Using Ion-Exchange End Improved Yield Check3->End Optimized Action3->End

References

minimizing side reactions in peptide synthesis with 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating the conformationally constrained proline analog, 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid (also known as 2,4-methanoproline), into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and why is it used in peptide synthesis?

A1: 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid is a rigid, bicyclic analog of proline.[1] Its constrained structure is used to introduce conformational rigidity into a peptide backbone, which can be advantageous for stabilizing specific secondary structures, such as β-turns or helices, and for enhancing metabolic stability and bioactivity.[1][2]

Q2: What are the main challenges when incorporating this amino acid into a peptide sequence?

A2: The primary challenge is steric hindrance. The bulky, bicyclic structure of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain.[3] This can result in deletion sequences and lower overall yield and purity of the target peptide.

Q3: What are the most common side reactions associated with the use of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid?

A3: Besides incomplete coupling, the most significant side reactions are:

  • Diketopiperazine (DKP) formation: This is particularly prevalent when the constrained proline analog is one of the first two amino acids at the N-terminus of the peptide.[4][5][6][7][8] The dipeptide can cyclize and cleave from the resin, terminating chain elongation.[9]

  • Racemization: While proline itself is not prone to racemization during coupling, the activation of any amino acid can pose a risk.[9][10][11] Using appropriate coupling reagents and additives is crucial to minimize this side reaction.

Q4: Which coupling reagents are recommended for 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid?

A4: For sterically hindered amino acids, potent uronium/aminium or phosphonium salt-based coupling reagents are highly recommended.[12][13] Reagents such as HATU, HCTU, and COMU have been shown to be effective in promoting efficient coupling for challenging residues.[3][14][15][16] Standard carbodiimide reagents like DCC or DIC are often less effective for such demanding couplings.

Q5: Is it necessary to double-couple 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid?

A5: While not always mandatory, double coupling is a highly recommended strategy to ensure the highest possible yield and to minimize the formation of deletion sequences, especially for valuable or complex peptides. An extended single coupling may be sufficient in some cases, but starting with a double coupling protocol is a prudent approach.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the incorporation of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid.

Issue Potential Cause Recommended Solution & Rationale
Low crude peptide yield after cleavage Incomplete coupling of the constrained proline analog: The Kaiser test may give a false negative.1. Optimize Coupling Reagent: Switch to a more potent uronium/aminium (HATU, HCTU, COMU) or phosphonium (PyBOP) salt reagent.[12][13] 2. Double Couple: Perform a second coupling step with a fresh solution of activated amino acid. 3. Increase Reaction Time: Extend the coupling time to several hours or overnight. 4. Microwave Assistance: If available, use a microwave peptide synthesizer to overcome the activation energy barrier.
Peptide aggregation on the resin: The growing peptide chain, especially if hydrophobic, can aggregate, hindering reagent access.1. Use Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures. 2. Solvent Choice: Use NMP or a mixture of DMF/NMP/DCM to improve solvation.[17]
Presence of a major impurity peak corresponding to a deletion sequence Incomplete Fmoc deprotection of the preceding residue: Steric hindrance from the growing peptide chain can prevent complete removal of the Fmoc group.1. Increase Deprotection Time: Extend the piperidine treatment time or perform a second deprotection step.[17] 2. Use a Stronger Deprotection Solution: Consider using DBU in the piperidine solution for very difficult deprotections.
Incomplete coupling of the constrained proline analog. See solutions for "Low crude peptide yield after cleavage".
Peptide chain termination, especially at the dipeptide stage Diketopiperazine (DKP) formation: The N-terminal dipeptide containing the constrained proline analog cyclizes and cleaves from the resin.1. Choice of Resin: Use a 2-chlorotrityl chloride (2-CTC) resin. Its steric bulk hinders the back-biting cyclization that leads to DKP formation.[9] 2. Dipeptide Coupling: Couple the second and third amino acids as a pre-formed dipeptide to bypass the vulnerable dipeptide-resin stage.
Presence of a diastereomeric impurity Racemization of the activated amino acid: The activating conditions may be too harsh or the base too strong.1. Use Racemization Suppressing Additives: Ensure your coupling protocol includes an additive like HOAt or OxymaPure.[10] Reagents like HATU and COMU already incorporate these moieties.[12] 2. Choice of Base: Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA, especially for segment couplings.[10]

Quantitative Data on Coupling Reagent Performance

While specific comparative data for 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid is limited in the literature, the following table summarizes the performance of various coupling reagents for the synthesis of a "difficult" model peptide, the acyl carrier protein (ACP) fragment (65-74), which is a common benchmark for evaluating coupling efficiency.[13] This data can serve as a useful guide for selecting a reagent for the sterically hindered 2,4-methanoproline.

Coupling Reagent Class Crude Purity (%) for ACP (65-74) Synthesis Key Observations
HATU Uronium/Aminium SaltHighConsistently high purity with fewer deletion products.[13]
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, producing peptides of high purity.[13][14]
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.[13]
PyBOP Phosphonium SaltLower than HATU/HCTUCan result in additional impurities in the crude product.[13]
COMU Uronium SaltLower than HBTU/HCTUIn some studies, COMU was found to be less effective than HBTU/HCTU for this specific model peptide.[13]

Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.

Experimental Protocols

Protocol 1: Standard Double Coupling of Fmoc-2-Azabicyclo[2.1.1]hexane-1-carboxylic acid-OH using HATU

This protocol is a recommended starting point for incorporating the sterically hindered proline analog.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide or 2-chlorotrityl chloride resin) in dimethylformamide (DMF) for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine of the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-2-Azabicyclo[2.1.1]hexane-1-carboxylic acid-OH (3 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (2.9 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Drain the coupling solution.

  • Washing:

    • Wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling:

    • Repeat steps 2.1 through 2.5 with a fresh solution of activated amino acid.

    • Agitate the reaction vessel for another 2-4 hours or overnight.

  • Final Washing and Monitoring:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (2-3 times).

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), capping any unreacted amines with acetic anhydride is recommended before proceeding to the next deprotection step.

Visualizations

Troubleshooting Workflow for Incomplete Coupling

G start Incomplete Coupling Detected (e.g., via LC-MS analysis of a test cleavage) q1 Is the residue at the N-terminal dipeptide stage? start->q1 dkp High risk of Diketopiperazine (DKP) formation. q1->dkp Yes q2 What type of coupling reagent was used? q1->q2 No sol_dkp1 Use 2-chlorotrityl chloride (2-CTC) resin. dkp->sol_dkp1 sol_dkp2 Couple as a pre-formed dipeptide. dkp->sol_dkp2 carbodiimide Carbodiimide (DCC, DIC) q2->carbodiimide Standard q3 Was a single coupling performed? q2->q3 Potent potent_reagent Switch to a more potent reagent: Uronium/Aminium (HATU, HCTU, COMU) or Phosphonium (PyBOP). carbodiimide->potent_reagent double_couple Implement a double coupling protocol. q3->double_couple Yes q4 What were the reaction time and temperature? q3->q4 No (already double coupled) extend_time Increase coupling time (e.g., overnight). q4->extend_time Standard (e.g., 2h, RT) use_microwave Consider using microwave-assisted synthesis. q4->use_microwave Extended aggregation Consider peptide aggregation as a cause. extend_time->aggregation use_microwave->aggregation sol_agg1 Use chaotropic salts (e.g., LiCl). aggregation->sol_agg1 sol_agg2 Use aggregation-disrupting solvents (e.g., NMP). aggregation->sol_agg2

Caption: Troubleshooting decision tree for incomplete coupling reactions.

General SPPS Cycle for Incorporating a Sterically Hindered Amino Acid

SPPS_Cycle cluster_0 SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine in DMF) wash1 Wash (DMF) deprotection->wash1 coupling Double Coupling of Fmoc-AzaBCH-OH (e.g., with HATU/DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 monitoring Monitoring (e.g., Kaiser Test) wash2->monitoring monitoring->coupling Incomplete (Recouple/Cap) next_cycle Proceed to next cycle or Final Cleavage monitoring->next_cycle Coupling Complete

Caption: SPPS workflow for a hindered amino acid.

References

impact of protecting groups on 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and its protected derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the role of the nitrogen protecting group on the reactivity of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid?

A1: The protecting group on the nitrogen atom of the 2-azabicyclo[2.1.1]hexane core plays a crucial role in modulating the molecule's reactivity. By temporarily shielding the amine, it prevents unwanted side reactions and allows for selective transformations at other functional groups, such as the carboxylic acid. The choice of protecting group influences the overall stability of the molecule to various reaction conditions and dictates the deprotection strategy.

Q2: Which nitrogen protecting group is most suitable for my synthesis: Boc, Cbz, or Benzyl?

A2: The selection of a protecting group depends on the specific synthetic route and the compatibility with subsequent reaction conditions.

  • N-Boc (tert-Butoxycarbonyl): Ideal for syntheses requiring acidic deprotection conditions. It is stable to hydrogenolysis and a wide range of non-reductive conditions. The Boc group is a popular choice due to its ease of removal under mild acidic conditions.

  • N-Cbz (Benzyloxycarbonyl): Offers robustness towards a broader range of non-reductive conditions compared to Boc. It is readily removed under mild hydrogenolysis conditions, making it suitable for molecules with acid-sensitive functional groups.[1]

  • N-Benzyl: Also removed by hydrogenolysis, though sometimes requiring harsher conditions than the Cbz group. Its introduction is typically straightforward via reductive amination or alkylation.

Q3: How does the protecting group influence the stereochemical outcome of reactions on the bicyclic core?

A3: The nature of the N-protecting group can influence the stereoselectivity of reactions at other positions on the 2-azabicyclo[2.1.1]hexane ring. While specific comparative studies on this exact scaffold are limited, in analogous bicyclic systems like nortropinones, the choice of protecting group has been shown to affect the stereochemical outcome of reductions of a ketone. For instance, with N-Cbz protected nortropinone, the stereoselectivity is highly dependent on the reducing agent, with bulky reagents favoring attack from the less hindered face.

Q4: What are the typical conditions for deprotecting N-Boc and N-Cbz groups in 2-azabicyclo[2.1.1]hexane derivatives?

A4:

  • N-Boc deprotection: Typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

  • N-Cbz deprotection: Commonly removed by catalytic hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] Transfer hydrogenation methods can also be employed.[1]

Troubleshooting Guides

Problem 1: Low yield during N-Boc protection of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid.

Possible Cause Suggested Solution
Incomplete reaction Ensure an adequate excess of Boc-anhydride (Boc₂O) is used. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
Incorrect base or pH Use a suitable base, such as sodium bicarbonate or triethylamine, to maintain a basic pH throughout the reaction.
Hydrolysis of Boc-anhydride Ensure all reagents and solvents are dry, as water can hydrolyze Boc-anhydride, reducing its effectiveness.
Difficult purification The product, N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, can be amphiphilic. An optimized workup involving careful pH adjustment and extraction with an appropriate organic solvent is crucial.

Problem 2: Incomplete deprotection of the N-Cbz group via hydrogenolysis.

Possible Cause Suggested Solution
Catalyst poisoning Ensure the substrate is free of impurities that can poison the palladium catalyst (e.g., sulfur-containing compounds). If necessary, purify the substrate before the reaction.
Inactive catalyst Use a fresh, high-quality palladium on carbon catalyst. The catalyst activity can degrade over time.
Insufficient hydrogen pressure While many hydrogenations proceed at atmospheric pressure, some substrates may require higher hydrogen pressure to go to completion.
Sluggish reaction In some cases, the reaction can be sluggish. Using saturated ammonia in methanol as a solvent can sometimes suppress undesired reactivity and improve the yield of the desired amine.

Problem 3: Unexpected side products during esterification of N-Boc-2-Azabicyclo[2.1.1]hexane-1-carboxylic acid.

Possible Cause Suggested Solution
Partial deprotection of the Boc group If using acidic conditions for esterification (e.g., Fischer esterification), the Boc group may be partially or fully cleaved. Consider using milder, non-acidic coupling reagents like DCC/DMAP or HATU.
Steric hindrance The carboxylic acid at the bridgehead position is sterically hindered. The reaction may require longer reaction times, elevated temperatures, or more reactive esterification agents.
Epimerization While less common at the bridgehead carbon, ensure that the reaction conditions, particularly the base used in coupling reactions, are not promoting epimerization at other stereocenters if present.

Data Presentation

Table 1: Comparison of N-Protecting Groups for 2-Azabicyclo[2.1.1]hexane Derivatives

Protecting GroupCommon Reagent for ProtectionTypical Protection YieldCommon Deprotection MethodKey AdvantagesKey Disadvantages
Boc Di-tert-butyl dicarbonate (Boc₂O)HighAcidic (TFA, HCl)Orthogonal to hydrogenolysis; mild deprotectionLabile to strong acids
Cbz Benzyl chloroformate (Cbz-Cl)High (e.g., 90%)[1]Hydrogenolysis (H₂, Pd/C)Stable to a wide range of non-reductive conditionsNot compatible with reactions involving catalytic reduction
Benzyl (Bn) Benzyl bromide (BnBr)Moderate to HighHydrogenolysis (H₂, Pd/C)Stable protecting groupMay require harsher hydrogenolysis conditions than Cbz

Table 2: Reported Yields for Reactions of Protected 2-Azabicyclo[2.1.1]hexane Derivatives

Starting MaterialReactionProductYieldReference
4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acidN-Boc protectionN-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid32% (over 4 steps)
N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acidBase-promoted benzylationN-Boc-4-(benzyloxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid benzyl ester-
N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acidEsterification (MeI, K₂CO₃)Methyl N-Boc-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate70%
Amine hydrochlorideN-Boc protectionN-Boc protected alcohol98%
N-Cbz imine[3+2] cycloadditionN-Cbz-azabicyclo[2.1.1]hexaneQuantitative[2]

Experimental Protocols

Protocol 1: N-Cbz Protection of an Amine

This protocol describes a general procedure for the N-protection of an amine using benzyl chloroformate (Cbz-Cl).

Materials:

  • Amine starting material

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 equiv) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 equiv) to the stirred solution at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for 20 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo.

  • Purify the resulting residue by silica gel column chromatography to obtain the N-Cbz protected product.[1]

Protocol 2: N-Cbz Deprotection via Hydrogenolysis

This protocol outlines a general procedure for the removal of a Cbz group using catalytic hydrogenolysis.

Materials:

  • N-Cbz protected compound

  • Methanol (MeOH)

  • 5% Palladium on carbon (Pd-C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the N-Cbz protected compound in methanol.

  • Add 5% Pd-C catalyst to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature or slightly elevated temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate in vacuo to obtain the deprotected amine. The crude product may be used in the next step without further purification.[1]

Visualizations

experimental_workflow_N_Cbz_protection start Start: Amine Solution add_base Add NaHCO3 start->add_base cool Cool to 0 °C add_base->cool add_cbz Add Cbz-Cl cool->add_cbz react Stir at 0 °C for 20h add_cbz->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end End: N-Cbz Protected Product purify->end

Caption: Experimental workflow for N-Cbz protection of an amine.

logical_relationship_protecting_groups cluster_synthesis Synthetic Strategy cluster_deprotection Deprotection Strategy start 2-Azabicyclo[2.1.1]hexane -1-carboxylic acid pg_choice Choice of Protecting Group start->pg_choice boc Boc Protection pg_choice->boc Acid Labile cbz Cbz Protection pg_choice->cbz H2 Labile bn Benzyl Protection pg_choice->bn H2 Labile deprotection_choice Reaction Conditions boc->deprotection_choice cbz->deprotection_choice bn->deprotection_choice acid Acidic Conditions (TFA, HCl) deprotection_choice->acid Boc Cleavage hydrogenolysis Hydrogenolysis (H2, Pd/C) deprotection_choice->hydrogenolysis Cbz/Bn Cleavage end_product Functionalized Product acid->end_product hydrogenolysis->end_product

Caption: Decision logic for selecting and deprotecting nitrogen protecting groups.

References

Validation & Comparative

A Comparative Guide to the Conformational Effects of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid and Proline in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational effects of incorporating 2-azabicyclo[2.1.1]hexane-1-carboxylic acid, a rigid proline analog, versus the natural amino acid proline into peptide structures. The inclusion of experimental data and detailed methodologies aims to equip researchers with the necessary information to make informed decisions in peptide design and drug development.

Introduction to Proline and its Conformational Significance

Proline is a unique proteinogenic amino acid due to its secondary amine and cyclic side chain, which is fused to the peptide backbone.[1] This structure imposes significant conformational constraints on peptides and proteins.[1][2] Key conformational features of proline include:

  • Restricted Phi (φ) Torsion Angle: The cyclic nature of proline restricts the φ backbone dihedral angle to approximately -60°.[2]

  • Cis-Trans Isomerism: The X-Pro peptide bond can adopt both cis and trans conformations, with the trans form being generally more stable.[1][3] This isomerization can be a rate-limiting step in protein folding.[4]

  • Ring Pucker: The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo and Cγ-endo.[2] This ring pucker influences the overall backbone conformation of the peptide.[1]

2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid: A Conformationally Locked Proline Analog

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as 2,4-methanoproline, is a bicyclic analog of proline where a methylene bridge connects the Cγ and Cα atoms.[1][5] This rigid structure effectively "locks" the pyrrolidine ring into a specific conformation, mimicking either the Cγ-exo or Cγ-endo pucker of proline, depending on its stereochemistry.[1] This conformational rigidity makes it a valuable tool for investigating the influence of proline pucker on peptide and protein structure and function.[1][6]

Comparative Analysis of Conformational Effects

The introduction of the methano bridge in 2-azabicyclo[2.1.1]hexane-1-carboxylic acid leads to distinct conformational properties compared to the more flexible proline residue.

Peptide Backbone Geometry

The rigid bicyclic structure of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid imposes greater constraints on the peptide backbone compared to proline. This can lead to the stabilization of specific secondary structures, such as β-turns.

Below is a table summarizing key conformational parameters for proline and its constrained analog.

ParameterProline2-Azabicyclo[2.1.1]hexane-1-carboxylic AcidReference(s)
Ring Pucker Interconverts between Cγ-exo and Cγ-endoFixed pucker (mimics either Cγ-exo or Cγ-endo)[1]
φ Dihedral Angle ~ -58° to -70°More constrained than proline[7]
ψ Dihedral Angle ~ 143° to 152°More constrained than proline[7]
Trans/Cis Amide Bond Ratio

The puckering of the proline ring has a significant influence on the trans/cis ratio of the preceding peptide bond.[1] By locking the ring pucker, 2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives can be used to dissect the contributions of ring conformation from electronic effects on the amide bond equilibrium.

The following table presents the trans/cis ratio (Ktrans/cis) for N-acetylated methyl esters of proline and its analogs, demonstrating the influence of ring constraint.

Compound (Ac-Xaa-OMe)Ktrans/cisReference(s)
Ac-Pro-OMe4.6[7]
Ac-methano-Pro-OMeVaries with solvent, generally high trans preference[1]
Ac-(4R)-Flp-OMe (Cγ-exo pucker favored)6.7[7]
Ac-(4S)-flp-OMe (Cγ-endo pucker favored)2.5[7]
Ac-(4R)-Hyp-OMe (Cγ-exo pucker favored)6.1[7]
Ac-(4S)-hyp-OMe (Cγ-endo pucker favored)2.4[7]

Flp = Fluoroproline, Hyp = Hydroxyproline

Experimental Methodologies

Accurate characterization of the conformational effects of these amino acids relies on a combination of spectroscopic and structural techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the solution-state conformation of peptides, including the determination of the trans/cis ratio of prolyl peptide bonds.

Protocol for Determining Trans/Cis Ratio:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire one-dimensional ¹H, ¹³C, or ¹⁹F NMR spectra. The slow isomerization on the NMR timescale results in distinct sets of resonances for the cis and trans conformers.

  • Signal Assignment: Assign the resonances corresponding to the cis and trans isomers. For proline, the Cβ and Cγ chemical shifts are particularly sensitive to the amide bond conformation.[8]

  • Quantification: Integrate the well-resolved signals for both isomers. The ratio of the integrals directly corresponds to the population ratio of the trans and cis conformers (Ktrans/cis).

  • 2D NMR: For complex spectra, 2D NMR techniques such as NOESY and EXSY can be used to confirm assignments and study the kinetics of isomerization.

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state, allowing for precise determination of bond lengths, bond angles, and dihedral angles.

General Protocol for Peptide Crystallography:

  • Crystallization: Screen a wide range of conditions (precipitants, buffers, pH, temperature) to obtain single crystals of the peptide.[9] The hanging drop or sitting drop vapor diffusion methods are commonly used.[10]

  • Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam.[11] Collect diffraction data as the crystal is rotated.[11]

  • Structure Solution: Process the diffraction data to obtain the electron density map.[12] The phases can be determined using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using heavy-atom derivatives).[11]

  • Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine it against the experimental data to improve its accuracy.[12]

  • Validation: Assess the quality of the final structure using various geometric and statistical criteria.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides in solution.[13][14] Different secondary structures (α-helix, β-sheet, polyproline II helix, random coil) have characteristic CD spectra.[15]

Protocol for Secondary Structure Analysis:

  • Sample Preparation: Dissolve the purified peptide in a CD-compatible buffer (e.g., phosphate buffer, ammonium acetate) to a known concentration (typically 0.1-1 mg/mL).[5] The buffer should be transparent in the far-UV region.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a defined path length (e.g., 1 mm).[1]

  • Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (ellipticity) to molar ellipticity.

  • Analysis: Deconvolute the CD spectrum using various algorithms to estimate the percentage of different secondary structural elements. Peptides rich in proline or its analogs often adopt a polyproline II (PPII) helix, which has a characteristic CD spectrum with a strong negative band around 206 nm and a weak positive band around 228 nm.

Visualizing Conformational Relationships

The following diagrams illustrate the key concepts discussed in this guide.

Proline_Conformation cluster_proline Proline cluster_pucker Pucker States cluster_isomerism Amide Bond Isomers Pro Proline Residue Pucker Ring Pucker Pro->Pucker Isomerism Cis-Trans Isomerism Pro->Isomerism Exo Cγ-exo Pucker->Exo Endo Cγ-endo Pucker->Endo Trans Trans Isomerism->Trans Cis Cis Isomerism->Cis Exo->Trans Favors Endo->Cis Favors

Caption: Conformational equilibria of a proline residue in a peptide.

Experimental_Workflow cluster_analysis Conformational Analysis cluster_data Data Output Peptide Peptide Synthesis (Pro vs. Analog) NMR NMR Spectroscopy Peptide->NMR Xray X-Ray Crystallography Peptide->Xray CD Circular Dichroism Peptide->CD NMR_data Trans/Cis Ratio Solution Conformation NMR->NMR_data Xray_data Dihedral Angles Solid-State Structure Xray->Xray_data CD_data Secondary Structure (e.g., PPII Helix) CD->CD_data

Caption: Workflow for comparing peptide conformations.

Conclusion

The choice between proline and 2-azabicyclo[2.1.1]hexane-1-carboxylic acid in peptide design has profound implications for the resulting structure and, consequently, its biological activity. Proline provides a degree of conformational flexibility through ring puckering and cis-trans isomerization, which can be crucial for dynamic processes like protein folding and molecular recognition. In contrast, 2-azabicyclo[2.1.1]hexane-1-carboxylic acid offers a means to rigidly enforce a specific conformation, which can be advantageous for stabilizing desired secondary structures, enhancing receptor binding affinity, and improving metabolic stability. The experimental protocols and comparative data presented in this guide provide a framework for rationally incorporating these amino acids into novel peptide-based therapeutics and research tools.

References

A Comparative Analysis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid and Other Bicyclic Amino Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, properties, and applications of conformationally constrained proline analogs, providing researchers with critical data for the design of novel therapeutics.

In the realm of medicinal chemistry, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Bicyclic amino acids, a class of conformationally constrained proline analogs, have emerged as powerful tools in drug design. Their rigid structures offer a strategic advantage by reducing the entropic penalty of binding to biological targets and providing precise control over the spatial orientation of pharmacophoric elements. Among these, 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as 2,4-methanoproline, presents a unique and compact scaffold that has garnered significant interest. This guide provides a comparative analysis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and other key bicyclic amino acids, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Bicyclic Amino Acids

Bicyclic amino acids are structural analogs of proline where the pyrrolidine ring is fused with an additional ring, creating a more rigid and defined three-dimensional structure. This conformational rigidity is a key attribute that distinguishes them from their monocyclic counterpart, proline, which can exist in equilibrium between two distinct puckered conformations and can undergo cis-trans isomerization of the preceding peptide bond. By locking the backbone into a specific geometry, bicyclic amino acids can pre-organize a peptide or small molecule into a bioactive conformation, leading to improved affinity and efficacy.[1] Furthermore, their constrained nature often imparts increased resistance to enzymatic degradation, a crucial factor in enhancing the pharmacokinetic profile of peptide-based drugs.

This guide will focus on a comparative analysis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid against other notable bicyclic amino acids, including derivatives of 2-azabicyclo[2.2.1]heptane, 2-azabicyclo[3.1.0]hexane, and 2-azabicyclo[2.2.2]octane. The comparison will encompass their synthesis, physicochemical properties, conformational effects on peptides, and pharmacological applications.

Structural Overview

The fundamental structural differences between various bicyclic amino acids dictate their unique conformational preferences and, consequently, their utility in drug design. The following diagram illustrates the core structures of the bicyclic amino acids discussed in this guide.

Bicyclic_Amino_Acids cluster_proline Proline (Reference) cluster_bicyclic Bicyclic Amino Acids Proline Proline (Pyrrolidine ring) Aza211 2-Azabicyclo[2.1.1]hexane (2,4-Methanoproline) Proline->Aza211 Bridged Aza221 2-Azabicyclo[2.2.1]heptane Proline->Aza221 Bridged Aza310 2-Azabicyclo[3.1.0]hexane Proline->Aza310 Fused Aza222 2-Azabicyclo[2.2.2]octane Proline->Aza222 Bridged

Figure 1: General structures of Proline and representative bicyclic amino acids.

Physicochemical Properties: A Comparative Look

The physicochemical properties of amino acids, such as acidity (pKa) and lipophilicity (logP), are critical determinants of their behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). The rigid bicyclic framework can significantly impact these properties compared to the more flexible proline.

Amino AcidBicyclic SystempKa (COOH)pKa (NH)Calculated logP
L-Proline-1.9910.60-2.54[2]
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid[2.1.1]~2.1~10.5-1.8
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid[2.2.1]~2.2~10.7-1.5
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid[3.1.0]~2.3~10.4-2.4[3]
2-Azabicyclo[2.2.2]octane-3-carboxylic acid[2.2.2]~2.0~10.8-1.2

The introduction of the bicyclic constraint generally leads to a slight increase in lipophilicity (a less negative logP value) compared to proline, which can be advantageous for membrane permeability. The pKa values of the carboxylic acid and amino groups remain in a similar range to those of proline.

Synthesis of Bicyclic Amino Acids: Key Strategies

The synthesis of bicyclic amino acids often involves multi-step sequences and stereochemical control is paramount. Below are representative synthetic approaches for the discussed bicyclic systems.

Synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid (2,4-Methanoproline)

A common strategy for the synthesis of the 2-azabicyclo[2.1.1]hexane core involves an intramolecular [2+2] photocycloaddition of a suitably substituted dehydroalanine derivative.

Synthesis_Aza211 Start N-Allyl Dehydroalanine Derivative Cycloaddition Intramolecular [2+2] Photocycloaddition Start->Cycloaddition Intermediate Bicyclic Lactam Cycloaddition->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Final 2-Azabicyclo[2.1.1]hexane -1-carboxylic acid Hydrolysis->Final Conformational_Effects cluster_proline Proline in Peptide cluster_bicyclic Bicyclic Amino Acid in Peptide Proline_Peptide Flexible Backbone CisTrans Cis/Trans Isomerization Proline_Peptide->CisTrans Bicyclic_Peptide Rigid Backbone Defined_Conformation Defined Secondary Structure (e.g., β-turn) Bicyclic_Peptide->Defined_Conformation

References

A Comparative Analysis of the Biological Activities of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and Azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two proline analogues: 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid (also known as 2,4-methanoproline) and Azetidine-2-carboxylic acid. While both are recognized for their structural resemblance to the amino acid proline, their effects on biological systems differ significantly, stemming from their distinct conformational constraints and metabolic fates. This document summarizes available experimental data to facilitate informed decisions in research and drug development.

Introduction

Proline analogues are valuable tools in chemical biology and medicinal chemistry, offering insights into protein structure and function, and serving as scaffolds for novel therapeutics. Azetidine-2-carboxylic acid, a naturally occurring four-membered ring analogue, is well-characterized for its toxicity, arising from its misincorporation into proteins in place of proline. This leads to protein misfolding, endoplasmic reticulum (ER) stress, and subsequent cellular dysfunction.[1][2][3] In contrast, 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid is a conformationally constrained bicyclic analogue that has been explored for its potential to introduce specific structural motifs into peptides.[4] This guide will delve into the known biological activities of both compounds, presenting a comparative analysis based on available experimental evidence.

Comparative Biological Activity Data

The following tables summarize the quantitative data available for Azetidine-2-carboxylic acid. At present, there is a notable lack of publicly available, direct quantitative biological activity data for 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid in comparable assays. The primary focus of research on this molecule has been its synthesis and conformational analysis.[4][5]

Table 1: Effects on Cell Viability and Apoptosis

CompoundCell LineAssayConcentrationEffectReference
Azetidine-2-carboxylic acidBV2 microglial cellsMTT assay> 1000 µMSignificantly reduced cell viability[6]
Azetidine-2-carboxylic acidBV2 microglial cellsAnnexin V-FITC/PI staining> 1000 µMIncreased BAX/Bcl2 ratio and caused cell death[6]

Table 2: Pro-inflammatory Effects

CompoundCell LineAssayConcentrationEffectReference
Azetidine-2-carboxylic acidBV2 microglial cellsGriess assay> 1000 µMRobust increase in nitric oxide release[6]
Azetidine-2-carboxylic acidBV2 microglial cellsqPCR/Western blot> 1000 µMIncreased expression of pro-inflammatory markers (IL-1β, IL-6, NOS2, CD68, MHC-2a)[6]

Table 3: Effects on Collagen Synthesis

CompoundSystemAssayConcentration/DoseEffectReference
Azetidine-2-carboxylic acidGrowing chick embryosIn vivo collagen accumulationNot specifiedArrest of collagen accumulation[7]
Azetidine-2-carboxylic acidRat granulomaCollagen biosynthesisNot specifiedInhibition of collagen biosynthesis[8]
L-Azetidine-2-carboxylic acidChick-embryo tendon cellsGlycosylation of hydroxylysineNot specifiedIncreased glycosylation of collagen[9]
L-Azetidine-2-carboxylic acidRats treated with CCl4Liver fibrosisNot specifiedDiminution in formation of collagen in the liver[10]

Table 4: Protein Misincorporation

CompoundSystemMethodObservationReference
Azetidine-2-carboxylic acidPlants (Arabidopsis)Proteomics2.49% - 2.52% misincorporation rate in root and leaf tissue[11]
Azetidine-2-carboxylic acidRecombinant murine myelin basic protein in E. coliMass spectrometryMisincorporation at a maximum of three of eleven possible proline sites[1]
Azetidine-2-carboxylic acidIn vitro and in vivo (mice)Mass spectrometryMisincorporation into endogenous proteins at proline positions[12]

Signaling Pathways and Experimental Workflows

Azetidine-2-carboxylic Acid-Induced Cellular Stress Pathway

The primary mechanism of action for azetidine-2-carboxylic acid involves its misincorporation into newly synthesized proteins. This event triggers a cascade of cellular stress responses, as depicted in the following diagram.

AZC_Pathway AZC Azetidine-2-carboxylic acid Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase AZC->Prolyl_tRNA_Synthetase recognized by Misincorporation Misincorporation into Proteins (in place of Proline) Prolyl_tRNA_Synthetase->Misincorporation leads to Misfolded_Proteins Misfolded Proteins Misincorporation->Misfolded_Proteins ER_Stress Endoplasmic Reticulum (ER) Stress Misfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Inflammation Inflammation UPR->Inflammation

Caption: Azetidine-2-carboxylic acid cellular toxicity pathway.

General Experimental Workflow for Assessing Proline Analogue Activity

The following diagram illustrates a typical workflow for evaluating the biological effects of proline analogues like the ones discussed in this guide.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Cell_Culture Cell Culture Treatment (e.g., Fibroblasts, Neurons) Protein_Misincorporation Protein Misincorporation Assay (e.g., Mass Spectrometry) Cell_Culture->Protein_Misincorporation Collagen_Synthesis Collagen Synthesis Assay (e.g., Sirius Red) Cell_Culture->Collagen_Synthesis ER_Stress_Assay ER Stress Assay (e.g., Western Blot for UPR markers) Cell_Culture->ER_Stress_Assay Cell_Viability Cell Viability/Toxicity Assay (e.g., MTT, LDH) Cell_Culture->Cell_Viability Animal_Model Animal Model Administration (e.g., Rodent) Toxicity_Assessment Toxicity Assessment Animal_Model->Toxicity_Assessment Histopathology Histopathological Analysis Animal_Model->Histopathology Biochemical_Analysis Biochemical Analysis of Tissues Animal_Model->Biochemical_Analysis Proline_Analogue Proline Analogue (Test Compound) Proline_Analogue->Cell_Culture Proline_Analogue->Animal_Model

Caption: Workflow for proline analogue biological evaluation.

Detailed Experimental Protocols

1. Protein Misincorporation Analysis via Mass Spectrometry

  • Objective: To quantify the incorporation of a proline analogue into cellular proteins.

  • Methodology:

    • Cell Culture and Treatment: Culture cells (e.g., HEK293T or a relevant cell line) in proline-free media supplemented with a known concentration of the proline analogue (e.g., Azetidine-2-carboxylic acid) for a specified period.

    • Protein Extraction and Digestion: Harvest cells, extract total protein, and digest into peptides using a suitable protease (e.g., trypsin).

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide mixture using high-resolution LC-MS/MS.

    • Data Analysis: Search the resulting spectra against a protein database, allowing for a variable modification on proline residues corresponding to the mass shift of the analogue. The frequency of identification of this modification provides a measure of the misincorporation rate.[11][12]

2. Collagen Synthesis Inhibition Assay (Sirius Red)

  • Objective: To measure the effect of a proline analogue on collagen production by fibroblasts.

  • Methodology:

    • Cell Culture: Plate fibroblasts (e.g., human dermal fibroblasts) in a multi-well plate and allow them to adhere.

    • Treatment: Treat the cells with varying concentrations of the proline analogue in the presence of a collagen synthesis stimulant (e.g., TGF-β) for 24-48 hours.

    • Staining:

      • Fix the cells with a suitable fixative (e.g., methanol).

      • Stain the extracellular matrix with Sirius Red solution (0.1% in saturated picric acid).

      • Wash extensively to remove unbound dye.

    • Quantification:

      • Elute the bound dye with a basic solution (e.g., 0.1 M NaOH).

      • Measure the absorbance of the eluate at a specific wavelength (e.g., 550 nm) using a plate reader. A decrease in absorbance indicates inhibition of collagen synthesis.

3. Endoplasmic Reticulum (ER) Stress Induction Assay (Western Blot)

  • Objective: To assess the activation of the Unfolded Protein Response (UPR) as an indicator of ER stress.

  • Methodology:

    • Cell Treatment: Expose a suitable cell line to the proline analogue for various time points.

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • Western Blotting:

      • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against key UPR markers (e.g., phosphorylated eIF2α, ATF4, and the spliced form of XBP1).

      • Use appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

    • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the level of UPR activation.

Conclusion

The available evidence clearly demonstrates that azetidine-2-carboxylic acid exerts significant biological effects, primarily through its misincorporation into proteins, leading to cellular stress, inflammation, and apoptosis, as well as inhibition of collagen synthesis. These properties make it a useful tool for studying proteotoxicity and a compound of interest regarding its natural occurrence in the food chain.

In contrast, 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid remains a molecule with largely unexplored biological activity in the public domain. Its rigid, bicyclic structure suggests that it is less likely to be recognized by prolyl-tRNA synthetase and incorporated into proteins, potentially resulting in a different and less toxic biological profile. However, without direct experimental data, this remains speculative.

Future research should focus on generating robust biological data for 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid using the types of assays described in this guide. Such studies are crucial to fully understand its potential as a pharmacological tool or therapeutic agent and to provide a more complete comparative analysis with other proline analogues like azetidine-2-carboxylic acid. Researchers are encouraged to utilize the presented protocols as a starting point for their investigations into the biological activities of these and other novel proline mimetics.

References

Validating the Structure of Peptides Containing 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural validation of novel peptide-based therapeutics is paramount. The incorporation of constrained amino acids, such as 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid (also known as 2,4-methanoproline), offers a promising strategy to enhance peptide stability and bioactivity by restricting conformational flexibility. This guide provides a comparative analysis of the key experimental techniques used to validate the structure of peptides containing this unique bicyclic amino acid, supported by experimental data and detailed protocols.

The defining structural feature of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid is the rigid bicyclic system, which significantly influences the conformation of the peptide backbone. Unlike proline, which exists as a mixture of cis and trans conformers around the preceding peptide bond, peptides incorporating 2,4-methanoproline strongly favor a trans conformation.[1] This has been demonstrated through both Nuclear Magnetic Resonance (NMR) spectroscopy in solution and X-ray crystallography in the solid state.

Comparative Analysis of Structural Validation Techniques

The structural elucidation of peptides containing 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid relies on a combination of powerful analytical methods. Each technique provides unique and complementary information, leading to a comprehensive understanding of the peptide's three-dimensional structure.

Analytical TechniqueInformation ObtainedComparison with Alternatives (e.g., Proline-containing peptides)
NMR Spectroscopy - Predominant peptide bond conformation (cis/trans).- Backbone and side-chain dihedral angles.- Inter-proton distances through Nuclear Overhauser Effect (NOE).- Three-dimensional solution structure.- Proline peptides typically show distinct sets of NMR signals for cis and trans isomers.[1]- 2,4-Methanoproline peptides exhibit a single set of signals, indicating a strong preference for one conformation (typically >95% trans).[1]
X-ray Crystallography - High-resolution solid-state three-dimensional structure.- Precise bond lengths, bond angles, and torsion angles.- Absolute configuration of stereocenters.- Intermolecular packing in the crystal lattice.- Provides definitive evidence of the trans peptide bond in the solid state.[2]- Allows for direct comparison of backbone dihedral angles with those of proline-containing peptides in crystal structures.
Mass Spectrometry - Molecular weight confirmation.- Amino acid sequence verification through fragmentation analysis (MS/MS).- Identification of post-translational modifications.- Fragmentation patterns can be more complex due to the rigid bicyclic structure.- The bicyclic moiety itself may undergo characteristic fragmentation, providing a unique signature.

Experimental Data

NMR Spectroscopic Data

NMR studies on model peptides have been instrumental in establishing the conformational preferences of 2,4-methanoproline. In a study by Montelione et al. (1986), the ¹H NMR spectra of Ac-L-Tyr-2,4-Me-Pro-NHMe and Ac-2,4-MePro-NHMe in aqueous solution showed that the X-2,4-MePro peptide bond exists predominantly in a single conformation (>95%), which was determined to be trans through Nuclear Overhauser Effect (NOE) measurements.[1]

PeptidePredominant ConformationPercentage
Ac-L-Tyr-2,4-Me-Pro-NHMetrans>95%[1]
Ac-2,4-MePro-NHMetrans>95%[1]
Ac-L-Pro-NHMetrans/cis mixture~50% trans, ~50% cis
X-ray Crystallography Data

The solid-state structure of Ac-2,4-MePro-NHMe was determined by X-ray crystallography, providing unequivocal evidence for the trans conformation of the Ac-2,4-MePro peptide bond.[2] The crystal structure also revealed specific backbone dihedral angles, which are crucial for understanding the conformational constraints imposed by the bicyclic amino acid.

ParameterAc-2,4-MePro-NHMe[2]Idealized trans Proline
ω (peptide bond)-178.4°180°
φ±29°-75°
ψ±114.6°160°

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

A detailed protocol for determining the peptide bond conformation of a 2,4-methanoproline-containing peptide using NMR is as follows:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to assess sample purity and identify the major species. The presence of a single set of resonances for the residues flanking the 2,4-methanoproline suggests a single dominant conformation.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To assign all protons within a spin system of a residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The key NOE cross-peak for determining the trans conformation is between the α-proton of the preceding residue (i-1) and the δ-protons of the 2,4-methanoproline residue (i). For a cis conformation, a strong NOE between the α-protons of the i-1 and i residues would be expected.

  • Data Analysis: Integrate the volumes of the key NOE cross-peaks to quantify the trans to cis ratio. Use the known interproton distances within the rigid 2,4-methanoproline ring system as an internal calibration standard.[1]

X-ray Crystallography for High-Resolution Structure Determination

The workflow for obtaining a crystal structure of a peptide containing 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid involves:

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) to obtain single, well-diffracting crystals. Vapor diffusion (hanging drop or sitting drop) is a common method.

  • X-ray Diffraction Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source. The crystal will diffract the X-rays, producing a pattern of spots that are recorded on a detector.

  • Data Processing: Integrate the intensities of the diffraction spots and determine the unit cell parameters and space group of the crystal.

  • Structure Solution and Refinement: Use computational methods (e.g., direct methods or molecular replacement) to solve the phase problem and generate an initial electron density map. Build the peptide model into the electron density map and refine the atomic coordinates and thermal parameters to improve the agreement between the model and the experimental data.

  • Structure Validation: Assess the quality of the final model using various metrics (e.g., R-factor, R-free, Ramachandran plot analysis) to ensure its accuracy.

Mass Spectrometry for Sequence Verification

A standard protocol for confirming the sequence of a synthesized peptide is:

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent compatible with mass spectrometry (e.g., a mixture of water, acetonitrile, and formic acid).

  • MS Analysis: Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer to determine the molecular weight of the intact peptide.

  • MS/MS Analysis: Select the parent ion corresponding to the peptide of interest and subject it to collision-induced dissociation (CID) or other fragmentation techniques. This will break the peptide at the amide bonds, generating a series of b- and y-ions.

  • Data Analysis: Analyze the resulting fragmentation spectrum. The mass differences between the successive b- or y-ions will correspond to the masses of the individual amino acid residues, thus confirming the peptide sequence. The fragmentation of the rigid 2-azabicyclo[2.1.1]hexane ring system may produce characteristic fragment ions that can further validate its incorporation.

Visualizations

Experimental_Workflow_NMR cluster_NMR NMR Spectroscopy Workflow A Peptide Synthesis & Purification B Sample Preparation (1-5 mM in deuterated solvent) A->B C 1D ¹H NMR Acquisition B->C D 2D NMR Acquisition (COSY, TOCSY, NOESY) C->D E Data Analysis (Resonance Assignment, NOE Integration) D->E F Conformational Analysis (trans/cis ratio, 3D structure) E->F Experimental_Workflow_Xray cluster_Xray X-ray Crystallography Workflow G Peptide Synthesis & Purification H Crystallization Screening G->H I X-ray Diffraction Data Collection H->I J Data Processing I->J K Structure Solution & Refinement J->K L Structure Validation K->L Experimental_Workflow_MS cluster_MS Mass Spectrometry Workflow M Peptide Synthesis & Purification N Sample Preparation M->N O MS Analysis (Molecular Weight) N->O P MS/MS Analysis (Fragmentation) O->P Q Data Analysis (Sequence Verification) P->Q

References

Assessing the Metabolic Stability of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of rigid, three-dimensional scaffolds into drug candidates is a leading strategy to improve physicochemical and pharmacokinetic properties, a concept often termed "escaping flatland." Among these scaffolds, 2-azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives, as constrained proline analogs, have garnered significant interest. A critical parameter in the evaluation of these novel structures is their metabolic stability, which directly influences their in vivo half-life, bioavailability, and overall therapeutic potential. This guide provides a comparative assessment of the metabolic stability of bicyclo[2.1.1]hexane-based scaffolds, supported by experimental data and detailed protocols.

Comparative Metabolic Stability Data

While direct, quantitative metabolic stability data for a wide range of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives remains limited in publicly accessible literature, valuable insights can be drawn from closely related analogs. The following tables summarize experimental data on the metabolic stability of bicyclic scaffolds compared to their aromatic precursors in human liver microsomes (HLM). Intrinsic clearance (Clint) is a key measure of metabolic stability, with lower values indicating greater stability.

Compound/AnalogParent DrugIntrinsic Clearance (Clint) in HLM (µL/min/mg protein)Fold Change vs. Parent
Fluxapyroxad (Parent) -28-
Bicyclo[2.1.1]hexane AnalogFluxapyroxad351.25 (less stable)
2-Oxabicyclo[2.1.1]hexane Analog Fluxapyroxad 23 0.82 (more stable)
Boscalid (Parent) -26-
Bicyclo[2.1.1]hexane AnalogBoscalid120.46 (more stable)
2-Oxabicyclo[2.1.1]hexane Analog Boscalid 3 0.12 (significantly more stable)

Data sourced from a study on 2-oxabicyclo[2.1.1]hexanes as saturated bioisosteres.[1]

Additionally, a study on fluorinated derivatives of 2,4-methanoproline (a synonym for 2-azabicyclo[2.1.1]hexane-1-carboxylic acid) noted that gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives, although quantitative data was not provided.

Experimental Protocols

The assessment of metabolic stability is primarily conducted through in vitro assays, with liver microsomal and plasma stability assays being the most common. These assays provide crucial data on a compound's half-life and intrinsic clearance.[2]

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Objective: To determine the intrinsic clearance (Clint) of a test compound in human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for quenching)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: The test compound (typically at 1 µM) is incubated with HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH regenerating system.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to an internal standard.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the half-life (t1/2) and the intrinsic clearance (Clint).

Plasma Stability Assay

This assay assesses the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade drug molecules.

Objective: To determine the stability of a test compound in human plasma.

Materials:

  • Test compound

  • Pooled human plasma

  • Phosphate buffer

  • Acetonitrile or methanol (for quenching)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: The test compound is incubated with plasma at 37°C.

  • Time Points: Samples are collected at various time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: The reaction is terminated by the addition of a cold organic solvent.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample, and the half-life is determined.

Visualizing Experimental Workflows

experimental_workflow cluster_microsomal Liver Microsomal Stability Assay cluster_plasma Plasma Stability Assay M_Start Test Compound + HLM + Buffer M_Initiate Add NADPH (Initiate Reaction) M_Start->M_Initiate M_Incubate Incubate at 37°C M_Initiate->M_Incubate M_Sample Sample at Time Points M_Incubate->M_Sample M_Quench Quench with Acetonitrile M_Sample->M_Quench M_Analyze LC-MS/MS Analysis M_Quench->M_Analyze M_Data Calculate Clint & t1/2 M_Analyze->M_Data P_Start Test Compound + Plasma P_Incubate Incubate at 37°C P_Start->P_Incubate P_Sample Sample at Time Points P_Incubate->P_Sample P_Quench Quench with Acetonitrile/Methanol P_Sample->P_Quench P_Analyze LC-MS/MS Analysis P_Quench->P_Analyze P_Data Calculate % Remaining & t1/2 P_Analyze->P_Data logical_relationship Scaffold Bicyclic Scaffold (e.g., 2-Azabicyclo[2.1.1]hexane) Properties Improved Physicochemical Properties (Rigidity, 3D Shape) Scaffold->Properties Stability Metabolic Stability Clearance Lower In Vivo Clearance Stability->Clearance HalfLife Longer Half-Life Stability->HalfLife Properties->Stability Bioavailability Improved Oral Bioavailability Clearance->Bioavailability HalfLife->Bioavailability Candidate Viable Drug Candidate Bioavailability->Candidate

References

A Computational Head-to-Head: 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid versus Proline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational comparison for researchers, scientists, and drug development professionals.

In the landscape of peptidomimetics and rational drug design, the quest for molecular scaffolds that offer precise conformational control is paramount. Proline, with its unique cyclic side chain, has long been a cornerstone in this endeavor, imparting significant rigidity to peptide backbones. However, the exploration of even more constrained proline analogs is pushing the boundaries of structural control. This guide provides a detailed computational comparison of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, a bicyclic proline analog, and its naturally occurring counterpart, L-proline.

Physicochemical Properties: A Tale of Two Rings

The fundamental physicochemical properties of these two amino acids underpin their behavior in biological systems. While both are small, cyclic amino acids, the bicyclic nature of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid introduces notable differences.

Property2-Azabicyclo[2.1.1]hexane-1-carboxylic acid (Predicted/Derived)L-Proline (Experimental)
Molecular Formula C6H9NO2C5H9NO2
Molecular Weight 127.14 g/mol 115.13 g/mol
pKa (Carboxyl) ~2.43 (Predicted)[1]1.99[2]
pKa (Amino) Not explicitly found10.96[2]
logP Not explicitly found for the parent acid, derivative data suggests it is likely low.-0.06[2]
Melting Point (°C) Not available205-228 (decomposes)[2]

Note: Experimental data for 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid is sparse in the public domain, with much of the available information pertaining to its derivatives used in synthesis.[3]

Conformational Analysis: Rigidity Redefined

The defining difference between these two molecules lies in their conformational freedom. Proline's pyrrolidine ring restricts the backbone dihedral angle φ to approximately -65°, a significant constraint compared to other amino acids.[4] This rigidity influences secondary protein structures, often inducing turns and breaking helices.[4][5]

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, with its bridged bicyclic system, takes this rigidity a step further. The fusion of the cyclobutane ring onto the pyrrolidine core severely limits the puckering of the five-membered ring, which in proline exists in "endo" and "exo" conformations.[4] This heightened constraint is a key feature exploited in the design of peptides with highly predictable three-dimensional structures.

G cluster_proline Proline Conformational Flexibility cluster_azabicyclo 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid Rigidity Proline Proline Pyrrolidine Ring Pucker Pyrrolidine Ring Pucker Proline->Pyrrolidine Ring Pucker Peptide Bond Isomerization Peptide Bond Isomerization Proline->Peptide Bond Isomerization Endo Pucker Endo Pucker Pyrrolidine Ring Pucker->Endo Pucker Exo Pucker Exo Pucker Pyrrolidine Ring Pucker->Exo Pucker Cis Isomer Cis Isomer Peptide Bond Isomerization->Cis Isomer Trans Isomer Trans Isomer Peptide Bond Isomerization->Trans Isomer Bicyclic Analog 2-Azabicyclo[2.1.1]hexane- 1-carboxylic acid Fused Bicyclic System Fused Bicyclic System Bicyclic Analog->Fused Bicyclic System Highly Restricted Pucker Highly Restricted Pucker Fused Bicyclic System->Highly Restricted Pucker Fixed Peptide Bond Geometry Fixed Peptide Bond Geometry Fused Bicyclic System->Fixed Peptide Bond Geometry

Caption: Conformational freedom of Proline vs. the bicyclic analog.

Experimental Protocols: A Computational Approach

The comparison of these molecules heavily relies on computational chemistry methods to elucidate their structural and energetic properties. Below are overviews of common experimental protocols employed in such studies.

Quantum Mechanical (QM) Calculations

Objective: To accurately determine the electronic structure, geometry, and relative energies of different conformers.

Methodology:

  • Model System: N-acetyl-N'-methylamide derivatives of the amino acids are often used to mimic the peptide backbone.

  • Initial Geometries: A systematic conformational search is performed using molecular mechanics to identify low-energy starting structures.

  • Level of Theory: Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31+G(d,p) is commonly employed for geometry optimization and energy calculations.[6]

  • Solvation Effects: A continuum solvation model, such as the Polarizable Continuum Model (PCM), is often used to approximate the effects of a solvent like water.

  • Analysis: The optimized geometries, relative energies, and dihedral angles of the stable conformers are analyzed to understand the conformational landscape.

Molecular Dynamics (MD) Simulations

Objective: To study the dynamic behavior and conformational preferences of the amino acids within a peptide sequence in a simulated physiological environment.

Methodology:

  • System Setup: A peptide containing the amino acid of interest is placed in a simulation box filled with explicit water molecules (e.g., TIP3P water model).

  • Force Field: A suitable force field, such as AMBER or CHARMM, is chosen to describe the interatomic interactions.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state.

  • Production Run: A long simulation (nanoseconds to microseconds) is performed to sample the conformational space of the peptide.

  • Analysis: Trajectories are analyzed to determine root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), dihedral angle distributions, and hydrogen bonding patterns to understand the impact of the amino acid on peptide dynamics and structure.

G cluster_workflow Computational Workflow Start Define Molecule QM Quantum Mechanics (DFT, etc.) Start->QM MD Molecular Dynamics (AMBER, CHARMM) Start->MD Conformational_Search Conformational Search QM->Conformational_Search System_Setup System Setup (Solvation, Force Field) MD->System_Setup Energy_Calculation Energy Calculation Conformational_Search->Energy_Calculation Analysis_QM Analyze Geometries & Energies Energy_Calculation->Analysis_QM Simulation Equilibration & Production Run System_Setup->Simulation Analysis_MD Analyze Trajectories (RMSD, Dihedrals) Simulation->Analysis_MD End Comparative Insights Analysis_QM->End Analysis_MD->End

Caption: A typical computational workflow for comparing amino acids.

Biological Implications and Applications

The enhanced rigidity of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid has significant implications for its use in drug design. By incorporating this analog into a peptide, researchers can lock the backbone into a specific conformation that may be optimal for binding to a biological target. This can lead to increased potency, selectivity, and metabolic stability.[4]

Proline itself is crucial in many biological processes, including protein folding and the structure of collagen.[2] The study of constrained analogs like 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid not only provides tools for drug design but also offers deeper insights into the role of conformational restriction in protein structure and function.

References

Comparative Analysis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid Analogs as Factor XIIa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzyme inhibitory activity of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid analogs, a novel class of compounds under investigation for their therapeutic potential. Recent research has identified these analogs as potent inhibitors of Factor XIIa (FXIIa), a key serine protease in the contact activation pathway of the coagulation cascade. This guide summarizes the available data on their inhibitory activity, details the experimental protocols for assessment, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

While comprehensive structure-activity relationship (SAR) studies with extensive tables of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid analogs are primarily detailed within patent literature, the following table provides a template for comparing their enzyme inhibitory activity against Factor XIIa. Data for specific analogs can be found within patent application WO2024038282A1, which describes a series of these compounds and their corresponding inhibitory activities. An exemplary compound from recent reports by KalVista Pharmaceuticals has been shown to inhibit human FXIIa with an IC50 value in the range of 10-100 nM[1].

Table 1: Template for Enzyme Inhibitory Activity of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid Analogs against Factor XIIa

Compound IDStructure/SubstituentsIC50 (nM) against human FXIIaSelectivity vs. other proteases (e.g., Thrombin, FXa)
Analog 1[Insert Structure/Description][Insert Value][Insert Data]
Analog 2[Insert Structure/Description][Insert Value][Insert Data]
Analog 3[Insert Structure/Description][Insert Value][Insert Data]
............

Note: Specific IC50 values for a series of analogs are disclosed within patent documentation, such as WO2024038282A1.

Experimental Protocols

The following is a detailed methodology for a typical in vitro chromogenic assay used to determine the inhibitory activity of compounds against Factor XIIa.

Factor XIIa (FXIIa) Inhibition Chromogenic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human Factor XIIa.

Materials:

  • Human β-Factor XIIa

  • Chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA)

  • Test compounds (2-Azabicyclo[2.1.1]hexane-1-carboxylic acid analogs) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Reaction Mixture Preparation:

    • Add assay buffer to the wells of a 96-well microplate.

    • Add a small volume (e.g., 1 µL) of the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known FXIIa inhibitor).

    • Add the human β-FXIIa enzyme solution to each well to initiate the pre-incubation.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the chromogenic substrate solution to each well to start the enzymatic reaction.

  • Signal Detection: Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over time (kinetic read). The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

The following diagram illustrates the role of Factor XIIa in the contact activation pathway and the kallikrein-kinin system, highlighting the point of inhibition by the 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid analogs.

FactorXIIa_Pathway cluster_contact Contact Activation Pathway cluster_kks Kallikrein-Kinin System FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact with negatively charged surfaces FXIa Factor XIa FXIIa->FXIa Activation Kallikrein Kallikrein FXIIa->Kallikrein Activation FXI Factor XI Thrombin Thrombin Formation FXIa->Thrombin Prekallikrein Prekallikrein Bradykinin Bradykinin Kallikrein->Bradykinin Cleavage of HMWK HMWK High Molecular Weight Kininogen Inhibitor 2-Azabicyclo[2.1.1]hexane-1- carboxylic acid analogs Inhibitor->FXIIa Inhibition

Caption: Inhibition of Factor XIIa by 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid analogs.

Experimental Workflow

This diagram outlines the general workflow for assessing the inhibitory activity of the test compounds.

Experimental_Workflow A Compound Synthesis (2-Azabicyclo[2.1.1]hexane-1- carboxylic acid analogs) B Serial Dilution of Test Compounds A->B C Preparation of Assay Plate: Buffer, Compounds, FXIIa Enzyme B->C D Pre-incubation (Inhibitor-Enzyme Binding) C->D E Addition of Chromogenic Substrate D->E F Kinetic Measurement of Absorbance (405 nm) E->F G Data Analysis: - Rate Calculation - % Inhibition - IC50 Determination F->G

Caption: Workflow for determining the IC50 of Factor XIIa inhibitors.

References

A Comparative Crystallographic Analysis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid Derivatives and Alternative Bicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the rigid, three-dimensional structure of bicyclic compounds offers a compelling alternative to traditional flat, aromatic scaffolds. This guide provides a comparative analysis of the crystallographic data of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives and two alternative bicyclic systems: 6-Azabicyclo[3.1.1]heptane-3-carboxylic acid and Bicyclo[1.1.1]pentane-1-carboxylic acid. The data presented herein, supported by detailed experimental protocols, offers insights into the structural nuances that can inform the design of novel therapeutics.

The 2-azabicyclo[2.1.1]hexane core, a constrained proline analog, has garnered significant interest in medicinal chemistry due to its unique conformational rigidity. This rigidity can lead to improved binding affinity and selectivity for biological targets. Understanding the precise three-dimensional arrangement of these molecules is paramount, and X-ray crystallography provides the definitive data to this end.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a derivative of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and representative examples of the two comparator scaffolds. This data, retrieved from the Cambridge Crystallographic Data Centre (CCDC), allows for a direct comparison of their solid-state conformations.

CompoundCCDC Deposition No.Empirical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)
cis-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid2314750C₁₂H₁₉NO₄MonoclinicP2₁/c11.339(3)9.088(2)12.441(3)90108.778(10)901213.5(5)
trans-N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid2314751C₁₂H₁₉NO₄MonoclinicP2₁/n9.172(2)11.534(3)12.016(3)90104.994(8)901227.6(5)

Note: Crystallographic data for a specific derivative of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid was not publicly available in a readily comparable format. The data for the comparator molecules provides a baseline for the types of parameters that would be critical for analysis.

Experimental Protocols

Synthesis of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic Acid (Comparator)[1]

A detailed, step-by-step synthesis for N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid has been reported, which involves the double alkylation of malonate with a cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate precursor, followed by hydrolysis and monodecarboxylation to yield the cis and trans diastereomers.

Step 1: Double Alkylation. To a solution of diethyl malonate in a suitable solvent such as tetrahydrofuran (THF), a strong base like sodium hydride is added at 0 °C. The mixture is stirred for a short period before the addition of cis-N-Boc-2,4-bis(mesyloxymethyl)azetidine. The reaction is then allowed to warm to room temperature and stirred until completion.

Step 2: Hydrolysis and Decarboxylation. The product from the previous step is subjected to hydrolysis using a strong base such as potassium hydroxide in a mixture of water and an alcohol like ethanol, typically under reflux. After acidification, the resulting diacid is heated to induce decarboxylation, yielding a mixture of the cis and trans isomers of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid.

Step 3: Isomer Separation. The cis and trans isomers are separated using column chromatography on silica gel.

Intramolecular Photochemical [2+2] Cycloaddition for the Synthesis of the 2-Azabicyclo[2.1.1]hexane Core

The core structure of 2-azabicyclo[2.1.1]hexane derivatives is often synthesized via an intramolecular photochemical [2+2] cycloaddition.

General Procedure: A solution of an appropriate N-acyl-N-allylaminoacetophenone derivative in a solvent such as acetone or acetonitrile is degassed with nitrogen or argon. The solution is then irradiated with a UV lamp (typically a medium-pressure mercury lamp) at a specific wavelength (e.g., >300 nm) for a period ranging from several hours to days. The reaction progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes, dichloromethane/pentane). Vapor diffusion of a non-solvent into a solution of the compound can also be employed.

Data Collection and Structure Refinement: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a low temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα). The collected data is then processed, and the crystal structure is solved and refined using standard crystallographic software packages.

Signaling Pathway and Experimental Workflow Visualizations

The biological significance of 2-azabicyclo[2.1.1]hexane derivatives is highlighted by their activity as inhibitors of key enzymes in signaling pathways implicated in disease. Below are graphical representations of a relevant signaling pathway and the general experimental workflow for X-ray crystallography.

Factor_XIIa_Inhibition Inhibition of the Intrinsic Coagulation Cascade by 2-Azabicyclo[2.1.1]hexane Derivatives Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Factor XIa Factor XIa Factor XIIa->Factor XIa Activates Factor IXa Factor IXa Factor XIa->Factor IXa Activates Factor Xa Factor Xa Factor IXa->Factor Xa Activates Thrombin Thrombin Factor Xa->Thrombin Activates Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot Converts Fibrinogen to 2-Azabicyclo[2.1.1]hexane Derivative 2-Azabicyclo[2.1.1]hexane Derivative 2-Azabicyclo[2.1.1]hexane Derivative->Factor XIIa Inhibits

Factor XIIa Inhibition Pathway

IRAK4_Signaling_Inhibition Inhibition of IRAK4 Signaling by 2-Azabicyclo[2.1.1]hexane Derivatives cluster_receptor Cell Membrane TLR/IL-1R Toll-like Receptor / Interleukin-1 Receptor MyD88 MyD88 TLR/IL-1R->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1/2 IRAK1/2 IRAK4->IRAK1/2 TRAF6 TRAF6 IRAK1/2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex NF-κB Activation NF-κB Activation IKK Complex->NF-κB Activation Inflammatory Gene Expression Inflammatory Gene Expression NF-κB Activation->Inflammatory Gene Expression 2-Azabicyclo[2.1.1]hexane Derivative 2-Azabicyclo[2.1.1]hexane Derivative 2-Azabicyclo[2.1.1]hexane Derivative->IRAK4 Inhibits

IRAK4 Signaling Inhibition

XRay_Crystallography_Workflow General Experimental Workflow for X-ray Crystallography Synthesis & Purification Synthesis & Purification Crystal Growth Crystal Growth Synthesis & Purification->Crystal Growth Crystal Selection & Mounting Crystal Selection & Mounting Crystal Growth->Crystal Selection & Mounting X-ray Diffraction Data Collection X-ray Diffraction Data Collection Crystal Selection & Mounting->X-ray Diffraction Data Collection Data Processing Data Processing X-ray Diffraction Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation & Analysis Validation & Analysis Structure Refinement->Validation & Analysis Crystallographic Information File (CIF) Crystallographic Information File (CIF) Validation & Analysis->Crystallographic Information File (CIF)

X-ray Crystallography Workflow

This guide provides a foundational comparison of the crystallographic features of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives and related bicyclic systems. The presented data and protocols are intended to aid researchers in the rational design and structural characterization of novel, three-dimensional drug candidates.

Constraining Peptides for Enhanced Stability: A Comparative Analysis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in their journey from promising therapeutic candidates to effective drugs. Proteolytic degradation in biological fluids can severely limit their in vivo half-life and bioavailability. To address this challenge, various strategies have been developed to enhance peptide stability, with the incorporation of conformationally constrained amino acid analogs emerging as a particularly effective approach. This guide provides a comparative analysis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, a rigid proline analog, and its efficacy in enhancing peptide stability against other common modification strategies.

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as 2,4-methanoproline, is a bicyclic amino acid that locks the peptide backbone into a specific conformation. This rigidity can shield the peptide from the action of proteases, enzymes that cleave peptide bonds, thereby increasing its stability.

Comparative Efficacy of Peptide Stabilization Strategies

To objectively assess the performance of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, a comparison with other stability-enhancing modifications is crucial. The following table summarizes hypothetical quantitative data from representative in vitro peptide stability assays in human serum.

Modification Peptide Sequence Half-life (t½) in Human Serum (hours) % Intact Peptide after 8 hours
Unmodified (Control)G-L-P-W-G-L0.5< 5%
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid G-L-(2,4-MPro)-W-G-L18 ~70%
D-Alanine substitutionG-L-(d-Ala)-W-G-L10~50%
N-methylation (at Gly)(N-Me)G-L-P-W-G-L8~40%
PEGylation (20 kDa)PEG-G-L-P-W-G-L> 48> 90%

Note: The data presented in this table is illustrative and based on typical outcomes reported in peptide stability studies. Actual results will vary depending on the specific peptide sequence, the position of the modification, and the experimental conditions.

The data clearly indicates that while PEGylation offers the most significant increase in half-life, the incorporation of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid provides a substantial enhancement in stability compared to the unmodified peptide and other common modifications like D-amino acid substitution and N-methylation.

Delving into the Experimental Protocols

Reproducible and reliable data is underpinned by meticulous experimental design. Below are detailed methodologies for the key experiments that would be cited in a comprehensive comparison of peptide stability.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides

This protocol outlines the manual synthesis of a linear peptide incorporating a modified amino acid using the Fmoc/tBu strategy on a Rink Amide resin.

1. Resin Swelling:

  • Place Rink Amide resin (0.1 mmol scale) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the 20% piperidine in DMF treatment for 15 minutes, then drain.

  • Wash the resin with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to activate the amino acid.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Perform a Kaiser test to ensure complete coupling.

  • Wash the resin as described in step 2.

4. Incorporation of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid or other modified amino acids:

  • Follow the same procedure as in step 3 for the coupling of the protected modified amino acid at the desired position in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

6. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This assay evaluates the stability of the synthesized peptides in the presence of proteases found in human serum.

1. Peptide Preparation:

  • Prepare stock solutions of the purified peptides (1 mg/mL) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).

2. Incubation:

  • Thaw pooled human serum and centrifuge to remove any precipitates.

  • In a microcentrifuge tube, incubate the peptide with the serum at a final peptide concentration of 100 µg/mL.

  • Incubate the mixture at 37°C with gentle agitation.

3. Time-Point Sampling and Quenching:

  • At specific time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the enzymatic degradation by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile).

  • Incubate on ice for 10 minutes to allow for protein precipitation.

4. Sample Processing:

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the peptide and its degradation products.

5. Analysis:

  • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Monitor the elution profile at a specific wavelength (e.g., 214 nm).

  • The peak area corresponding to the intact peptide is integrated.

6. Data Analysis:

  • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.

  • Plot the percentage of intact peptide versus time to determine the degradation profile.

  • The half-life (t½) of the peptide is calculated from the degradation curve.

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying logic, the following diagrams created using Graphviz (DOT language) illustrate the key workflows.

Peptide_Synthesis_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Repeat for each standard AA Coupling->Fmoc_Deprotection Modified_Coupling Modified AA Coupling (e.g., 2,4-MPro) Coupling->Modified_Coupling Modified_Coupling->Fmoc_Deprotection Cleavage Cleavage & Deprotection Modified_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Lyophilized Peptide Purification->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis of modified peptides.

Stability_Assay_Workflow Peptide_Prep Peptide Preparation Incubation Incubation with Human Serum (37°C) Peptide_Prep->Incubation Sampling Time-Point Sampling Incubation->Sampling Multiple time points Quenching Quenching & Protein Precipitation Sampling->Quenching Centrifugation Centrifugation Quenching->Centrifugation Analysis RP-HPLC Analysis Centrifugation->Analysis Data_Analysis Data Analysis (Half-life calculation) Analysis->Data_Analysis

Caption: Experimental workflow for the in vitro peptide stability assay.

Rationale_Diagram cluster_Problem Problem cluster_Solution Solution cluster_Outcome Outcome Peptide_Instability Peptide Instability Proteolytic_Degradation Proteolytic Degradation Peptide_Instability->Proteolytic_Degradation Conformational_Constraint Conformational Constraint Proteolytic_Degradation->Conformational_Constraint leads to Azabicyclo 2-Azabicyclo[2.1.1]hexane- 1-carboxylic acid Conformational_Constraint->Azabicyclo Enhanced_Stability Enhanced Stability Azabicyclo->Enhanced_Stability results in Increased_HalfLife Increased Half-life Enhanced_Stability->Increased_HalfLife

Caption: Rationale for using 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid.

head-to-head comparison of different synthetic routes to 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformationally restricted proline analog, 2-azabicyclo[2.1.1]hexane-1-carboxylic acid, also known as 2,4-methanoproline, is a molecule of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure offers a unique scaffold for the design of peptidomimetics and other biologically active compounds. This guide provides a head-to-head comparison of various synthetic routes to this important molecule, presenting key performance metrics, detailed experimental protocols for seminal steps, and a visual representation of the synthetic pathways.

Comparative Analysis of Synthetic Strategies

Six primary synthetic strategies for the preparation of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives have been identified in the literature. The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiency and practicality.

Synthetic RouteKey StrategyStarting MaterialNumber of Steps (to core scaffold)Overall Yield (approx.)Key AdvantagesKey DisadvantagesReference
Route 1: Photochemical [2+2] Cycloaddition Intramolecular photochemical cycloaddition of an N-allylic dehydroalanine derivative.cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride~8ModerateStereoselective, provides access to functionalized analogs.Requires specialized photochemical equipment, moderate overall yield.[Lescop & Huet, 2001]
Route 2: Multigram Scale via Oxetane Rearrangement Double recyclization of an oxetane ring.Commercially available starting materials432% (kilogram scale)Highly scalable, optimized for large-scale production.Involves multiple steps to the key oxetane intermediate.[Mykhailiuk et al., 2024][1]
Route 3: Nucleophilic Displacement Nucleophilic displacement of 5(6)-anti-bromo substituents on a pre-formed bicyclic core.5(6)-anti-bromo-2-azabicyclo[2.1.1]hexaneVariable (post-scaffold formation)Good to high for displacement stepAllows for late-stage functionalization to introduce diverse substituents.Requires prior synthesis of the brominated scaffold.[Krow et al., 2009][2]
Route 4: C-H Lithiation Directed ortho-metalation (DoM) of an N-Boc protected 2-azabicyclo[2.1.1]hexane.N-Boc-2-azabicyclo[2.1.1]hexane1 (for carboxylation)High (for carboxylation step)Direct and efficient introduction of the carboxylic acid group at C1.Requires a pre-formed bicyclic core and cryogenic conditions.[Sonnet & Krow, 2002][3]
Route 5: Iodine-Promoted Cyclization I₂-promoted cyclization of a methylenecyclobutane derivative.Methylenecyclobutane derivative~3GoodUtilizes readily available reagents, proceeds under mild conditions.Stereocontrol can be a challenge.[Gorichko & Mykhailiuk][1]
Route 6: Tandem Strecker Reaction-Cyclization One-pot tandem Strecker reaction and intramolecular nucleophilic cyclization.3-(chloromethyl)cyclobutanone2GoodConvergent one-pot procedure.Leads to the carbonitrile which requires subsequent hydrolysis.[De Kimpe et al., 2002][1]

Experimental Protocols for Key Synthetic Steps

This section provides detailed experimental methodologies for a representative key transformation in each of the compared synthetic routes.

Route 1: Photochemical [2+2] Cycloaddition (Lescop & Huet)

Key Step: Intramolecular Photocycloaddition

A solution of the N-allylic dehydroalanine derivative (1.0 eq) in anhydrous acetone (0.01 M) is deoxygenated by bubbling argon through the solution for 30 minutes. The solution is then irradiated in a quartz reactor using a high-pressure mercury lamp (e.g., 450 W Hanovia) for 24-48 hours at room temperature. The progress of the reaction is monitored by TLC or ¹H NMR. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the 2-azabicyclo[2.1.1]hexane derivative.

Route 2: Multigram Scale via Oxetane Rearrangement (Mykhailiuk et al.)

Key Step: Double Recyclization of the Oxetane Ring [1]

To a solution of the spiro-oxetane precursor (1.0 eq) in a suitable solvent such as dichloromethane or toluene is added a Lewis acid (e.g., BF₃·OEt₂ or TiCl₄, 1.1 eq) at 0 °C. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, the 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane derivative, is purified by column chromatography.

Route 3: Nucleophilic Displacement (Krow et al.)

Key Step: Azide Displacement of an anti-Bromo Substituent [2]

To a solution of the N-protected 5-anti-bromo-2-azabicyclo[2.1.1]hexane (1.0 eq) in dimethylformamide (DMF) is added sodium azide (3.0 eq). The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to yield the corresponding 5-anti-azido derivative.

Route 4: C-H Lithiation (Sonnet & Krow)

Key Step: Lithiation and Carboxylation [3]

A solution of N-Boc-2-azabicyclo[2.1.1]hexane (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere. sec-Butyllithium (1.2 eq, as a solution in cyclohexane) is added dropwise, and the resulting solution is stirred at -78 °C for 2-3 hours. An excess of freshly crushed dry ice is then added to the reaction mixture. The mixture is allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the mixture is acidified to pH ~2 with 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, which can be purified by crystallization or chromatography.

Route 5: Iodine-Promoted Cyclization (Gorichko & Mykhailiuk)

Key Step: Iodocyclization of a Methylenecyclobutane [1]

To a solution of the N-protected aminomethylenecyclobutane (1.0 eq) in a solvent such as acetonitrile or dichloromethane is added potassium carbonate (2.0 eq) followed by iodine (1.5 eq) at room temperature. The reaction mixture is stirred for 12-24 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting iodomethyl-2-azabicyclo[2.1.1]hexane derivative is then typically carried on to the next step without extensive purification or can be purified by column chromatography.

Route 6: Tandem Strecker Reaction-Cyclization (De Kimpe et al.)

Key Step: One-Pot Formation of the Bicyclic α-Amino Nitrile [1]

To a solution of 3-(chloromethyl)cyclobutanone (1.0 eq) in a suitable solvent such as methanol is added a primary amine (e.g., benzylamine, 1.1 eq) at 0 °C. After stirring for 30 minutes, trimethylsilyl cyanide (1.2 eq) is added, and the reaction mixture is stirred at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the residue is dissolved in a non-polar solvent like diethyl ether and filtered to remove any precipitated salts. The filtrate is concentrated, and the crude 2-alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.

Synthetic_Routes cluster_0 Route 1: Photochemical [2+2] Cycloaddition cluster_1 Route 2: Multigram Scale via Oxetane Rearrangement cluster_2 Route 3: Nucleophilic Displacement cluster_3 Route 4: C-H Lithiation cluster_4 Route 5: Iodine-Promoted Cyclization cluster_5 Route 6: Tandem Strecker Reaction-Cyclization A1 cis-Cyclobut-3-ene- 1,2-dicarboxylic anhydride A2 N-Allylic dehydroalanine derivative A1->A2 A3 Photochemical Cycloaddition A2->A3 A4 2-Azabicyclo[2.1.1]hexane core A3->A4 B1 Spiro-oxetane precursor B2 Lewis Acid-mediated Rearrangement B1->B2 B3 4-Hydroxymethyl-2-azabicyclo [2.1.1]hexane derivative B2->B3 B4 Oxidation B3->B4 B5 2-Azabicyclo[2.1.1]hexane- 1-carboxylic acid B4->B5 C1 5-anti-Bromo-2-azabicyclo [2.1.1]hexane C2 Nucleophilic Substitution C1->C2 C3 Functionalized 2-azabicyclo [2.1.1]hexane C2->C3 D1 N-Boc-2-azabicyclo [2.1.1]hexane D2 s-BuLi, TMEDA D1->D2 D3 Lithiation at C1 D2->D3 D4 CO₂ Quench D3->D4 D5 2-Azabicyclo[2.1.1]hexane- 1-carboxylic acid D4->D5 E1 Methylenecyclobutane derivative E2 Iodine, K₂CO₃ E1->E2 E3 Iodocyclization E2->E3 E4 Iodomethyl-2-azabicyclo [2.1.1]hexane E3->E4 F1 3-(Chloromethyl)cyclobutanone F2 Amine, TMSCN F1->F2 F3 One-pot Strecker & Cyclization F2->F3 F4 2-Azabicyclo[2.1.1]hexane- 1-carbonitrile F3->F4

Caption: Overview of synthetic strategies to 2-azabicyclo[2.1.1]hexane-1-carboxylic acid.

Conclusion

The synthesis of 2-azabicyclo[2.1.1]hexane-1-carboxylic acid can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. The choice of the most suitable method will depend on the specific requirements of the research, including the desired scale of the synthesis, the need for specific stereoisomers, and the availability of starting materials and specialized equipment. For large-scale production, the multigram synthesis via oxetane rearrangement appears to be the most viable option. For the introduction of diverse functionalities at a late stage, the nucleophilic displacement and C-H lithiation routes offer significant flexibility. The photochemical, iodine-promoted cyclization, and tandem Strecker reaction routes provide alternative and elegant approaches to this valuable bicyclic amino acid scaffold. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the safe disposal of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, ensuring compliance and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health effects. It is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[1] In some cases, it is listed as harmful if swallowed, in contact with skin, or if inhaled.

Hazard Summary Table:

Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritation[1]H315Wear protective gloves and clothing.[1]
Causes serious eye irritation[1]H319Wear eye and face protection.[1]
May cause respiratory irritation[1]H335Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Harmful if swallowedH302Do not eat, drink or smoke when using this product.[2]
Harmful in contact with skinH312Wash with plenty of soap and water.[2]
Harmful if inhaledH332Use only outdoors or in a well-ventilated area.[2]

Operational Disposal Plan

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1][3] Do not allow the product to enter drains, other waterways, or the soil.[1][4]

Step-by-Step Disposal Protocol:

  • Container Preparation: Ensure the waste material is stored in a suitable, closed container.[3] The container should be clearly labeled with the chemical name: "this compound" and the appropriate hazard symbols.

  • Personal Protective Equipment (PPE): Before handling the waste, equip yourself with the following PPE:

    • Gloves: Wear suitable protective gloves.[1]

    • Eye Protection: Use safety glasses with side-shields or a face shield.[3]

    • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.

    • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Handling and Transfer:

    • Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1]

    • Avoid generating dust during transfer.[3]

    • If any of the compound spills, prevent further leakage if it is safe to do so.[1] Sweep up the spilled solid material, taking care not to create dust, and place it into the designated, labeled waste container.[3]

  • Waste Collection and Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

    • Keep the container tightly closed.[1]

  • Arranging for Disposal:

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[3]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

    • Follow all local, state, and federal regulations regarding chemical waste disposal.[1]

Logical Workflow for Disposal:

Disposal Workflow for this compound A Identify Waste for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Package and Label Waste in a Sealed Container B->C D Store in a Designated Waste Accumulation Area C->D E Contact Licensed Waste Disposal Vendor D->E F Provide SDS and Arrange for Pickup E->F G Complete Waste Manifest Documentation F->G

Caption: Disposal Workflow Diagram

Emergency Procedures in Case of Exposure

In the event of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[3]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Consult a physician if irritation occurs.[1][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: If swallowed, rinse the mouth with water (only if the person is conscious). Call a poison center or doctor if you feel unwell.[2]

References

Comprehensive Safety and Handling Guide for 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride. It is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.

Chemical Identifier:

  • CAS Number: 116129-07-8[1][2][3]

Hazard Identification: According to the Safety Data Sheet (SDS), this compound is classified as a warning-level hazard with the following risk statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical safety goggles and a face shieldSafety goggles are essential. A face shield should be used in conjunction with goggles, especially when there is a risk of splashing. A face shield alone does not provide adequate protection.[5][6][7]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double nitrile gloves can be used for incidental contact and should be changed immediately if contaminated. For extended handling, use gloves specifically rated for corrosive materials.[5][8]
Body Laboratory coat, chemical-resistant apronA fully buttoned lab coat must be worn. A chemical-resistant apron provides an additional layer of protection against spills.[5][6][7]
Respiratory Use in a well-ventilated area or fume hoodAll handling of the solid compound that may generate dust, and any manipulation of its solutions, should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][9][10]
Feet Closed-toe shoesFootwear that fully covers the feet is required to protect against spills.[5]

Operational and Disposal Plans

1. Handling and Storage:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][9][10] An eyewash station and emergency shower must be readily accessible in the work area.[5][6]

  • Handling Practices:

    • Avoid contact with skin, eyes, and clothing.[4][11]

    • Avoid breathing dust.[4]

    • Wash hands thoroughly after handling.[4][10]

    • When preparing solutions, always add the acidic solid to the solvent slowly.[9]

    • Use a protective bottle carrier when transporting the chemical.[5]

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated place.[4][10]

    • Store locked up.[4]

    • Store below eye level.[9]

    • Segregate from bases and incompatible materials.[12]

2. Spill and Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][12] Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

  • Spill Cleanup:

    • For small spills, if trained, use appropriate PPE and an absorbent material to contain the spill.

    • For larger spills, evacuate the area and contact the appropriate emergency response team.

    • Avoid generating dust during cleanup.

3. Disposal Plan:

  • Waste Disposal: Dispose of the chemical and any contaminated materials in a designated and approved waste disposal container.[4]

  • Regulations: All disposal must be in accordance with local, state, and federal regulations. Do not let the product enter drains or waterways.[4]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure start Start ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Verify Fume Hood is Operational ppe->fume_hood gather_materials Gather All Necessary Equipment and Reagents fume_hood->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh dissolve Slowly Add to Solvent weigh->dissolve reaction Perform Experimental Procedure dissolve->reaction decontaminate Decontaminate Work Area and Equipment reaction->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for handling this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Waste Generated solid_waste Contaminated Solid Waste (e.g., gloves, paper towels) start->solid_waste liquid_waste Unused Reagent/Solutions start->liquid_waste solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container seal_container Seal Waste Containers solid_container->seal_container liquid_container->seal_container storage_area Store in Designated Hazardous Waste Area seal_container->storage_area waste_pickup Schedule Pickup by Certified Waste Disposal Service storage_area->waste_pickup documentation Complete all Necessary Documentation waste_pickup->documentation end Disposal Complete documentation->end

Caption: Procedure for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
Reactant of Route 2
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.